Product packaging for Apigenin 7-O-methylglucuronide(Cat. No.:CAS No. 53538-13-9)

Apigenin 7-O-methylglucuronide

Cat. No.: B122375
CAS No.: 53538-13-9
M. Wt: 460.4 g/mol
InChI Key: XXKIWCKZQFBXIR-SXFAUFNYSA-N
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Description

(2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate is a natural product found in Physocarpus capitatus, Bellis perennis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O11 B122375 Apigenin 7-O-methylglucuronide CAS No. 53538-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIWCKZQFBXIR-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin 7-O-methylglucuronide is a naturally occurring flavonoid and a metabolite of apigenin, a compound widely distributed in the plant kingdom.[1] This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside structured data tables for quantitative analysis. Furthermore, this guide visualizes key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone.[1] It is a derivative of apigenin, where a methylglucuronide moiety is attached at the 7-hydroxyl position. This modification can influence the compound's solubility, bioavailability, and pharmacological activity. Found in various plants, including those of the Origanum, Dodecadenia, and Erigeron genera, this compound has garnered interest for its potential therapeutic applications, notably in bone regeneration and as an anti-inflammatory agent.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The following table summarizes its key computed properties.

PropertyValueSource
Molecular Formula C₂₂H₂₀O₁₁[2]
Molecular Weight 460.4 g/mol [2]
IUPAC Name methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate[2]
CAS Number 53538-13-9[1][2]
SMILES COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O[2]
XLogP3-AA 1.4[2]
Hydrogen Bond Donor Count 5[2]
Hydrogen Bond Acceptor Count 11[2]
Rotatable Bond Count 5[2]
Exact Mass 460.10056145 Da[2]
Topological Polar Surface Area 172 Ų[2]

Biological Activities and Quantitative Data

This compound and its close analogs exhibit a range of biological activities. The available quantitative data for these related compounds are summarized below, providing an insight into the potential potency of this compound.

Anti-Inflammatory Activity
CompoundAssayTargetActivitySource
Apigenin-7-O-glucuronideInhibition of NO releaseLipopolysaccharide-activated macrophages30.7% inhibition at 1 µg/mL; 97.1% inhibition at 10 µg/mL[3]
Apigenin-7-O-glucuronideInhibition of TNF-α releaseLipopolysaccharide-activated macrophages26.2% inhibition at 5 µg/mL; 83.8% inhibition at 10 µg/mL[3]
Apigenin-7-O-glucuronideMMP InhibitionMMP-3IC50: 12.87 µM[3][4]
Apigenin-7-O-glucuronideMMP InhibitionMMP-8IC50: 22.39 µM[3][4]
Apigenin-7-O-glucuronideMMP InhibitionMMP-9IC50: 17.52 µM[3][4]
Apigenin-7-O-glucuronideMMP InhibitionMMP-13IC50: 0.27 µM[3][4]
Collagen Synthesis

This compound has been shown to normalize collagen synthesis in fibroblasts from patients with osteogenesis imperfecta (OI) type I.[5]

CompoundConcentrationEffectCell TypeSource
This compound30 µMSignificantly induced type I collagen synthesisOI Fibroblasts[5]

Mechanisms of Action & Signaling Pathways

Anti-Inflammatory Signaling

Apigenin-7-O-β-D-glucuronide exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the release of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] This is achieved through the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7]

ANTI_INFLAMMATORY_PATHWAY LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK AP1 AP-1 (c-Jun) MAPK->AP1 Nucleus Nucleus AP1->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes transcription Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α) Inflammatory_Genes->Inflammatory_Mediators A7MG Apigenin 7-O- methylglucuronide A7MG->MAPK A7MG->AP1 inhibition of translocation

Caption: Proposed anti-inflammatory mechanism of this compound.

Stimulation of Collagen Synthesis

The parent compound, apigenin, has been demonstrated to stimulate the synthesis of type I and type III collagen in dermal fibroblasts through the activation of the Smad2/3 signaling pathway. It is plausible that this compound exerts its collagen-promoting effects through a similar mechanism, potentially involving β1-integrin signaling as previously suggested in the context of osteogenesis imperfecta.[5]

COLLAGEN_SYNTHESIS_PATHWAY A7MG Apigenin 7-O- methylglucuronide Integrin β1-Integrin A7MG->Integrin activation? TGFBR TGF-β Receptor Integrin->TGFBR Smad23 Smad2/3 TGFBR->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 phosphorylation Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocation Collagen_Genes Collagen Genes (COL1A1, COL3A1) Nucleus->Collagen_Genes transcription Collagen_Synthesis Collagen Synthesis Collagen_Genes->Collagen_Synthesis

Caption: Putative signaling pathway for collagen synthesis stimulation.

Experimental Protocols

Isolation of this compound Analog from Manilkara zapota

The following protocol is adapted from the isolation of Apigenin-7-O-β-D-glucuronide methyl ester and can serve as a basis for the isolation of this compound from plant sources.[8]

ISOLATION_WORKFLOW Start Plant Material (e.g., Manilkara zapota leaves) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Gradient Gradient Elution (Hexane to Methanol) Fractionation->Gradient TLC TLC Analysis of Fractions Gradient->TLC Bioassay Bioactivity Screening (e.g., sPLA2 inhibition) TLC->Bioassay Active_Fraction Identification of Active Fraction Bioassay->Active_Fraction Purification Further Purification (e.g., HPLC) Active_Fraction->Purification Characterization Structural Elucidation (NMR, LC-MS, FT-IR) Purification->Characterization End Pure Apigenin 7-O- methylglucuronide Characterization->End

Caption: General workflow for flavonoid isolation from plant material.

Methodology:

  • Extraction: Dried and powdered plant material is subjected to solvent extraction, for instance, with ethyl acetate.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel.

  • Elution: A gradient elution system, such as hexane-methanol, is used to separate compounds based on polarity.

  • Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Bioassay-guided Fractionation: Fractions are screened for a specific biological activity (e.g., anti-inflammatory) to identify the active fractions.

  • Purification: The active fraction is further purified using techniques like High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

In Vitro Anti-Inflammatory Assay

This protocol describes the evaluation of the anti-inflammatory activity of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9][10]

ANTI_INFLAMMATORY_ASSAY_WORKFLOW Start RAW 264.7 Macrophage Culture Seeding Seed cells in 96-well plates Start->Seeding Pretreatment Pre-treat with Apigenin 7-O- methylglucuronide (various conc.) Seeding->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Viability Cell Viability Assay (MTT) Incubation->Cell_Viability NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) (TNF-α, PGE2) Supernatant->Cytokine_Assay End Data Analysis NO_Assay->End Cytokine_Assay->End Cell_Viability->End

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a suitable density.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite and Cytokine Measurement: The supernatant is collected to measure the concentration of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines like TNF-α and PGE2 (using ELISA kits).

  • Cell Viability: An MTT assay is performed on the remaining cells to assess the cytotoxicity of the compound.

Collagen Synthesis Assay in Fibroblasts

This protocol outlines a method to assess the effect of this compound on collagen synthesis in fibroblast cell cultures.[11][12]

Methodology:

  • Cell Culture and Seeding: Human dermal fibroblasts (HDFs) or NIH-3T3 fibroblasts are cultured and seeded in multi-well plates.[11]

  • Treatment: Cells are treated with different concentrations of this compound.

  • Collagen Quantification: After a defined incubation period (e.g., 24-72 hours), the amount of collagen produced can be quantified using several methods:[11]

    • Sirius Red Assay: This colorimetric assay relies on the specific binding of the Sirius Red dye to collagen fibers.[11]

    • Hydroxyproline Assay: As hydroxyproline is an amino acid largely specific to collagen, its quantification in cell lysates or culture medium provides a measure of total collagen content.[11]

    • Western Blotting: Specific antibodies against type I and type III collagen can be used to detect and quantify their expression levels in cell lysates.

  • mRNA Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the gene expression levels of collagen (e.g., COL1A1, COL3A1).

Pharmacokinetics

Specific pharmacokinetic data for this compound is limited. However, studies on its parent compound, apigenin, and the related metabolite, apigenin-7-O-glucuronide (A7G), provide valuable insights. Apigenin generally exhibits low oral bioavailability due to poor solubility and extensive first-pass metabolism in the intestine.[13] Interestingly, the systemic exposure to apigenin is significantly higher after oral administration of A7G, suggesting that the glucuronide form can act as a natural prodrug, improving the bioavailability of apigenin.[13] It is reasonable to hypothesize that this compound may share a similar pharmacokinetic profile, potentially serving as a more bioavailable precursor to apigenin.

Conclusion

This compound is a promising natural compound with demonstrated potential in modulating key biological processes, including inflammation and collagen synthesis. Its mode of action appears to involve the regulation of critical signaling pathways such as MAPK/AP-1 and potentially the β1-integrin/Smad pathway. While further research is required to fully elucidate its specific quantitative bioactivities, pharmacokinetic profile, and to develop optimized synthesis protocols, the existing data strongly supports its continued investigation as a lead compound for the development of novel therapeutics for inflammatory disorders and conditions requiring tissue regeneration. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this intriguing flavonoid.

References

Apigenin 7-O-methylglucuronide: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-methylglucuronide is a methylated derivative of apigenin-7-O-glucuronide, a common flavonoid glycoside. As a member of the flavone subclass of flavonoids, it is of significant interest to the scientific community due to its potential therapeutic properties. Research suggests that apigenin and its glycosides possess anti-inflammatory, antioxidant, and anti-cancer activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation, and an exploration of its role in cellular signaling pathways.

Natural Sources of this compound

This compound and its close derivatives have been identified in several plant species. While quantitative data remains limited in the scientific literature, the following plants are recognized as natural sources.

Plant SpeciesPart of PlantCompound IdentifiedQuantitative Data (Yield/Concentration)
Manilkara zapota (Sapodilla)LeavesApigenin-7-O-β-D-glucuronide methyl esterNot explicitly reported in the literature.[1][2][3]
Origanum vulgare (Oregano)Aerial partsThis compoundNot explicitly reported in the literature.[4][5][6]
Dodecadenia grandiflora-This compoundNot explicitly reported in the literature.[4]
Erigeron annuus (Daisy Fleabane)-This compoundNot explicitly reported in the literature.[4]

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods reported for the isolation of apigenin glycosides from plant material.[1][2][7][8][9]

1. Plant Material Preparation:

  • Collection and Drying: Collect fresh plant material (e.g., leaves of Manilkara zapota). Air-dry the material in the shade at room temperature to a constant weight.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

  • Solvent Extraction: Macerate the powdered plant material with a suitable solvent. A common approach is sequential extraction with solvents of increasing polarity, for example, starting with hexane or chloroform to remove non-polar compounds, followed by ethyl acetate and then methanol or ethanol to extract flavonoids. For apigenin glycosides, direct extraction with 80% methanol is also effective.[7]

  • Filtration and Concentration: After a suitable extraction period (e.g., 24-48 hours with occasional shaking), filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Fractionation (Optional):

  • Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned sequentially with solvents such as ethyl acetate and n-butanol. Flavonoid glycosides, being more polar, tend to concentrate in the n-butanol fraction.

4. Chromatographic Purification:

  • Column Chromatography: This is a crucial step for the separation of individual compounds.

    • Stationary Phase: Silica gel is commonly used for initial purification. For further separation of flavonoid glycosides, Sephadex LH-20 is highly effective.[7]

    • Mobile Phase: A gradient elution system is typically employed. For silica gel, a mixture of chloroform and methanol or ethyl acetate and methanol in increasing polarity is used. For Sephadex LH-20, methanol is a common mobile phase.[7]

    • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel or cellulose plates.

    • Mobile Phase: A mixture of chloroform and methanol (e.g., 8:2 v/v) is a suitable solvent system for apigenin glycosides.[7]

    • Visualization: Visualize the separated spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent, such as a solution of natural products-polyethylene glycol (NP/PEG) reagent or sulfuric acid in methanol followed by heating.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity compound.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) is a common mobile phase.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of apigenin glycosides (around 330-350 nm).

5. Structure Elucidation:

  • The purified compound is identified and its structure confirmed using spectroscopic techniques such as:

    • UV-Vis Spectroscopy

    • Infrared (IR) Spectroscopy

    • Mass Spectrometry (MS)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC)

experimental_workflow start Plant Material (e.g., Manilkara zapota leaves) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., 80% Methanol) drying->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Monitoring fraction_collection->tlc prep_hplc Preparative HPLC fraction_collection->prep_hplc tlc->column_chromatography Pool Fractions purified_compound Purified this compound prep_hplc->purified_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) purified_compound->structure_elucidation final_product Identified Compound structure_elucidation->final_product

Fig. 1: Experimental workflow for the isolation of this compound.

Signaling Pathway Involvement

Apigenin and its glucuronide derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the well-documented mechanisms is the inhibition of the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[10][11][12][13][14]

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor activator protein-1 (AP-1). This, in turn, upregulates the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

Apigenin 7-O-glucuronide has been demonstrated to inhibit the phosphorylation of key MAPK proteins, namely p38 and extracellular signal-regulated kinase (ERK), thereby preventing the activation of AP-1.[14] This disruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines.

signaling_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk_cascade MAPK Cascade tlr4->mapk_cascade p38 p38 mapk_cascade->p38 erk ERK mapk_cascade->erk ap1 AP-1 p38->ap1 erk->ap1 nucleus Nucleus ap1->nucleus inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) inflammation Inflammation inflammatory_genes->inflammation apigenin This compound apigenin->p38 apigenin->erk

References

The Biosynthesis of Apigenin 7-O-methylglucuronide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Apigenin 7-O-methylglucuronide in plants. Apigenin, a widely distributed flavone, and its derivatives are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities. This document details the enzymatic steps leading to the formation of this compound, from the general phenylpropanoid pathway to the specific glucuronidation and subsequent methylation reactions. While the initial steps of apigenin biosynthesis are well-characterized, the final methylation of the glucuronide moiety is a less-explored area. This guide synthesizes the current understanding, presents available quantitative data, provides detailed experimental protocols for key enzymatic assays, and utilizes visualizations to illustrate the metabolic pathway and experimental workflows.

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring plant flavonoid that has garnered considerable attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In plants, apigenin often exists as glycosylated or methylated derivatives, which can alter its solubility, stability, and bioavailability. One such derivative is this compound. The biosynthesis of this compound involves a series of enzymatic reactions that start from the general phenylpropanoid pathway and proceed through flavonoid-specific branches. This guide elucidates the key enzymes and biochemical transformations involved in this pathway, providing a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Biosynthesis of the Apigenin Aglycone: This stage follows the well-established general phenylpropanoid and flavonoid biosynthesis pathways.

  • Glucuronidation of Apigenin: A UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the 7-hydroxyl group of apigenin.

  • Methylation of Apigenin 7-O-glucuronide: A putative O-methyltransferase (OMT) catalyzes the transfer of a methyl group to the glucuronic acid moiety.

Biosynthesis of the Apigenin Aglycone

The formation of apigenin begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, summarized in the pathway diagram below, leads to the formation of the flavanone naringenin, a key intermediate. Naringenin is then converted to apigenin by the action of flavone synthase (FNS). Two types of FNS have been identified in plants: FNS I, a soluble dioxygenase, and FNS II, a cytochrome P450 monooxygenase.

Apigenin_Biosynthesis cluster_enzymes Enzymes L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS PAL Phenylalanine ammonia-lyase C4H Cinnamate 4-hydroxylase _4CL 4-Coumarate:CoA ligase CHS Chalcone synthase CHI Chalcone isomerase FNS Flavone synthase Apigenin_Modification cluster_enzymes Enzymes Apigenin Apigenin Apigenin_7_O_glucuronide Apigenin 7-O-glucuronide Apigenin->Apigenin_7_O_glucuronide UGT Apigenin_7_O_methylglucuronide This compound Apigenin_7_O_glucuronide->Apigenin_7_O_methylglucuronide OMT (putative) UDPGA UDP-glucuronic acid UDP UDP UDPGA->UDP SAM S-adenosyl-L-methionine SAH S-adenosyl-L-homocysteine SAM->SAH UGT UDP-glucuronosyltransferase OMT O-methyltransferase Protein_Expression_Workflow start Gene of Interest (cDNA) pcr PCR Amplification start->pcr ligation Ligation into Expression Vector (e.g., pET) pcr->ligation transformation Transformation into E. coli (e.g., BL21(DE3)) ligation->transformation culture Cell Culture and Induction (e.g., with IPTG) transformation->culture harvest Cell Harvest (Centrifugation) culture->harvest lysis Cell Lysis (Sonication) harvest->lysis purification Protein Purification (e.g., Ni-NTA Affinity Chromatography) lysis->purification analysis SDS-PAGE and Western Blot purification->analysis end Purified Enzyme purification->end

Apigenin 7-O-methylglucuronide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Apigenin 7-O-methylglucuronide, a flavonoid glycoside of interest to researchers in drug development and the natural products industry. This document details the compound's chemical properties, potential synthesis and isolation protocols, and its suggested role in signaling pathways related to collagen production.

Chemical and Physical Data

This compound is a derivative of apigenin, a widely studied flavone. The addition of a methylglucuronide moiety at the 7-position modifies its physicochemical properties.

PropertyValueSource(s)
CAS Number 53538-13-9[1][2]
Molecular Formula C22H20O11[2]
Molecular Weight 460.39 g/mol [2]
IUPAC Name methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylateN/A
Synonyms Apigenin-7-O-beta-D-glucuronide methyl ester, NSC 622810N/A

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route involves the initial glucuronidation of apigenin at the 7-hydroxyl group, followed by methylation of the glucuronic acid moiety.

Synthesis_Workflow Apigenin Apigenin Protected_Apigenin Protected Apigenin (e.g., 4'-OH, 5-OH) Apigenin->Protected_Apigenin Protection Glucuronidation Glucuronidation (e.g., Koenigs-Knorr Reaction) Protected_Apigenin->Glucuronidation Apigenin_7_glucuronide Apigenin 7-O-glucuronide Glucuronidation->Apigenin_7_glucuronide Methylation Methylation Apigenin_7_glucuronide->Methylation Apigenin_7_methylglucuronide This compound Methylation->Apigenin_7_methylglucuronide Deprotection Deprotection Apigenin_7_methylglucuronide->Deprotection Deprotection->Apigenin_7_methylglucuronide Final Product

Caption: Proposed chemical synthesis workflow for this compound.

1. Protection of Apigenin: To achieve regioselective glucuronidation at the 7-position, the more reactive hydroxyl groups at the 4' and 5-positions of apigenin would likely require protection. This can be achieved using standard protecting groups for phenols.

2. Glucuronidation (e.g., Koenigs-Knorr Reaction): The protected apigenin can then be reacted with a protected glucuronic acid donor, such as a methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide, under Koenigs-Knorr conditions. This reaction typically employs a silver or mercury salt as a promoter[3].

3. Methylation: Following the formation of the glucuronide linkage, the methyl ester can be introduced if not already present in the donor molecule. If a glucuronic acid with a free carboxyl group was used, esterification could be performed at this stage.

4. Deprotection: Finally, the protecting groups on the apigenin backbone are removed to yield this compound.

Isolation from Natural Sources

This compound has been isolated from various plant sources. A general protocol for its isolation and purification would involve the following steps:

Isolation_Workflow Plant_Material Plant Material (e.g., Manilkara zapota leaves) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fractions Fraction Collection Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: General workflow for the isolation of this compound.

1. Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol. 2. Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. 3. Chromatographic Purification: The targeted fraction is further purified using column chromatography techniques, such as silica gel or Sephadex column chromatography. 4. High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to isolate the compound to a high degree of purity. 5. Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Research suggests that this compound may play a role in stimulating the synthesis of type I collagen.[1] This effect is proposed to be mediated through the β1-integrin signaling pathway .[1]

Proposed β1-Integrin Signaling Pathway

The binding of an extracellular ligand, potentially influenced by this compound, to β1-integrin can trigger a cascade of intracellular events leading to the upregulation of collagen gene expression.

Beta1_Integrin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular A7MG This compound ECM Extracellular Matrix A7MG->ECM influences Integrin β1-Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates PI3K PI3K FAK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Transcription_Factors Transcription Factors (e.g., AP-1) mTOR->Transcription_Factors activates Collagen_Gene Collagen Gene Expression Transcription_Factors->Collagen_Gene upregulates

Caption: Proposed β1-integrin signaling cascade influenced by this compound.

This proposed pathway suggests that this compound may modulate the interaction between the extracellular matrix and β1-integrins. This interaction is known to activate Focal Adhesion Kinase (FAK), which in turn can initiate a signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian Target of Rapamycin (mTOR). The activation of this pathway can lead to the stimulation of transcription factors, such as Activator Protein-1 (AP-1), which are known to upregulate the expression of collagen genes.[4][5] It is important to note that while apigenin itself has been shown to affect FAK and Akt phosphorylation, further research is needed to elucidate the precise molecular interactions of this compound within this pathway.[6][7]

References

Spectral Characteristics of Apigenin 7-O-methylglucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of Apigenin 7-O-methylglucuronide, a naturally occurring flavonoid with significant therapeutic potential. This document details its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing key data for its identification and characterization. Furthermore, this guide outlines the experimental protocols for acquiring this spectral data and explores a relevant biological signaling pathway, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Apigenin, a widely distributed plant flavone, and its derivatives are of great interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is a specific glycoside of apigenin that has been isolated from various plant sources, including Manilkara zapota[1][2]. The attachment of a methylglucuronide moiety at the 7-position of the apigenin core significantly influences its solubility, bioavailability, and metabolic fate, making the detailed understanding of its structure crucial for the development of novel therapeutics. This guide focuses on the key analytical techniques, NMR and MS, used to characterize this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion and Fragmentation

The mass spectrum of this compound typically shows a prominent molecular ion peak corresponding to its molecular formula, C22H20O11. In positive ion mode, the [M+H]+ ion is observed, while in negative ion mode, the [M-H]- ion is detected. The fragmentation pattern provides valuable information about the structure, often showing the loss of the methylglucuronide moiety.

Table 1: Mass Spectrometry Data for this compound

Ion ModeObserved m/zInterpretation
Positive ESI463.1[M+H]+
Negative ESI461.1[M-H]-
Negative ESI-MS/MS269.0[M-H - 192.1 (methylglucuronic acid)]-

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

MS_Fragmentation parent This compound [M-H]⁻ m/z 461 fragment Apigenin aglycone [M-H - C7H10O7]⁻ m/z 269 parent->fragment Fragmentation loss Loss of methylglucuronic acid (192 Da)

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A common method for the analysis of this compound is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.

    • Mobile Phase: A gradient elution is employed, commonly with water containing 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

    • Injection Volume: 5-10 µL of the sample solution.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

    • MS Scan Range: Typically m/z 100-1000.

    • MS/MS Analysis: For fragmentation studies, a precursor ion is selected and subjected to collision-induced dissociation (CID) with a specific collision energy.

LCMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Plant Extract or Synthesized Compound Dissolution Dissolve in Methanol/Water Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Injection Column C18 Reversed-Phase Column MobilePhase Gradient Elution (Water/Acetonitrile + Formic Acid) ESI Electrospray Ionization (ESI) Column->ESI Elution MassAnalyzer High-Resolution Mass Analyzer (TOF, Orbitrap) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAnalysis Data Analysis (Molecular Ion, Fragmentation) Detector->DataAnalysis Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Spectral Data

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the apigenin skeleton and the protons of the methylglucuronide moiety. The ¹³C NMR spectrum complements this by providing the chemical shifts for all carbon atoms in the molecule.

Table 2: ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) Data for this compound

PositionδH (ppm), J (Hz)δC (ppm)
Apigenin Moiety
2-164.2
36.90 (s)102.9
4-182.1
5-161.5
66.45 (d, 2.0)99.8
7-162.9
86.85 (d, 2.0)95.0
9-157.2
10-105.7
1'-121.2
2', 6'7.93 (d, 8.8)128.8
3', 5'6.94 (d, 8.8)116.1
4'-161.3
Methylglucuronide Moiety
1''5.18 (d, 7.5)100.2
2''3.45 (m)73.1
3''3.48 (m)75.5
4''3.55 (m)71.7
5''3.95 (d, 9.7)76.1
6'' (C=O)-169.1
OCH₃3.65 (s)52.3

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). The coupling constants (J) are in Hertz (Hz). Data is compiled and adapted from Kamalakararao et al., 2017.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

    • ¹H NMR:

      • Standard pulse sequence (e.g., zg30).

      • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR:

      • Proton-decoupled pulse sequence (e.g., zgpg30).

      • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR: For complete and unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Signaling Pathway Involvement

Apigenin and its glycosides are known to modulate various cellular signaling pathways. While the specific signaling pathways of this compound are still under investigation, the closely related compound, Apigenin 7-O-glucuronide, has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by targeting the MAPK and NF-κB signaling pathways. Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates AP1 AP-1 MAPK->AP1 Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription Apigenin This compound Apigenin->MAPK Inhibits Apigenin->IKK Inhibits

Conclusion

The comprehensive spectral analysis of this compound using MS and NMR provides a solid foundation for its structural confirmation and is essential for its further investigation as a potential therapeutic agent. The detailed data and protocols presented in this guide are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery in their efforts to explore the full potential of this promising flavonoid. The elucidation of its role in modulating key signaling pathways, such as the MAPK and NF-κB pathways, opens up new avenues for the development of novel anti-inflammatory drugs.

References

A Technical Guide to the Biological Activity Screening of Apigenin 7-O-methylglucuronide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin and its glycosidic derivatives are flavonoids widely distributed in the plant kingdom, recognized for their diverse pharmacological properties. This technical guide focuses on Apigenin 7-O-methylglucuronide and its closely related ester, Apigenin-7-O-β-D-glucuronide methyl ester, which have emerged as compounds of significant interest due to their potent anti-inflammatory, antioxidant, and cytotoxic activities. This document provides a comprehensive overview of the biological screening of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows to facilitate further research and development.

Core Biological Activities

Screening studies have identified three primary areas of biological activity for Apigenin-7-O-methylglucuronide and its derivatives: anti-inflammatory, antioxidant, and cytotoxic effects.

Anti-Inflammatory Activity

The most extensively documented activity is its ability to modulate inflammatory responses. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated that Apigenin-7-O-β-D-glucuronide and its methyl ester dose-dependently suppress the production of key pro-inflammatory mediators.[1][2][3] This includes nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1][3][4] The mechanism involves the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4][5] Furthermore, the compound has shown efficacy in an in vivo model, protecting mice from lethal endotoxin shock induced by LPS.[1][5]

Antioxidant Activity

The compound exhibits significant free radical scavenging properties. Standard in vitro antioxidant assays have confirmed its capacity to neutralize 1, 1-diphenyl-2-picrylhydrazyl (DPPH) and nitric oxide (NO) free radicals in a dose-dependent manner, highlighting its potential to combat oxidative stress.[6]

Cytotoxic Activity

Apigenin-7-O-β-D-glucuronide methyl ester has demonstrated promising anticancer potential. It exerts a dose-dependent cytotoxic effect on human breast cancer cells (MCF-7), indicating its potential as a candidate for cancer therapeutic development.[7] The mechanism is linked to the inhibition of COX-2 gene expression in these cancer cells.[4] A closely related compound, Apigenin-7-glucuronide, has also been shown to inhibit the activity of various matrix metalloproteinases (MMPs), which are crucial enzymes in cancer invasion and metastasis.[8]

Quantitative Data Presentation

The following tables summarize the quantitative results from various biological activity screens.

Table 1: Cytotoxic Activity of Apigenin-7-O-β-D-glucuronide methyl ester

Cell Line Assay IC50 Value Reference

| MCF-7 (Breast Cancer) | Cell Viability | 40.17 µg/mL |[7] |

Table 2: Antioxidant Activity of Apigenin-7-O-β-D-glucuronide methyl ester

Assay IC50 Value Standard (IC50) Reference
DPPH Radical Scavenging 36.38 µg/mL Ascorbic Acid (4.49 µg/mL) [6]

| Nitric Oxide Radical Scavenging | 29.74 µg/mL | 3,5-di-tert-butyl-4-hydroxytoluene (3.93 µg/mL) |[6] |

Table 3: Matrix Metalloproteinase (MMP) Inhibition by Apigenin-7-glucuronide

Target Enzyme IC50 Value (µM) Reference
MMP-3 12.87 [8]
MMP-8 22.39 [8]
MMP-9 17.52 [8]

| MMP-13 | 0.27 |[8] |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Apigenin-7-O-β-D-glucuronide are mediated through the inhibition of key intracellular signaling cascades.

MAPK and AP-1 Signaling Pathway

In bacterial lipopolysaccharide (LPS)-stimulated macrophages, the inflammatory response is largely driven by the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK and Extracellular signal-Regulated Kinase (ERK).[1] This activation leads to the downstream phosphorylation and nuclear translocation of transcription factors like c-Jun, a component of Activator Protein-1 (AP-1).[1][5] AP-1 then binds to promoter regions of target genes, inducing the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α).[1]

Apigenin-7-O-β-D-glucuronide has been shown to inhibit the phosphorylation of both p38 MAPK and ERK.[1][5] This blockade prevents the activation and nuclear translocation of c-Jun, thereby suppressing AP-1-mediated gene expression and reducing the production of inflammatory mediators.[1]

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_Pathway MAPK Cascade TLR4->MAPK_Pathway Activates p38 p38 MAPK MAPK_Pathway->p38 Phosphorylates ERK ERK MAPK_Pathway->ERK Phosphorylates cJun c-Jun p38->cJun Phosphorylates ERK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Forms Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammatory Response (NO, PGE2, TNF-α) Inflammatory_Genes->Inflammation Apigenin This compound Apigenin->p38 Inhibits Phosphorylation Apigenin->ERK Inhibits Phosphorylation

Caption: Anti-inflammatory signaling pathway inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of biological activities.

General Experimental Workflow

A systematic approach is essential for screening novel compounds. The workflow begins with in vitro screening for primary biological activities, followed by mechanistic studies to elucidate the mode of action, and can culminate in in vivo validation for promising candidates.

G start Compound Isolation or Synthesis invitro In Vitro Biological Screening start->invitro anti_inflam Anti-inflammatory Assays (NO, PGE2, Cytokine ELISAs) invitro->anti_inflam Activity Found antioxidant Antioxidant Assays (DPPH, NO Scavenging) invitro->antioxidant Activity Found cytotox Cytotoxicity Assays (MTT on Cancer Cell Lines) invitro->cytotox Activity Found moa Mechanism of Action (MoA) Studies anti_inflam->moa cytotox->moa western Western Blot (MAPK Phosphorylation) moa->western luciferase Luciferase Reporter Assay (AP-1 Activity) moa->luciferase gene_exp qRT-PCR (iNOS, COX-2 Expression) moa->gene_exp invivo In Vivo Validation moa->invivo Positive MoA Results endotoxin LPS-induced Endotoxin Shock Model (Mice) invivo->endotoxin end Lead Candidate endotoxin->end

Caption: General workflow for biological activity screening.
Protocol: In Vitro Anti-Inflammatory Assay

This protocol details the measurement of NO, PGE2, and TNF-α in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 50, 100 µg/mL) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • PGE2 and TNF-α Measurement:

    • Collect the remaining cell culture supernatant.

    • Measure the concentrations of PGE2 and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[2][4]

  • Cell Viability: Assess cell viability using an MTT or similar assay to ensure the observed inhibitory effects are not due to cytotoxicity.

Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining antioxidant capacity.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions (e.g., 25, 50, 100 µg/mL).[6]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Include a positive control (e.g., Ascorbic Acid) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting inhibition percentage against concentration.[6]

Conclusion and Future Directions

This compound and its related ester have demonstrated a robust profile of biological activities, particularly in the realm of anti-inflammation. The well-defined mechanism involving the inhibition of the MAPK/AP-1 signaling axis provides a strong foundation for its development as a therapeutic agent.[1] Its antioxidant and cytotoxic properties further broaden its potential applications in diseases underpinned by oxidative stress and cellular proliferation.

Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in vivo.

  • In Vivo Efficacy: Expanding in vivo testing to chronic inflammatory models (e.g., arthritis) and xenograft cancer models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • Safety and Toxicology: Comprehensive assessment of the compound's safety profile to ensure its suitability for clinical development.

This guide provides the foundational knowledge and methodologies for researchers to effectively screen and characterize the biological activities of this compound, paving the way for its potential translation into novel therapeutic applications.

References

In vitro effects of Apigenin 7-O-methylglucuronide on cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Effects of Apigenin 7-O-methylglucuronide and Its Derivatives on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin, a widely studied dietary flavonoid, exhibits promising anti-cancer and anti-inflammatory properties. However, its low bioavailability has driven research toward its metabolites and derivatives, such as Apigenin 7-O-glucuronide and its methyl ester, to better understand their biological activities. This technical guide provides a comprehensive overview of the current in vitro research on this compound and related glucuronidated forms. It details their effects on cell viability, inflammation, and key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual workflows to support further investigation and drug development efforts.

Antiproliferative and Cytotoxic Effects

The cytotoxic potential of apigenin derivatives has been primarily evaluated against cancer cell lines. Studies on apigenin-7-O-β-D-glucuronide methyl ester, a closely related compound, have demonstrated dose-dependent inhibition of breast cancer cell proliferation.

Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 value for apigenin-7-O-β-D-glucuronide methyl ester was determined in the MCF-7 human breast cancer cell line.

Table 1: IC50 Value of Apigenin-7-O-β-D-glucuronide Methyl Ester

Cell Line Compound IC50 Value Exposure Time Assay Reference

| MCF-7 (Breast Cancer) | Apigenin-7-O-β-D-glucuronide methyl ester | 40.17 µg/ml | Not Specified | MTT Assay |[1] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Materials:

  • 96-well flat-bottom sterile plates

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/ml in sterile PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations (e.g., 1, 5, 10, 50, 100 µg/ml).[3] Include untreated cells as a negative control and a medium-only blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/ml MTT solution to each well (final concentration of 0.5 mg/ml).

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) × 100

Visualization: MTT Assay Workflow

MTT_Workflow start 1. Seed Cells (96-well plate) treat 2. Add Compound (Serial Dilutions) start->treat incubate 3. Incubate (e.g., 48h, 37°C) treat->incubate add_mtt 4. Add MTT Reagent (0.5 mg/ml final) incubate->add_mtt incubate_mtt 5. Incubate (3-4h, 37°C) add_mtt->incubate_mtt solubilize 6. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability read->analyze

A generalized workflow for assessing cell viability using the MTT assay.

Anti-inflammatory Effects

Apigenin-7-O-glucuronide and its methyl ester have demonstrated significant anti-inflammatory activity in vitro, primarily studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These compounds effectively inhibit the production of key pro-inflammatory mediators.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

Studies show a dose-dependent reduction in nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) upon treatment with apigenin glucuronide derivatives.

Table 2: Anti-inflammatory Activity of Apigenin-7-O-glucuronide Derivatives in LPS-Stimulated RAW 264.7 Macrophages

Compound Mediator Concentration % Inhibition Reference
Apigenin-7-O-glucuronide Total Nitrite (NO) 1 µg/mL 30.7% [4]
10 µg/mL 97.1% [4]
TNF-α 5 µg/mL 26.2% [4]
10 µg/mL 83.8% [4]
Apigenin-7-O-β-D-glucuronide NO Not specified Dose-dependent [5][6]
PGE2 Not specified Dose-dependent [5][6]
TNF-α Not specified Dose-dependent [5][6]
Apigenin-7-O-β-D-glucuronide methyl ester TNF-α 50 µg/ml Significant (p<0.05) [7]
100 µg/ml Significant (p<0.001) [7]
IL-1β 50 µg/ml Significant (p<0.05) [7][8]

| | | 100 µg/ml | Significant (p<0.001) |[7][8] |

Experimental Protocol: Measurement of Nitric Oxide (Griess Assay)

The Griess assay is a common method for quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve solutions

  • 96-well plate

Procedure:

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/ml) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant for analysis.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess Reagent Component A. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Component B to each well and incubate for another 10 minutes at room temperature, protected from light. The presence of nitrite will result in a magenta-colored azo compound.

  • Quantification: Measure the absorbance at 540-550 nm. Determine the nitrite concentration in the samples by comparing the readings to a NaNO₂ standard curve.

Modulation of Intracellular Signaling Pathways

Apigenin 7-O-glucuronide exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. In LPS-stimulated macrophages, it has been shown to inhibit the MAPK and AP-1 pathways. The methyl ester derivative has also been found to downregulate the expression of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2) in breast cancer cells.[5][9][10]

Key Signaling Targets
  • MAPK Pathway: Apigenin-7-O-glucuronide inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[5][6]

  • AP-1 Transcription Factor: By inhibiting MAPK, the compound prevents the nuclear translocation of c-Jun, a component of the Activator protein-1 (AP-1) transcription factor, thereby reducing AP-1-mediated gene expression.[5][6]

  • COX-2 Expression: Apigenin-7-O-β-D-glucuronide methyl ester decreases COX-2 mRNA gene expression in MCF-7 cells in a dose-dependent manner, with a fold decrease of -10.31 at a concentration of 100 µg/ml.[10]

Experimental Protocol: Western Blot for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is essential for analyzing changes in protein expression or post-translational modifications, such as phosphorylation, which is critical for signal transduction.[11]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[12] Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-phospho-p38) overnight at 4°C on a shaker.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels to determine the specific effect on activation.

Visualization: LPS-Induced Inflammatory Signaling Pathway

Inhibition of the LPS-induced MAPK/AP-1 signaling pathway by Apigenin 7-O-glucuronide.

Effects on Apoptosis and Cell Cycle

While extensive data exists for the parent compound apigenin, research specifically detailing the effects of this compound on apoptosis and cell cycle is still emerging. However, studies on the closely related compound apigenin-7-O-glucoside (AP7Glu) provide valuable insights, demonstrating its ability to induce cell death in colon cancer cells.

Quantitative Data: Induction of Cell Death

Treatment of HCT116 colon cancer cells with AP7Glu at its IC50 concentration for 48 hours resulted in the induction of both apoptosis and necrosis.

Table 3: Cell Death Profile of HCT116 Cells Treated with Apigenin-7-O-glucoside (AP7Glu)

Treatment (48h) Early Apoptosis Late Apoptosis Necrosis Assay Method Reference

| AP7Glu (IC50) | ~1% | ~2.5% | ~17.5% | Annexin V/PI Staining |[13] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cellular DNA content, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Ice-cold PBS

  • Ice-cold 70% Ethanol

  • PI/RNase Staining Buffer (containing Propidium Iodide and RNase A)[14][15]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 × 10⁶ cells by trypsinization (for adherent cells) or centrifugation. Wash the cells once with ice-cold PBS.[14]

  • Fixation: Resuspend the cell pellet in 200 µL of ice-cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.[14] The RNase A is crucial for degrading RNA to ensure that PI only binds to DNA.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA in each cell.

  • Data Interpretation: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Visualization: Flow Cytometry Workflow for Cell Cycle

Flow_Cytometry_Workflow start 1. Harvest Cells (~1x10^6) & Wash with PBS fix 2. Fixation (Ice-cold 70% Ethanol) start->fix wash 3. Wash with PBS (Remove Ethanol) fix->wash stain 4. Resuspend & Stain (PI/RNase Buffer) wash->stain incubate 5. Incubate (30 min, 37°C, Dark) stain->incubate acquire 6. Acquire Data (Flow Cytometer) incubate->acquire analyze 7. Analyze Histogram (% of Cells in G1, S, G2/M) acquire->analyze

A standard workflow for cell cycle analysis using Propidium Iodide staining.

Conclusion

The available in vitro evidence demonstrates that Apigenin 7-O-glucuronide and its methyl ester are biologically active compounds with notable anti-inflammatory and antiproliferative properties. They effectively suppress pro-inflammatory pathways in macrophages by targeting MAPK/AP-1 signaling and inhibit the growth of breast cancer cells. While direct evidence for their effects on apoptosis and cell cycle is still limited, data from closely related glucosides suggest a potential role in inducing cancer cell death.

For drug development professionals and researchers, these findings highlight this compound as a compound of interest. Future research should focus on expanding the range of cell lines tested, directly elucidating its impact on apoptosis and cell cycle progression, and exploring its potential synergistic effects with existing chemotherapeutic agents. The detailed protocols and workflows provided in this guide serve as a foundational resource for designing and executing these future investigations.

References

An In-depth Technical Guide on the Mechanism of Action of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-methylglucuronide is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. As a glycoside derivative of apigenin, it exhibits a range of pharmacological activities that have garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound and its closely related glucuronide form, focusing on its anti-inflammatory, anti-cancer, and collagen-modulating properties. The information presented herein is intended to support research and development efforts in leveraging this compound for potential therapeutic applications.

Core Mechanisms of Action

Current research indicates that this compound and its analogs exert their biological effects through multiple pathways. The primary areas of investigation include inflammation modulation, cancer cell cytotoxicity, and regulation of collagen biosynthesis.

Anti-Inflammatory Activity

Studies on apigenin-7-O-β-D-glucuronide (AG), a closely related analog, have elucidated a significant anti-inflammatory mechanism. AG has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This effect is achieved through the inhibition of key inflammatory mediators and signaling cascades.[1][2]

Mechanism: The anti-inflammatory action is primarily mediated through the inactivation of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] AG treatment leads to:

  • Reduced Production of Pro-inflammatory Mediators: A dose-dependent suppression of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1][3]

  • Downregulation of Inflammatory Enzymes: Suppression of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

  • Inhibition of AP-1 Activity: A decrease in the translocation of the c-Jun subunit into the nucleus and subsequent reduction in AP-1-mediated luciferase activity.[1][2]

  • Inactivation of MAPK Pathway: Inhibition of both p38 MAPK and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2]

In vivo studies corroborate these findings, demonstrating that AG can protect mice from LPS-induced endotoxin shock by inhibiting the production of proinflammatory cytokines.[1]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK) TLR4->MAPK_Pathway AP1 AP-1 (c-Jun) MAPK_Pathway->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Gene_Expression Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression Inflammation Inflammatory Mediators (NO, PGE2, TNF-α) Gene_Expression->Inflammation A7OMG Apigenin 7-O-glucuronide A7OMG->MAPK_Pathway Inhibits Phosphorylation A7OMG->AP1 Inhibits Translocation

Anti-inflammatory signaling pathway of Apigenin 7-O-glucuronide.
CompoundTarget Cell LineStimulantMediator InhibitedEfficacyReference
Apigenin-7-O-β-D-glucuronideRAW 264.7 MacrophagesLPSNO, PGE2, TNF-αDose-dependent inhibition[1]
Apigenin-7-O-glucuronideRAW 264.7 MacrophagesLPSTNF-α, Total NitriteInhibition of release[4]
Apigenin-7-O-β-D-glucuronide methyl esterRAW 264.7 MacrophagesLPSIL-1βDose-dependent inhibition (at 50 & 100 µg/ml)[5]

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[6][7]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[6]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-treated for 1-4 hours.[7][8]

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response, and cells are incubated for an additional 18-24 hours.[6][9]

  • Measurement of Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and absorbance is read at 540 nm.[7][8]

  • Measurement of Cytokines (TNF-α, PGE2, IL-1β): Levels of secreted cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][10]

  • Cell Viability: A parallel MTT assay is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.[7]

Anti-Cancer Activity

Apigenin 7-O-β-D-glucuronide methyl ester has demonstrated cytotoxic effects against human cancer cell lines, particularly breast cancer.[11][12]

Mechanism: The primary mechanism observed is the induction of cytotoxicity in a dose-dependent manner. Studies on the MCF-7 human breast cancer cell line have shown that the compound reduces cell viability significantly at higher concentrations.[11] While the precise signaling pathway for the methylglucuronide derivative is still under investigation, related apigenin compounds are known to induce apoptosis and cell cycle arrest by modulating pathways such as PI3K/Akt/mTOR and inhibiting oncogenic proteins.[13]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed MCF-7 Cells (96-well plate) Adhere Incubate 24h (Cell Adhesion) Seed->Adhere Treat Add Apigenin 7-O- methylglucuronide (Varying Doses) Adhere->Treat Incubate Incubate 24-72h Treat->Incubate Add_MTT Add MTT Reagent (5 mg/mL) Incubate->Add_MTT Incubate_MTT Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Workflow for determining cytotoxicity via MTT assay.
CompoundConcentration (µg/mL)Cell Viability (%)IC₅₀ (µg/mL)Reference
Apigenin-7-O-β-D-glucuronide methyl ester1~95%40.17[11]
"5~90%"[11]
"10~85%"[11]
"50~60%"[11]
"100~30% (70.37% reduction)"[11]

  • Cell Seeding: Human breast cancer MCF-7 cells are seeded in a 96-well microplate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with this compound at various concentrations (e.g., 1, 5, 10, 50, and 100 µg/mL) for a specified period, typically 24 to 72 hours.[11][14] A vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen) are included.[11]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[14][15]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble purple formazan crystals.[14][15]

  • Absorbance Measurement: The plate is gently agitated to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 540-570 nm.[14]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[16]

Modulation of Collagen Biosynthesis

In the context of osteogenesis imperfecta (OI) type I, a genetic disorder characterized by reduced type I collagen, this compound has shown potential therapeutic value.

Mechanism: At a concentration of 30 µM, this compound was found to normalize the synthesis of type I collagen in fibroblasts from patients with OI without affecting overall protein synthesis or cell proliferation.[17] The proposed mechanism for this action is through β1-integrin-mediated signaling .[17] This is distinct from the related Apigenin 7-O-glucuronide, which appears to act via an increase in IGF-I receptor expression.[17] Furthermore, the compound was observed to slightly increase the secretion of collagen and promote more rapid processing of procollagen into mature collagen.[17]

Collagen_Synthesis_Pathway A7OMG Apigenin 7-O-methylglucuronide Integrin β1-Integrin Receptor A7OMG->Integrin Signaling Intracellular Signaling Cascade Integrin->Signaling Activates Nucleus Nucleus Signaling->Nucleus Gene_Exp COL1A1/COL1A2 Gene Expression Nucleus->Gene_Exp Collagen_Synth Normalized Type I Collagen Synthesis Gene_Exp->Collagen_Synth

Proposed mechanism for collagen synthesis normalization.
  • Cell Culture: Primary human skin fibroblasts, particularly from patients with osteogenesis imperfecta type I, are cultured under optimized conditions for procollagen synthesis.[18]

  • Treatment: Cells are treated with the test compound (e.g., 30 µM this compound) in a medium containing a radiolabeled precursor, such as [³H]proline.[18]

  • Incubation: The cultures are incubated for a defined period (e.g., 24 hours) to allow for the incorporation of the radiolabel into newly synthesized proteins, including procollagen.[18]

  • Sample Collection: Both the culture medium (containing secreted proteins) and the cell layer are collected separately.

  • Collagen Isolation:

    • For Secreted Collagen: Procollagens in the medium can be isolated using techniques like DEAE-cellulose chromatography or gel filtration.[18]

    • Analysis: To quantify collagen specifically, samples are often subjected to limited pepsin proteolysis to remove non-helical propeptides, leaving the triple-helical collagen molecule.[18]

  • Quantification: The amount of radiolabeled collagen is determined by methods such as:

    • SDS-PAGE and Autoradiography: Proteins are separated by size, and the radiolabeled collagen bands are visualized and quantified.[19]

    • Hydroxyproline Assay: The amount of [³H]hydroxyproline, an amino acid largely specific to collagen, is measured after acid hydrolysis of the protein samples.[20]

  • Normalization: Collagen synthesis is typically normalized to total protein synthesis or DNA content to account for any differences in cell number or overall metabolic activity.[17]

Conclusion and Future Directions

This compound and its related glucuronide form are bioactive flavonoids with well-defined mechanisms of action in inflammation, cancer, and collagen synthesis. Their ability to target key signaling pathways like MAPK/AP-1 and potentially β1-integrin highlights their therapeutic potential.

For drug development professionals, these findings provide a strong rationale for further investigation. Future research should focus on:

  • Elucidating the precise downstream targets of the β1-integrin signaling pathway in collagen modulation.

  • Conducting comprehensive in vivo studies to validate the anti-cancer efficacy and to establish pharmacokinetic and safety profiles.

  • Exploring synergistic effects when combined with standard chemotherapeutic or anti-inflammatory agents.

  • Developing advanced drug delivery systems to overcome potential bioavailability challenges common to flavonoids.

The continued exploration of this compound holds significant promise for the development of novel therapeutics for a range of debilitating diseases.

References

Apigenin 7-O-methylglucuronide: A Technical Guide to its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin 7-O-methylglucuronide, a methylated derivative of the naturally occurring flavonoid apigenin, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a particular focus on its anti-inflammatory and cytotoxic properties. Detailed experimental protocols for its isolation and key biological assays are provided, alongside a structured summary of quantitative data. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects through a detailed signaling pathway diagram, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in various plants, have long been recognized for their broad spectrum of pharmacological activities. Apigenin, a prominent member of the flavone subclass, is abundant in many fruits, vegetables, and herbs. While apigenin itself has been extensively studied, its glycosidic and methylated derivatives often exhibit modified physicochemical and biological properties, such as altered solubility and bioavailability, which can enhance their therapeutic potential. This compound is one such derivative that has demonstrated significant biological effects, particularly in the realms of inflammation and oncology. This guide aims to consolidate the current knowledge on this specific compound, providing a technical foundation for further research and development.

Discovery and History

While a definitive first discovery paper for this compound remains to be pinpointed in the literature, a significant milestone in its research trajectory was its isolation from the leaves of Manilkara zapota, commonly known as the sapodilla tree, as reported in a 2017 study.[1] This research utilized activity-guided fractionation to isolate the compound, identifying it as Apigenin 7-O-β-D-glucuronide methyl ester. The compound has also been reported in other plant species, including Origanum vulgare (oregano), Dodecadenia grandiflora, and Erigeron annuus (annual fleabane).[2] Another closely related compound, Apigenin 7-O-β-D-glucuronide, has been isolated from the fruit husks of Juglans sigillata.[3] The identification and characterization of these compounds have paved the way for the investigation of their biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC22H20O11
Molecular Weight460.4 g/mol
IUPAC Namemethyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate
CAS Number53538-13-9

Biological Activity and Quantitative Data

This compound and its close derivatives have demonstrated a range of biological activities. The following tables summarize the key quantitative data from various in vitro studies.

Anti-inflammatory Activity
TargetAssayTest CompoundConcentration/IC50Source
sPLA2Enzyme Inhibition AssayApigenin 7-O-β-D-glucuronide methyl ester68.6 µg/ml (IC50)[4]
COX-2Enzyme Inhibition AssayApigenin 7-O-β-D-glucuronide methyl ester42.55 µg/ml (IC50)
5-LOXEnzyme Inhibition AssayApigenin 7-O-β-D-glucuronide methyl ester48.25 µg/ml (IC50)
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsApigenin 7-O-β-D-glucuronideSignificant inhibition at 100 µM[3]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 cellsApigenin 7-O-β-D-glucuronideSignificant inhibition at 100 µM[3]
TNF-α ProductionLPS-stimulated RAW 264.7 cellsApigenin 7-O-β-D-glucuronideSignificant inhibition at 100 µM[3]
Cytotoxic Activity
Cell LineAssayTest CompoundConcentration/IC50Source
MCF-7 (Breast Cancer)MTT AssayApigenin 7-O-β-D-glucuronide methyl ester40.17 µg/ml (IC50)[5]
Enzyme Inhibitory Activity
Target EnzymeAssayTest CompoundConcentration/IC50Source
Matrix Metalloproteinase-3 (MMP-3)Enzyme Inhibition AssayApigenin 7-O-glucuronide12.87 µM (IC50)[6]
Matrix Metalloproteinase-8 (MMP-8)Enzyme Inhibition AssayApigenin 7-O-glucuronide22.39 µM (IC50)[6]
Matrix Metalloproteinase-9 (MMP-9)Enzyme Inhibition AssayApigenin 7-O-glucuronide17.52 µM (IC50)[6]
Matrix Metalloproteinase-13 (MMP-13)Enzyme Inhibition AssayApigenin 7-O-glucuronide0.27 µM (IC50)[6]

Signaling Pathways

Apigenin 7-O-β-D-glucuronide has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound inhibits the production of pro-inflammatory mediators by inactivating the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] Specifically, it has been observed to decrease the phosphorylation of p38 MAPK and Extracellular Signal-regulated Kinase (ERK), which in turn reduces the translocation of the c-Jun subunit of AP-1 into the nucleus.[3] This ultimately leads to the downregulation of genes encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response TLR4 TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK activates ERK ERK TLR4->ERK activates AP1_complex AP-1 (c-Jun) p38_MAPK->AP1_complex activates ERK->AP1_complex activates AP1_translocation AP-1 Translocation AP1_complex->AP1_translocation LPS LPS LPS->TLR4 Apigenin This compound Apigenin->p38_MAPK inhibits phosphorylation Apigenin->ERK inhibits phosphorylation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) AP1_translocation->Gene_Expression induces Inflammation Inflammation (NO, PGE2, TNF-α production) Gene_Expression->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Isolation of Apigenin 7-O-β-D-glucuronide methyl ester from Manilkara zapota Leaves (Activity-Guided Fractionation)

This protocol is a generalized procedure based on the methodology described for the isolation of the compound.[4]

  • Extraction:

    • Air-dry and powder the leaves of Manilkara zapota.

    • Extract the powdered leaves with ethyl acetate at room temperature.

    • Concentrate the extract under reduced pressure to obtain a crude ethyl acetate extract.

  • Fractionation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

  • Activity-Guided Selection:

    • Screen the collected fractions for their inhibitory activity against a relevant biological target, such as secretory phospholipase A2 (sPLA2), to identify the most active fractions.

  • Purification:

    • Subject the most active fraction to further purification steps, which may include repeated column chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC).

    • Use a suitable mobile phase for HPLC, for instance, a gradient of methanol and water.

  • Structure Elucidation:

    • Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm its identity as Apigenin 7-O-β-D-glucuronide methyl ester.

G Start Manilkara zapota Leaves Extraction Ethyl Acetate Extraction Start->Extraction Fractionation Silica Gel Column Chromatography Extraction->Fractionation Screening sPLA2 Inhibition Assay Fractionation->Screening Purification Preparative HPLC Screening->Purification Active Fraction End Apigenin 7-O-β-D-glucuronide methyl ester Purification->End

Caption: Workflow for the isolation of this compound.

In Vitro Anti-inflammatory Assays

This protocol is based on a commercially available sPLA2 assay kit.

  • Reagent Preparation:

    • Prepare the assay buffer, substrate solution (e.g., a fluorescently labeled phospholipid), and a known sPLA2 inhibitor as a positive control.

    • Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to prepare a stock solution and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the sPLA2 enzyme.

    • Include control wells with the enzyme and solvent (vehicle control) and wells with a known inhibitor (positive control).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This protocol is based on a commercially available COX-2 inhibitor screening kit.

  • Reagent Preparation:

    • Prepare the reaction buffer, heme, arachidonic acid (substrate), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Prepare dilutions of the test compound.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

    • Add the test compound or a known inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a saturated stannous chloride solution).

  • Detection and Analysis:

    • The product of the COX-2 reaction (e.g., PGG2, which is then reduced to PGH2) is typically measured using an ELISA for a stable downstream prostaglandin (e.g., PGE2).

    • Perform the ELISA according to the manufacturer's instructions.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture:

    • Seed the target cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_mtt MTT Reaction cluster_read Measurement Seed Seed Cells in 96-well Plate Adhere Allow Adhesion (Overnight) Seed->Adhere Treat Treat with Apigenin 7-O-methylglucuronide Adhere->Treat Incubate_Treat Incubate (e.g., 48h) Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Read->Data Analysis\n(IC50 Calculation)

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound and its related glucuronide derivatives represent a promising class of flavonoids with significant anti-inflammatory and cytotoxic activities. The ability to isolate these compounds from natural sources like Manilkara zapota provides a basis for their further investigation. The elucidation of their mechanism of action, particularly the inhibition of the MAPK and AP-1 signaling pathways, offers a rationale for their potential therapeutic use in inflammatory diseases and cancer. The detailed experimental protocols provided in this guide are intended to facilitate further research into this and other related natural products, ultimately contributing to the development of new therapeutic agents. Future studies should focus on a more definitive elucidation of its historical discovery, in vivo efficacy, pharmacokinetic profiling, and safety assessment to fully realize its therapeutic potential.

References

Apigenin 7-O-methylglucuronide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apigenin 7-O-methylglucuronide is a derivative of apigenin, a naturally occurring flavone with a wide range of documented biological activities. As with many flavonoids, the therapeutic potential of apigenin is often hindered by its low aqueous solubility and potential for instability, which can impact its bioavailability and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, intended to assist researchers, scientists, and drug development professionals in their work with this compound. Due to the limited availability of direct quantitative data for this compound, this guide also includes relevant data for the parent compound, apigenin, and the closely related apigenin 7-O-glucuronide to provide a comparative context.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₂₂H₂₀O₁₁PubChem
Molecular Weight 460.4 g/mol PubChem[1]
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 11PubChem
Rotatable Bond Count 5PubChem

Solubility Profile

Qualitative Solubility of this compound
SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
PyridineSoluble
MethanolSoluble
EthanolSoluble

Note: The above data is qualitative and does not specify concentrations.

Quantitative Solubility of Apigenin (for comparison)

The parent compound, apigenin, has been more extensively studied. The following table summarizes its solubility in various solvents at 318.2 K (45°C). This data can serve as a baseline for understanding the solubility characteristics of its derivatives.

SolventMole Fraction (x 10⁻⁴)
Water0.0308
Methanol2.96
Ethanol4.86
1-Butanol9.18
2-Butanol8.90
Isopropanol (IPA)6.29
Ethylene Glycol (EG)82.2
Propylene Glycol (PG)150
Ethyl Acetate (EA)4.46
Dimethyl Sulfoxide (DMSO)4180
Polyethylene Glycol-400 (PEG-400)4270
Transcutol®3830

Data adapted from a study on apigenin solubility.[2]

Quantitative Solubility of Apigenin 7-O-glucuronide (for comparison)

The closely related metabolite, apigenin 7-O-glucuronide, provides further comparative data.

SolventConcentration
DMSO89 mg/mL (199.39 mM)[3]
WaterInsoluble[3]
EthanolInsoluble[3]

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and in vivo efficacy. While specific stability studies on this compound are not widely published, information on related flavonoid glycosides indicates that pH, temperature, and the presence of enzymes can influence their degradation.

Studies on acylated derivatives of apigenin 7-O-glucoside have shown that these compounds are unstable and can degrade depending on the extraction and storage conditions, including temperature, pH, and solvent[4]. For instance, apigenin-7-O-glucoside has been observed to undergo partial hydrolysis under acidic conditions, with the rate of hydrolysis being dependent on both pH and temperature[5][6]. It is plausible that this compound could be susceptible to similar degradation pathways, particularly hydrolysis of the glucuronide moiety under acidic or basic conditions, or at elevated temperatures.

Key factors that may influence the stability of this compound:

  • pH: Acidic or alkaline conditions may catalyze the hydrolysis of the glucuronide bond.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: As with many flavonoids, exposure to UV or visible light may lead to photodegradation.

  • Enzymes: In biological systems, enzymes such as β-glucuronidases can cleave the glucuronide group.

Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible data on solubility and stability. The following are generalized methodologies that can be adapted for the study of this compound.

Solubility Determination: Static Equilibrium Method

This method involves determining the saturation concentration of the compound in a specific solvent at a controlled temperature.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker or water bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

Stability Assessment: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways under various stress conditions.

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent.

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, including:

    • Acidic Hydrolysis: Incubation with an acid (e.g., 0.1 M HCl) at a controlled temperature.

    • Alkaline Hydrolysis: Incubation with a base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heating the solution at a specific temperature (e.g., 60-80°C).

    • Photostability: Exposure to a defined light source (e.g., UV lamp) for a specified duration.

  • Time-Point Sampling: Samples are withdrawn at various time points from each stress condition.

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

  • Data Analysis: The percentage of the remaining parent compound and the formation of degradation products are plotted against time to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

Understanding the biological context and experimental design is crucial for drug development. The following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

β1-Integrin Mediated Signaling Pathway

Some evidence suggests that this compound may exert its biological effects through the β1-integrin signaling pathway. This pathway is involved in cell adhesion, proliferation, and survival.

Beta1_Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ECM ECM Ligands (e.g., Fibronectin, Collagen) Integrin β1 Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Activation MAPK MAPK (ERK) FAK->MAPK Activation Src->FAK Akt Akt PI3K->Akt Activation Cellular_Response Cellular Response (Adhesion, Proliferation, Survival) Akt->Cellular_Response MAPK->Cellular_Response

Caption: Overview of the β1-integrin mediated signaling cascade.

Experimental Workflow for Solubility and Stability Analysis

The following diagram outlines a logical workflow for the comprehensive analysis of the solubility and stability of a compound like this compound.

Experimental_Workflow cluster_setup Phase 1: Preparation & Setup cluster_solubility Phase 2: Solubility Assessment cluster_stability Phase 3: Stability Assessment cluster_reporting Phase 4: Reporting Compound Obtain/Synthesize This compound Method_Dev Develop & Validate HPLC Analytical Method Compound->Method_Dev Solubility_Exp Static Equilibrium Solubility Experiment Method_Dev->Solubility_Exp Forced_Deg Forced Degradation Study (pH, Temp, Light, Oxidation) Method_Dev->Forced_Deg HPLC_Analysis_Sol HPLC Quantification Solubility_Exp->HPLC_Analysis_Sol Solubility_Data Solubility Data Table HPLC_Analysis_Sol->Solubility_Data Final_Report Comprehensive Technical Report Solubility_Data->Final_Report HPLC_Analysis_Stab Stability-Indicating HPLC Analysis Forced_Deg->HPLC_Analysis_Stab Stability_Profile Degradation Profile & Kinetics HPLC_Analysis_Stab->Stability_Profile Stability_Profile->Final_Report

Caption: General workflow for solubility and stability studies.

Conclusion

This technical guide consolidates the currently available information regarding the solubility and stability of this compound. While a significant data gap exists for direct quantitative measurements for this specific compound, the provided data on its parent compound, apigenin, and the related apigenin 7-O-glucuronide, offer a valuable comparative framework. The outlined experimental protocols provide a solid foundation for researchers to generate the necessary data to support further drug development efforts. Future research should focus on generating robust, quantitative solubility and stability data for this compound to facilitate its progression as a potential therapeutic agent.

References

Commercial Suppliers and Technical Guide for Apigenin 7-O-methylglucuronide in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Apigenin 7-O-methylglucuronide for research purposes. It includes a summary of suppliers, key quantitative data, a detailed experimental protocol for a relevant in vitro assay, and a putative signaling pathway diagram to guide research and development.

Commercial Suppliers

This compound (CAS No. 53538-13-9) is available from several reputable suppliers specializing in phytochemicals and biochemicals for research. The following table summarizes key information from some of these suppliers. Researchers are advised to request certificates of analysis for the most up-to-date batch-specific data.

SupplierCatalog NumberPurityFormulationStorage
BioCrick BCN5708>98%Yellow powderSealed, cool, and dry. Stock solutions can be stored below -20°C for several months.[1]
BOC Sciences ---Industrial Grade (99%)White powderInformation not readily available.
ChemFaces CFN98894>98%PowderInformation not readily available. Can be provided in solvent format upon request.[2]
TargetMol (via Nordic Biosite) TN5447-1mL>98%Provided in 1 mL format-20℃[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₂₂H₂₀O₁₁PubChem
Molecular Weight 460.39 g/mol PubChem
Appearance Yellow powderBioCrick[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[2]ChemFaces[2]

Experimental Protocol: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol is adapted from a study on the effects of the closely related compound, apigenin, on collagen synthesis and can be used to assess the bioactivity of this compound. A study has shown that this compound can normalize collagen synthesis in osteogenesis imperfecta cells.

Objective: To determine the effect of this compound on the synthesis of type I and type III collagen in human dermal fibroblasts (HDFs).

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (from a commercial supplier)

  • Dimethyl sulfoxide (DMSO)

  • TRIzol reagent

  • cDNA synthesis kit

  • Primers for COL1A2, COL3A1, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Antibodies for Collagen I, Collagen III, and β-actin

  • Secondary antibodies conjugated to HRP

  • ECL Western blotting detection reagents

  • BCA protein assay kit

Methodology:

  • Cell Culture:

    • Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed HDFs in 6-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control for 3 days (for mRNA analysis) and 5 days (for protein analysis).

  • RNA Extraction and Real-Time PCR:

    • After 3 days of treatment, lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • Perform real-time PCR using SYBR Green master mix and specific primers for COL1A2, COL3A1, and the housekeeping gene.

    • Analyze the relative mRNA expression levels using the 2-ΔΔCt method.

  • Protein Extraction and Western Blotting:

    • After 5 days of treatment, lyse the cells in RIPA buffer and determine the protein concentration using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Collagen I, Collagen III, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL detection system and quantify the band intensities.

Signaling Pathways and Logical Relationships

While the precise signaling pathways for this compound are still under investigation, research on the parent compound, apigenin, and its other glycosides provides strong indications of potential mechanisms of action. Apigenin is known to modulate several key signaling pathways involved in inflammation and cellular processes. It has been suggested that this compound may exert its effects through beta1-integrin-mediated signaling.

Below is a putative signaling pathway diagram illustrating the potential mechanism of action of this compound, drawing parallels from the known anti-inflammatory effects of apigenin and its glycosides which often involve the inhibition of the MAPK and NF-κB pathways.

Apigenin_7_O_methylglucuronide_Signaling Putative Anti-inflammatory Signaling Pathway of this compound A7MG Apigenin 7-O- methylglucuronide MAPK MAPK Pathway (p38, ERK, JNK) A7MG->MAPK IKK IKK A7MG->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB P NFkB NF-κB NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Putative anti-inflammatory signaling pathway of this compound.

This guide provides a starting point for researchers interested in utilizing this compound. For specific applications, it is recommended to consult the primary literature and the technical documentation provided by the suppliers.

References

Apigenin 7-O-methylglucuronide: A Technical Review of Its Therapeutic Potential and Associated Patents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-methylglucuronide is a naturally occurring flavone derivative that has garnered significant interest in the scientific community for its potential therapeutic applications. As a methylated glucuronide of apigenin, it exhibits modified physicochemical properties that may influence its bioavailability and pharmacological activity. This technical guide provides a comprehensive review of the existing literature and patents related to this compound, with a focus on its synthesis, biological activities, and underlying mechanisms of action. All quantitative data has been summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized to facilitate further research and development.

Chemical and Physical Properties

This compound is structurally characterized by an apigenin backbone linked at the 7-hydroxyl position to a methyl-esterified glucuronic acid moiety. This modification can impact its solubility, stability, and interaction with biological targets.

PropertyValueSource
Molecular Formula C₂₂H₂₀O₁₁--INVALID-LINK--
Molecular Weight 460.4 g/mol --INVALID-LINK--
CAS Number 53538-13-9--INVALID-LINK--

Synthesis and Isolation

Proposed Chemoenzymatic Synthesis Workflow

chemoenzymatic_synthesis Apigenin Apigenin UGT UDP-glucuronosyltransferase (UGT) + UDPGA Apigenin->UGT Apigenin_7_glucuronide Apigenin-7-O-glucuronide UGT->Apigenin_7_glucuronide Methyltransferase O-methyltransferase + SAM Apigenin_7_glucuronide->Methyltransferase Final_Product Apigenin-7-O-methylglucuronide Methyltransferase->Final_Product

Caption: Proposed chemoenzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Glucuronidation of Flavonoids (General)

A general protocol for the enzymatic synthesis of flavonoid glucuronides involves the use of UDP-glucuronosyltransferases (UGTs). Plant-derived UGTs are often preferred as they are soluble enzymes, simplifying purification and use.

  • Enzyme Expression and Purification:

    • Clone the gene encoding a suitable plant UGT into an expression vector (e.g., pGEX).

    • Transform the vector into a suitable host (e.g., E. coli).

    • Induce protein expression and purify the recombinant UGT using affinity chromatography.

  • Glucuronidation Reaction:

    • Prepare a reaction mixture containing the purified UGT, the flavonoid substrate (apigenin), and the sugar donor, UDP-glucuronic acid (UDPGA), in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

    • Monitor the reaction progress using HPLC.

  • Purification of the Glucuronide:

    • Terminate the reaction and purify the resulting flavonoid glucuronide using preparative HPLC.

Isolation from Natural Sources

This compound has been isolated from various plant sources, including Manilkara zapota leaves. The general procedure for its isolation is as follows:

isolation_workflow Plant_Material Plant Material (e.g., Manilkara zapota leaves) Extraction Solvent Extraction (e.g., Ethyl Acetate) Plant_Material->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Purification Preparative HPLC Fractionation->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Apigenin-7-O-methylglucuronide Characterization->Final_Product

Caption: General workflow for the isolation of this compound.

Biological Activities

This compound exhibits promising biological activities, particularly in the areas of anti-inflammatory effects and the stimulation of collagen synthesis.

Anti-inflammatory Activity

Apigenin and its glycosides have been shown to possess significant anti-inflammatory properties. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

TargetIC₅₀Cell Line/SystemReference
COX-2 42.55 µg/mLIn vitro enzyme assay[1]

The anti-inflammatory mechanism of apigenin glycosides often involves the modulation of key signaling pathways such as the MAPK and NF-κB pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) AP1->Inflammatory_Genes NFkB->Inflammatory_Genes Apigenin_Derivative This compound Apigenin_Derivative->MAPK Inhibits Apigenin_Derivative->NFkB Inhibits

Caption: Anti-inflammatory signaling pathway modulated by Apigenin derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Seed cells in 96-well plates and pre-treat with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Gene Expression Analysis: Analyze the mRNA expression of inflammatory mediators (e.g., COX-2, iNOS) using RT-qPCR.

Stimulation of Collagen Synthesis

This compound has been shown to normalize collagen synthesis in fibroblasts from patients with osteogenesis imperfecta.[2] While the precise effective concentrations for this specific derivative are not well-documented, studies on apigenin suggest it can stimulate type I and type III collagen synthesis at concentrations ranging from 0.1 to 10 µmol/L.[3] The proposed mechanism for this compound involves β1-integrin-mediated signaling.[2]

collagen_synthesis_pathway Apigenin_Derivative This compound Integrin β1-Integrin Apigenin_Derivative->Integrin Activates FAK FAK Integrin->FAK Rac1 Rac1 FAK->Rac1 NOX NOX Rac1->NOX ROS ROS NOX->ROS Collagen_Genes Collagen Gene Expression (COL1A1, COL3A1) ROS->Collagen_Genes

Caption: Proposed β1-integrin signaling pathway for collagen synthesis.

Experimental Protocol: Measurement of Collagen Synthesis in Fibroblasts
  • Cell Culture: Culture human dermal fibroblasts in a suitable medium.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Collagen Quantification (Sirius Red Assay):

    • Collect the cell culture supernatant.

    • Precipitate the collagen using a Sirius Red dye solution.

    • Wash the precipitate to remove unbound dye.

    • Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Quantify the collagen concentration using a standard curve prepared with known concentrations of collagen.

  • Gene Expression Analysis: Analyze the mRNA levels of collagen genes (e.g., COL1A1, COL3A1) using RT-qPCR.

Pharmacokinetics

Specific pharmacokinetic data for this compound is limited. However, based on studies of apigenin and its other glycosides, some general pharmacokinetic properties can be inferred. The glucuronidation and methylation are expected to increase the water solubility of apigenin, which may affect its absorption and excretion profile. Generally, flavonoid glycosides are hydrolyzed by intestinal microbiota to their aglycones before absorption.[2] The methyl ester group in this compound might be susceptible to hydrolysis by esterases in the body.

ParameterGeneral Observation for Apigenin and its GlycosidesPotential Implication for this compound
Absorption Low oral bioavailability of apigenin due to poor solubility and extensive metabolism.[4][5]The methylglucuronide moiety may increase water solubility but could be a substrate for efflux transporters, potentially limiting absorption.
Distribution Apigenin distributes to various tissues.[5]Increased hydrophilicity might alter tissue distribution compared to apigenin.
Metabolism Apigenin undergoes extensive phase II metabolism (glucuronidation and sulfation).[4]The methylglucuronide is already a phase II metabolite; further metabolism may occur.
Excretion Excreted in urine and feces.[4]Likely to be primarily excreted via urine due to increased water solubility.

Patent Landscape

A comprehensive search of patent databases did not reveal any patents specifically claiming this compound as a novel chemical entity. However, several patents claim the use of apigenin and other flavonoids for their anti-inflammatory and collagen-stimulating properties. These patents provide a broader context for the potential intellectual property landscape surrounding the therapeutic applications of this compound.

Patent NumberTitleKey Claims
US20100047297A1Nanocrystals of apigenin for topical cosmetic formulationsCompositions containing nanocrystals of apigenin for improved skin penetration and efficacy.
EP2444061A1Apigenin-containing compositionStable compositions of apigenin for cosmetic and pharmaceutical use, highlighting its anti-inflammatory and other beneficial actions.[6]
US6423747B1Cosmetic and dermatological preparations with flavonoidsCompositions containing flavonoids for protecting the skin from UV damage and for their anti-inflammatory properties.[7]
US20170348358A1Flavonoid compositions and methods of useCompositions containing flavonoids for reducing the risk of various diseases associated with inflammation and oxidative stress.[8]
DE102019207859A1Synthetic and recombinantly produced collagen peptides with biological effectivenessCompositions containing collagen peptides, which can be combined with other beneficial compounds like flavonoids.[9]

Conclusion and Future Directions

This compound is a promising flavonoid derivative with demonstrated anti-inflammatory activity and the potential to stimulate collagen synthesis. While the current body of literature provides a solid foundation for its therapeutic potential, further research is warranted in several key areas:

  • Synthesis: Development of a robust and scalable synthesis protocol is crucial for obtaining sufficient quantities for preclinical and clinical studies.

  • Pharmacokinetics: Detailed in vivo pharmacokinetic studies are necessary to understand its ADME profile and determine its bioavailability.

  • Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying its biological activities, particularly the β1-integrin signaling pathway in collagen synthesis, is needed.

  • In Vivo Efficacy: Preclinical studies in relevant animal models are required to validate its therapeutic efficacy for inflammatory conditions and tissue regeneration.

The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided experimental protocols and pathway diagrams offer a practical starting point for further investigation into this promising natural compound.

References

Apigenin 7-O-methylglucuronide: A Review of the Current Safety and Toxicity Landscape

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information regarding the safety and toxicity of Apigenin 7-O-methylglucuronide. It is intended for research, scientific, and drug development professionals. A significant lack of comprehensive safety and toxicity data for this specific compound exists in the public domain. The information presented herein should be interpreted with caution and is not intended to be a definitive safety assessment.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] As a derivative of apigenin, a well-studied flavone with known biological activities, this compound is of interest to the scientific community. However, a thorough evaluation of its safety and toxicity is crucial for any potential therapeutic or nutraceutical application. This technical guide synthesizes the limited available data on the safety and toxicity of this compound and supplements it with information on closely related compounds to provide a preliminary overview for researchers.

In Vitro Toxicity

Direct studies on the cytotoxicity of this compound are scarce. However, research on a closely related compound, apigenin-7-O-β-D-glucuronide methyl ester, provides some insight into its potential effects on cell viability.

Cytotoxicity in Cancer Cell Lines

A study investigating the cytotoxic effects of apigenin-7-O-β-D-glucuronide methyl ester on the MCF-7 breast cancer cell line demonstrated a dose-dependent reduction in cell viability.[2] The half-maximal inhibitory concentration (IC50) was determined to be 40.17 µg/ml.[2]

Table 1: Cytotoxicity of Apigenin-7-O-β-D-glucuronide Methyl Ester

Cell LineCompoundIC50 Value
MCF-7Apigenin-7-O-β-D-glucuronide methyl ester40.17 µg/ml

Source:[2]

It is important to note that this data pertains to the methyl ester derivative and a cancer cell line, and therefore may not be directly extrapolated to the general toxicity of this compound in normal cells.

Effects on Normal Cells

One study involving fibroblasts from patients with osteogenesis imperfecta reported that this compound, at a concentration of 30 µM, did not exhibit any toxicity. This finding, while specific to a particular cell type and condition, suggests a potential lack of cytotoxicity at this concentration in non-cancerous cells.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

As of the date of this guide, no studies have been identified in the public domain that specifically investigate the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.

For context, the parent compound, apigenin, has been reported to be non-mutagenic and has shown a low toxicity profile.[3] Some research indicates that apigenin may induce genotoxic effects in cancer cells, while not demonstrating significant cytogenotoxic effects in normal cells.[4][5]

In Vivo Toxicity

Comprehensive in vivo safety and toxicity studies, including acute, sub-chronic, and chronic toxicity assessments (e.g., determination of LD50 or NOAEL), for this compound have not been found in the available literature.

Pharmacokinetics and Metabolism

Specific pharmacokinetic and metabolism data for this compound is not well-documented. However, general information on the absorption, distribution, metabolism, and excretion (ADME) of apigenin and its glycosides is available.[6][7] The glycosylation of flavonoids is known to influence their bioavailability.[7]

Signaling Pathways

While direct evidence of signaling pathways related to the toxicity of this compound is unavailable, studies on the closely related compound Apigenin-7-O-β-D-glucuronide have elucidated its anti-inflammatory mechanisms. This compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of AP-1 and MAPK signaling pathways in macrophages.[8]

Anti_inflammatory_Signaling_Pathway_of_Apigenin_Glucuronide cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK) TLR4->MAPK_Pathway AP1 AP-1 MAPK_Pathway->AP1 AP1_translocation AP-1 Translocation AP1->AP1_translocation Pro_inflammatory_Cytokines_Gene_Expression Pro-inflammatory Cytokine Gene Expression Apigenin_Glucuronide Apigenin 7-O-β-D-glucuronide Apigenin_Glucuronide->MAPK_Pathway Apigenin_Glucuronide->AP1_translocation AP1_translocation->Pro_inflammatory_Cytokines_Gene_Expression

Anti-inflammatory signaling pathway of a related apigenin glucuronide.

Experimental Protocols

Due to the lack of specific toxicity studies, detailed experimental protocols for this compound are not available. However, a general workflow for assessing in vitro cytotoxicity using a colorimetric assay like the MTT assay is provided below for reference. This protocol is based on methodologies frequently cited in the literature for similar compounds.[9]

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with varying concentrations of This compound Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT reagent to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note: HPLC Analysis of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-methylglucuronide is a flavonoid metabolite that plays a significant role in the pharmacokinetic and pharmacodynamic profiles of apigenin, a widely studied natural compound with various biological activities. Accurate and reliable quantification of this metabolite is crucial for metabolism studies, quality control of herbal products, and formulation development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound, based on established protocols. The method is suitable for the quantification of this compound in complex matrices, such as topical cream formulations.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the HPLC method for the analysis of this compound.

ParameterValueReference
Linearity Range60% to 140% of target concentration[4][5]
Correlation Coefficient (R²)> 0.995[5]
Limit of Detection (LOD)0.288 µg/mL[5]
Limit of Quantification (LOQ)0.873 µg/mL[5]

Experimental Protocol

This protocol outlines the methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Baicalin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Distilled water (HPLC grade)

  • Phosphoric acid

  • Sample matrix (e.g., topical cream)

Instrumentation
  • HPLC system equipped with a Diode Array Detector (DAD)[3]

  • Analytical column: YoungJin Biochrom INNO-P C18 (5 µm, 4.6 × 150 mm)[5][6]

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase A: Distilled water with 0.1% phosphoric acid.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Standard Stock Solution: Accurately weigh and dissolve this compound and Baicalin (internal standard) in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions of known concentrations.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the appropriate solvent to cover the desired concentration range (e.g., 60% to 140% of the expected sample concentration).[4][5]

Sample Preparation (Example: Topical Cream)

This protocol utilizes a liquid-liquid extraction (LLE) method for sample preparation.[1][2]

  • Accurately weigh a portion of the cream formulation.

  • Add a known amount of the internal standard (Baicalin).

  • Perform liquid-liquid extraction using dichloromethane.[1][2][3]

  • Separate the layers and collect the supernatant containing the analyte and internal standard.

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

HPLC Chromatographic Conditions
ParameterCondition
Column YoungJin Biochrom INNO-P C18 (5 µm, 4.6 × 150 mm)[5][6]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile[5]
Gradient Elution 0-30 min: 90% A to 75% A30-40 min: 75% A to 90% A40-50 min: Isocratic at 90% A[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 30 °C[5][6]
Detection Wavelength 335 nm[5]
Data Analysis
  • Identify the peaks of this compound and the internal standard (Baicalin) based on their retention times.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Add_IS Add Internal Standard (Baicalin) Sample->Add_IS LLE Liquid-Liquid Extraction (Dichloromethane) Add_IS->LLE Filter Filter Supernatant LLE->Filter Inject Inject Sample (10 µL) Filter->Inject Standard Prepare Stock & Calibration Standards Calibration Construct Calibration Curve Standard->Calibration Column C18 Column (30°C) Inject->Column Elution Gradient Elution (Water/Acetonitrile) Column->Elution Detect DAD Detection (335 nm) Elution->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for the Extraction of Apigenin 7-O-methylglucuronide from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone, and its glycoside derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Apigenin 7-O-methylglucuronide is a specific derivative that has garnered attention for its potential therapeutic applications. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, compiled from established methodologies for similar flavonoid glycosides.

Principle

The extraction and purification of this compound from plant sources rely on the principles of solvent extraction and chromatography. The process involves an initial extraction from the dried plant material using a suitable solvent to isolate a crude extract containing a mixture of phytochemicals. This is followed by a series of chromatographic steps to separate the target compound from other structurally related flavonoids and impurities. The polarity of the compound, due to the sugar moiety, dictates the choice of solvents and chromatographic media.

Experimental Protocols

Protocol 1: Extraction and Fractionation

This protocol outlines the initial extraction and solvent partitioning to enrich the fraction containing this compound.

1. Plant Material Preparation:

  • Collect fresh plant material, such as leaves or flowers.

  • Air-dry the plant material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.

  • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material in 80% methanol at room temperature for 72 hours. Use a solid-to-solvent ratio of 1:10 (w/v).

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

3. Solvent Fractionation:

  • Suspend the crude methanol extract in distilled water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

    • n-hexane to remove non-polar compounds like fats and waxes.

    • Chloroform to remove pigments and less polar compounds.

    • Ethyl acetate to extract flavonoids and other compounds of intermediate polarity.[1][2]

    • n-butanol to isolate more polar compounds, including flavonoid glycosides.[1][2]

  • Collect the n-butanol fraction, as this compound is expected to partition into this phase due to its polarity.

  • Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Protocol 2: Chromatographic Purification

This protocol details the purification of this compound from the enriched n-butanol fraction using column chromatography.

1. Column Chromatography on Sephadex LH-20:

  • Dissolve the dried n-butanol fraction in a minimal amount of 80% methanol.[2]

  • Pack a glass column with Sephadex LH-20 gel slurry in 80% methanol.[2]

  • Load the dissolved sample onto the top of the column.

  • Elute the column with 80% methanol at a constant flow rate.[2]

  • Collect fractions of a fixed volume (e.g., 10 mL).

2. Thin-Layer Chromatography (TLC) Monitoring:

  • Monitor the collected fractions by TLC to identify those containing the target compound.

  • Use a pre-coated silica gel 60 F254 plate as the stationary phase.

  • Develop the TLC plate using a solvent system such as chloroform:methanol (8:2 v/v).[2]

  • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., sulfuric acid-methanol spray).[3]

  • Pool the fractions that show a spot corresponding to a standard of this compound or a related apigenin glycoside.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification to achieve high purity, subject the pooled fractions to preparative HPLC.[4]

  • Use a C18 column as the stationary phase.

  • Employ a gradient elution system with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

  • A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-10% B.

  • Monitor the elution at a specific wavelength (e.g., 330 nm) corresponding to the UV absorbance maximum of apigenin glycosides.

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain the pure compound.

Data Presentation

Table 1: Summary of Extraction Yields from Different Solvents (Hypothetical Data)

Solvent FractionDry Weight (g)% Yield (w/w)
n-Hexane5.25.2%
Chloroform8.18.1%
Ethyl Acetate12.512.5%
n-Butanol18.318.3%
Aqueous Residue55.955.9%

Table 2: Purity Assessment of this compound at Different Purification Stages (Hypothetical Data)

Purification StepPurity (%) by HPLC
Crude n-Butanol Fraction15%
Sephadex LH-20 Column Chromatography65%
Preparative HPLC>98%

Visualizations

Experimental Workflow

Extraction_Workflow plant Dried Plant Material extraction Maceration (80% Methanol) plant->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning n_butanol n-Butanol Fraction partitioning->n_butanol concentration2 Rotary Evaporation n_butanol->concentration2 dried_fraction Dried n-Butanol Fraction concentration2->dried_fraction column_chromatography Sephadex LH-20 Column Chromatography dried_fraction->column_chromatography tlc TLC Monitoring column_chromatography->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

Apigenin and its derivatives have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways. For instance, apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation by inactivating AP-1 and MAPK signaling pathways in macrophages.[5]

Signaling_Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk apigenin This compound apigenin->mapk Inhibits ap1 AP-1 apigenin->ap1 Inhibits mapk->ap1 inflammatory_cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) ap1->inflammatory_cytokines

Caption: Inhibition of the LPS-induced inflammatory pathway by this compound.

References

Application Note: Cell-Based Assays to Evaluate the Anti-inflammatory Effects of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apigenin, a naturally occurring flavonoid found in various plants, and its derivatives are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-carcinogenic activities.[1][2][3] Apigenin 7-O-methylglucuronide is a specific derivative whose biological activities are an area of active investigation. Research on the closely related compound, Apigenin-7-O-β-D-glucuronide (AG), has demonstrated significant anti-inflammatory effects by suppressing the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6] The mechanism of action for these effects has been linked to the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[4][5]

This application note provides detailed protocols for a series of cell-based assays to characterize the anti-inflammatory potential of this compound. The described methods will enable researchers to assess its cytotoxicity, its efficacy in reducing pro-inflammatory cytokine production, and its impact on key inflammatory signaling pathways. The protocols are optimized for a 96-well plate format, suitable for screening and dose-response studies.

Overall Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis prep_cells 1. Culture RAW 264.7 Macrophages seed 3. Seed Cells in 96-well Plates prep_cells->seed prep_compound 2. Prepare Apigenin 7-O-methylglucuronide Stock Solutions treat 4. Pre-treat with Compound prep_compound->treat seed->treat stimulate 5. Stimulate with LPS treat->stimulate assay_mtt 6a. Cell Viability (MTT Assay) stimulate->assay_mtt assay_elisa 6b. Cytokine Analysis (ELISA) stimulate->assay_elisa assay_wb 6c. Pathway Analysis (Western Blot) stimulate->assay_wb analysis 7. Analyze & Interpret Results assay_mtt->analysis assay_elisa->analysis assay_wb->analysis

Caption: Overall experimental workflow for assessing this compound.

Protocol: Cell Viability Assay (MTT)

This assay is critical to determine the concentrations at which this compound is non-toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Methodology

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM) Absorbance (570 nm) (Mean ± SD) Cell Viability (%)
0 (Control) 1.25 ± 0.08 100
1 1.23 ± 0.07 98.4
5 1.21 ± 0.09 96.8
10 1.18 ± 0.06 94.4
25 1.15 ± 0.08 92.0
50 1.12 ± 0.07 89.6

| 100 | 1.05 ± 0.09 | 84.0 |

Data shown are hypothetical and for illustrative purposes only.

Protocol: Measurement of TNF-α Production (ELISA)

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of the pro-inflammatory cytokine TNF-α in the cell culture supernatant. This allows for the direct assessment of the compound's ability to inhibit cytokine production.

Methodology

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in the MTT protocol. Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant for analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.[11]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Add 100 µL of collected supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.[12]

    • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes at room temperature.

    • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes until a color develops.

    • Stop Reaction: Stop the reaction by adding 2N H₂SO₄.[13]

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the TNF-α concentration in each sample by interpolating from the standard curve.

Data Presentation

Table 2: Inhibition of LPS-Induced TNF-α Production by this compound

Treatment Apigenin Conc. (µM) TNF-α (pg/mL) (Mean ± SD) % Inhibition
Control (No LPS) 0 15 ± 4 -
LPS Only 0 2500 ± 150 0
LPS + Compound 5 1850 ± 120 26
LPS + Compound 10 1200 ± 95 52
LPS + Compound 25 650 ± 70 74

| LPS + Compound | 50 | 300 ± 45 | 88 |

Data shown are hypothetical and for illustrative purposes only.

Protocol: Analysis of MAPK Signaling Pathway (Western Blot)

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in inflammatory signaling pathways.[14] This protocol focuses on analyzing the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway that are often activated by LPS.

Methodology

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates until they reach 80-90% confluency. Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer containing protease and phosphatase inhibitors.[14][15] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein amounts for each sample and add loading buffer. Heat the samples at 95-100°C for 5 minutes.[16]

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, and total ERK overnight at 4°C with gentle shaking.[14]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 3: Effect of this compound on LPS-Induced Phosphorylation of p38 and ERK

Treatment p-p38 / Total p38 (Fold Change) p-ERK / Total ERK (Fold Change)
Control 1.0 1.0
LPS Only 8.5 6.2
LPS + Compound (25 µM) 4.1 3.0

| LPS + Compound (50 µM) | 1.8 | 1.5 |

Data shown are hypothetical and for illustrative purposes only.

Visualization of the Proposed Signaling Pathway

Based on evidence from related flavonoids, this compound is hypothesized to inhibit the LPS-induced inflammatory response by targeting the MAPK signaling pathway. The diagram below illustrates this proposed mechanism.

G cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK MKKs (MKK3/6, MEK1/2) TAK1->MKK p38 p38 MKK->p38 P ERK ERK MKK->ERK P AP1 AP-1 (c-Jun/c-Fos) p38->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Cytokines Pro-inflammatory Genes (e.g., TNF-α) Nucleus->Cytokines  Transcription Compound Apigenin 7-O- methylglucuronide Compound->p38 Compound->ERK

References

Application Notes and Protocols: Apigenin 7-O-methylglucuronide for Enzyme Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-methylglucuronide, a derivative of the naturally occurring flavonoid apigenin, is a molecule of significant interest in pharmacological research. Like its parent compound, it exhibits a range of biological activities, including anti-inflammatory and antioxidant effects. These properties are often attributed to its ability to modulate the activity of key enzymes involved in various signaling pathways. This document provides detailed application notes and protocols for studying the enzyme inhibition kinetics of this compound, offering a valuable tool for researchers in drug discovery and development.

Enzyme Inhibition Profile

This compound and its close analog, Apigenin-7-O-glucuronide, have been demonstrated to inhibit several enzymes implicated in inflammation and tissue remodeling. The inhibitory activities are summarized in the table below.

CompoundTarget EnzymeIC50 Value (µM)
Apigenin-7-O-glucuronideMatrix Metalloproteinase-3 (MMP-3)12.87[1][2]
Matrix Metalloproteinase-8 (MMP-8)22.39[1][2]
Matrix Metalloproteinase-9 (MMP-9)17.52[1][2]
Matrix Metalloproteinase-13 (MMP-13)0.27[1][2]
Apigenin-7-O-β-D-glucuronide methyl esterSecretory Phospholipase A2 (sPLA2)Significant inhibitory effects observed[3]
5-Lipoxygenase (5-LOX)Significant dose-dependent inhibitory effect[4]
Cyclooxygenase-2 (COX-2)Significant dose-dependent inhibitory effect[4]

Signaling Pathway Modulation

The enzymatic inhibition by this compound and its derivatives has downstream effects on critical cellular signaling pathways involved in inflammation.

MAPK/AP-1 and NF-κB Signaling Pathways

Apigenin-7-O-β-D-glucuronide has been shown to suppress inflammation induced by lipopolysaccharide (LPS) through the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] The compound was found to decrease the translocation of c-Jun, a component of AP-1, into the nucleus by inhibiting the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK).[5] Furthermore, this class of compounds is known to downregulate the NF-κB pathway, a central regulator of inflammatory responses.[4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor TLR4 LPS->Receptor MAPK_Pathway MAPK Pathway (p38, ERK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Apigenin This compound Apigenin->MAPK_Pathway Apigenin->NFkB_Pathway Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes NFkB->Inflammatory_Genes

Caption: Inhibition of MAPK/AP-1 and NF-κB pathways by this compound.

Experimental Protocols

General Workflow for Enzyme Inhibition Kinetics Study

The following diagram outlines a typical workflow for characterizing the inhibitory potential of this compound against a target enzyme.

Enzyme_Kinetics_Workflow A Prepare Reagents: - Target Enzyme - Substrate - Buffer - this compound B Determine Optimal Assay Conditions A->B C Perform Initial Velocity Studies (Varying Substrate Concentration) B->C D Perform Inhibition Assays (Varying Inhibitor Concentration) C->D E Data Analysis: - Michaelis-Menten Plot - Lineweaver-Burk Plot D->E F Determine Kinetic Parameters: - Vmax - Km - Ki - IC50 E->F

Caption: General workflow for an enzyme inhibition kinetics study.

Protocol for Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This protocol is adapted from a method used to assess the inhibitory effect of Apigenin-7-O-β-D-glucuronide methyl ester on sPLA2 activity.[3]

Materials:

  • Secretory Phospholipase A2 (sPLA2) enzyme

  • Diheptanoyl Thio-PC (substrate)

  • 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of sPLA2 enzyme to each well.

  • Add varying concentrations of this compound to the test wells. For control wells, add the same volume of solvent.

  • Add 200 µL of the substrate solution (diheptanoyl Thio-PC) to all wells and incubate for 15 minutes at room temperature.

  • After incubation, add 10 µL of DTNB to each well to develop a color.

  • Measure the absorbance at 415 nm using a microplate reader. The release of free thiols from the substrate by sPLA2 is detected by DTNB.

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Protocol for Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against various MMPs, based on the findings for Apigenin-7-O-glucuronide.[1][2]

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-3, MMP-8, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • This compound

  • A known MMP inhibitor as a positive control (e.g., GM6001)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., using APMA).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black microplate, add the activated MMP enzyme to each well.

  • Add the serially diluted this compound or positive control to the respective wells. For the control, add assay buffer.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm) in kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • The rate of substrate cleavage is proportional to the increase in fluorescence over time.

Data Analysis:

  • Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).

  • Determine the percentage of inhibition for each inhibitor concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a suitable model.

  • To determine the inhibition constant (Ki) and the mode of inhibition, perform further kinetic studies by varying both the substrate and inhibitor concentrations and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots.

Conclusion

This compound presents a promising scaffold for the development of novel enzyme inhibitors, particularly for targets involved in inflammation and tissue degradation. The provided protocols and data serve as a foundational resource for researchers to further explore the therapeutic potential of this natural product derivative. Rigorous kinetic analysis will be crucial in elucidating its precise mechanism of action and advancing its development as a potential therapeutic agent.

References

Application of Apigenin 7-O-methylglucuronide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential anticancer properties. Its derivatives, including Apigenin 7-O-methylglucuronide, are subjects of ongoing research to evaluate their efficacy and mechanisms of action in oncology. These compounds are investigated for their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumor progression. This document provides an overview of the application of this compound and related apigenin compounds in cancer cell line studies, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action

While specific mechanistic studies on this compound are emerging, the broader class of apigenin and its glycosides has been shown to exert anticancer effects through multiple pathways. It is hypothesized that this compound may share some of these mechanisms. The parent compound, apigenin, is known to modulate several critical signaling pathways implicated in cancer development and progression, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.[1][2] These pathways are crucial for cell survival, proliferation, and differentiation.

Apigenin and its analogs have been demonstrated to induce apoptosis in various cancer cell lines.[2] This programmed cell death is a key mechanism for eliminating malignant cells. Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[3] For instance, studies on apigenin have shown that it can induce a reversible G2/M arrest in colon carcinoma cell lines.

One of the specific mechanisms investigated for an apigenin derivative, apigenin-7-O-β-D-glucuronide methyl ester, is the dose-dependent decrease in COX-2 mRNA gene expression in MCF-7 breast cancer cell lines.[4] The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in tumors and plays a role in inflammation and cancer progression.

Applications in Cancer Research

This compound and related compounds are valuable tools in cancer research for:

  • Screening for Anticancer Activity: Evaluating the cytotoxic and antiproliferative effects of these compounds on various cancer cell lines to identify potential therapeutic candidates.

  • Mechanistic Studies: Investigating the molecular pathways through which these compounds exert their effects, providing a deeper understanding of cancer biology and potential drug targets.

  • Drug Development: Serving as lead compounds for the development of novel anticancer agents with improved efficacy and reduced toxicity.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

CompoundCell LineAssayEndpointResultReference
Apigenin-7-O-β-D-glucuronide methyl esterMCF-7 (Breast Cancer)MTT AssayIC5040.17 µg/ml
Apigenin-7-O-glucoside (AP7Glu)HCT116 (Colon Cancer)MTT AssayIC5015 µM[5]
ApigeninHCT116 (Colon Cancer)MTT AssayIC5062 µM[5]

Table 2: Effect of Apigenin-7-O-β-D-glucuronide methyl ester on Gene Expression in MCF-7 Cells

Treatment ConcentrationTarget GeneFold Change in mRNA ExpressionReference
50 µg/mlCOX-2-2.5[4]
100 µg/mlCOX-2-10.31[4]

Mandatory Visualizations

G Experimental Workflow for Evaluating this compound cluster_0 Cell Culture cluster_1 Cell Viability & Proliferation cluster_2 Apoptosis & Cell Cycle Analysis cluster_3 Mechanism of Action A Cancer Cell Line Seeding B Treatment with this compound A->B C MTT Assay B->C D Flow Cytometry B->D E Western Blotting B->E F RT-PCR B->F

Caption: Experimental workflow for cancer cell line studies.

G Probable Signaling Pathways Modulated by Apigenin Derivatives cluster_0 Apigenin Derivative cluster_1 Signaling Pathways cluster_2 Cellular Effects Apigenin This compound PI3K PI3K Apigenin->PI3K Inhibition MAPK MAPK/ERK Apigenin->MAPK Inhibition Akt Akt PI3K->Akt Activation Apoptosis Increased Apoptosis PI3K->Apoptosis Inhibition leads to CellCycle Cell Cycle Arrest PI3K->CellCycle Inhibition leads to mTOR mTOR Akt->mTOR Activation Proliferation Decreased Proliferation mTOR->Proliferation Leads to MAPK->Proliferation Leads to MAPK->Apoptosis Inhibition leads to MAPK->CellCycle Inhibition leads to

Caption: Probable signaling pathways affected by apigenin derivatives.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 to 100 µg/mL.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and the IC50 value.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

3. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cancer cells

    • Cold 70% ethanol

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

4. Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the expression levels of key proteins in signaling pathways.

  • Materials:

    • Treated and untreated cancer cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells in RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Note: Pharmacokinetic Study Design for Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Apigenin, a widely distributed plant flavone, has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] However, its therapeutic application is often limited by low oral bioavailability due to poor solubility and extensive first-pass metabolism.[1][2] Following ingestion, apigenin is rapidly metabolized, primarily through glucuronidation and sulfation in the intestine and liver, leading to various conjugates circulating in the plasma.[1][4][5] Apigenin 7-O-methylglucuronide is one such metabolite. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this specific metabolite is crucial for determining its potential contribution to the overall biological activity of apigenin. This document provides a comprehensive set of protocols for designing a pharmacokinetic study of this compound, intended for researchers in drug discovery and development.

Metabolic Context: The Fate of Apigenin Apigenin from dietary sources, often in its glycoside form, is hydrolyzed to its aglycone form in the intestine.[4][6] The aglycone is then absorbed and undergoes extensive Phase I and Phase II metabolism. The primary metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[4][7] This process generates various apigenin glucuronides. Further modifications, such as methylation, can also occur.

cluster_ingestion Gastrointestinal Tract cluster_metabolism Intestine & Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation A Apigenin Glycosides (from Diet) B Apigenin (Aglycone) A->B Hydrolysis (β-glucosidases) C Phase II Metabolism (Glucuronidation) B->C Absorption D Apigenin Glucuronides C->D F Other Metabolites (Sulfates, etc.) C->F E This compound (Metabolite of Interest) D->E Methylation? G Distribution to Tissues D->G E->G F->G H Elimination (Urine, Feces) G->H

Caption: Simplified metabolic pathway of dietary apigenin.

Experimental Protocols

A comprehensive pharmacokinetic assessment involves a combination of in vivo and in vitro studies to build a complete ADME profile.

1. In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the determination of key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration of this compound to rodents.

Objective: To determine the absolute bioavailability and pharmacokinetic profile (Cmax, Tmax, AUC, t1/2, Clearance) of this compound.

Materials:

  • Test Compound: this compound

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Vehicle: Saline with 5% DMSO and 10% Solutol HS 15 (vehicle should be optimized for solubility and safety).

  • Administration supplies: Syringes, gavage needles.

  • Blood collection supplies: Heparinized capillary tubes or syringes, microcentrifuge tubes.

Protocol:

  • Animal Acclimation: Acclimate animals for at least one week before the study with free access to food and water.

  • Dosing:

    • Divide animals into two groups: IV administration and PO administration (n=4-5 animals per time point or per animal for serial sampling).[8]

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 50-100 µL) at predetermined time points.[9]

    • IV route time points: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[8]

    • PO route time points: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 6, 8, 24 hours.[8]

    • Blood can be collected via saphenous vein for serial sampling or via cardiac puncture for terminal collection.[9][10][11]

  • Sample Processing:

    • Immediately place blood into heparinized microcentrifuge tubes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma supernatant to a new labeled tube and store at -80°C until LC-MS/MS analysis.[12]

Data Presentation: Pharmacokinetic Parameters

Parameter IV Administration PO Administration
Dose (mg/kg) e.g., 2 e.g., 20
Cmax (ng/mL) N/A Calculated
Tmax (h) N/A Calculated
AUC₀-t (ng·h/mL) Calculated Calculated
AUC₀-inf (ng·h/mL) Calculated Calculated
Half-life (t½) (h) Calculated Calculated
Clearance (CL) (L/h/kg) Calculated N/A
Volume of Dist. (Vd) (L/kg) Calculated N/A

| Bioavailability (F%) | N/A | Calculated |

2. In Vitro Intestinal Permeability: Caco-2 Monolayer Assay

This assay predicts intestinal absorption by measuring the transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.[13]

Objective: To determine the apparent permeability coefficient (Papp) of this compound in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells (passages 35-45).[14]

  • Culture medium (e.g., MEM with 10% FBS, 1% NEAA, penicillin/streptomycin).[14]

  • Transwell inserts (e.g., 12-well plates).

  • Hank's Balanced Salt Solution (HBSS) buffer.

  • Lucifer yellow for monolayer integrity testing.

Protocol:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at a density of ~8 x 10⁴ cells/cm². Culture for 19-21 days until a differentiated monolayer is formed.[14]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER). Values >300 Ω·cm² indicate good integrity.[13][15]

    • Perform a Lucifer yellow permeability test to confirm tight junction integrity.

  • Transport Experiment:

    • Wash the cell monolayer with pre-warmed HBSS.

    • A→B Permeability: Add the test compound (e.g., 10-40 µM) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.[14]

    • B→A Permeability: Add the test compound to the BL side and fresh HBSS to the AP side.

  • Incubation and Sampling: Incubate at 37°C. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Also, collect a sample from the donor chamber at the end of the experiment.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

Data Presentation: Permeability Results

Compound Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio (B→A / A→B)
This compound Calculated Calculated Calculated
Propranolol (High Perm.) Control Data Control Data Control Data

| Atenolol (Low Perm.) | Control Data | Control Data | Control Data |

An efflux ratio >2 suggests active efflux.

3. In Vitro Metabolic Stability: Liver Microsomal Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I and Phase II enzymes present in liver microsomes.[16][17][18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound.

Materials:

  • Pooled liver microsomes (human, rat).

  • NADPH regenerating system (Cofactor for Phase I enzymes).

  • UDPGA (Cofactor for UGT enzymes, if further glucuronidation is suspected).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Ice-cold acetonitrile or methanol (to stop the reaction).

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM).[17][19]

  • Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[16]

  • Time-Course Incubation: Incubate the mixture at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[16][18]

  • Terminate Reaction: Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[19]

  • Sample Preparation: Vortex and centrifuge the samples at high speed (e.g., 10,000 x g) to precipitate proteins.[16]

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

Data Presentation: Metabolic Stability Results

Parameter Value
Half-life (t½) (min) Calculated from the slope of ln(% remaining) vs. time
Intrinsic Clearance (Clint) (µL/min/mg protein) Calculated

| % Remaining at 60 min | Calculated |

4. Bioanalytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurate quantification in complex biological matrices.[20]

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound.

Protocol:

  • Sample Preparation:

    • Plasma/Cell Media: Protein precipitation with 3 volumes of cold acetonitrile containing an internal standard (e.g., Rutin).[21]

    • Bile: Solid-phase extraction (SPE) to remove interfering bile acids.[21]

  • Chromatography:

    • Use a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm).[21]

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Operate a triple quadrupole mass spectrometer in negative or positive ion mode (to be optimized).

    • Optimize Multiple Reaction Monitoring (MRM) transitions for the parent compound and its most stable product ion.

Data Presentation: Key LC-MS/MS Parameters

Parameter Setting
Ionization Mode ESI Negative / Positive
Precursor Ion (Q1) (m/z) To be determined
Product Ion (Q3) (m/z) To be determined
Collision Energy (eV) To be optimized
Linear Range e.g., 1 - 5000 nM

| Lower Limit of Quantification (LLOQ) | e.g., 1 nM |

Overall Experimental Workflow

The following diagram illustrates the logical flow of the proposed pharmacokinetic study, from initial in vitro characterization to the conclusive in vivo analysis.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Study cluster_analysis Analysis & Interpretation A Caco-2 Permeability Assay (Intestinal Absorption) B Microsomal Stability Assay (Metabolic Stability) D Rodent PK Study (IV and PO Dosing) A->D Inform Study Design C Analytical Method Development (LC-MS/MS) B->D Inform Study Design G LC-MS/MS Quantification C->G E Blood Sample Collection D->E F Sample Processing (Plasma Isolation) E->F F->G H Pharmacokinetic Modeling (Data Analysis) G->H I Final ADME Profile H->I

Caption: High-level workflow for the pharmacokinetic study.

References

Application Notes: Apigenin 7-O-methylglucuronide for Investigating Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-methylglucuronide is a naturally occurring flavonoid and a metabolite of apigenin, a compound widely found in various plants.[1] This methylated glucuronide derivative has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These biological effects are largely attributed to its ability to modulate key cellular signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate these signaling cascades.

Key Applications

  • Investigation of Anti-inflammatory Mechanisms: this compound has been shown to suppress the production of pro-inflammatory mediators. This makes it a valuable tool for studying the signaling pathways that govern inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Cancer Research: The compound exhibits cytotoxic effects against certain cancer cell lines, like the MCF-7 human breast cancer cell line.[2] It can be used to explore signaling pathways involved in cancer cell proliferation, apoptosis, and drug resistance.

  • Osteogenesis Imperfecta Research: Preliminary evidence suggests a role for this compound in modulating β1-integrin-mediated signaling, which is relevant to collagen synthesis and may have implications for diseases like osteogenesis imperfecta.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound and its close analog, Apigenin 7-O-glucuronide, on various cellular and molecular endpoints.

Table 1: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages

ParameterConcentrationResultReference
TNF-α Production50 µg/mLSignificant Inhibition[3]
TNF-α Production100 µg/mLSignificant Inhibition (IC50 reported)[3]
IL-1β Production50 µg/mLInhibition[1]
IL-1β Production100 µg/mLSignificant Inhibition[1]

Table 2: Cytotoxic Effects of this compound on MCF-7 Breast Cancer Cells

ParameterConcentrationResultReference
Cell Viability1, 5, 10, 50 µg/mLDose-dependent decrease[2]
Cell Viability100 µg/mL~70.37% cell viability[2]
IC5040.17 µg/mLN/A[2]

Table 3: Effect of this compound on COX-2 Gene Expression in MCF-7 Cells

ConcentrationFold Change in mRNA ExpressionReference
50 µg/mL-2.5
100 µg/mL-10.31

Table 4: Inhibitory Effects of Apigenin 7-O-glucuronide on MAPK Pathway in LPS-stimulated RAW 264.7 Macrophages

ParameterResultReference
p38 PhosphorylationInhibition[4]
ERK PhosphorylationInhibition[4]

Experimental Protocols

Cell Culture and Treatment

a. RAW 264.7 Macrophage Culture:

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: When cells reach 80-90% confluency, detach them by gentle scraping. Do not use trypsin. Subculture at a ratio of 1:3 to 1:6.

  • Treatment: Seed cells in appropriate culture plates. Allow them to adhere overnight. Pre-treat with desired concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time.

b. MCF-7 Human Breast Cancer Cell Culture:

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Subculture at a ratio of 1:3 to 1:8.

  • Treatment: Seed cells in appropriate culture plates. Allow them to adhere overnight. Treat with desired concentrations of this compound for the specified duration.

Cytotoxicity Assay (MTT Assay)
  • Seed MCF-7 cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 50, 100 µg/mL) and a vehicle control (DMSO) for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat with this compound (e.g., 50, 100 µg/mL) for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR) for COX-2 Expression
  • Treat MCF-7 cells with this compound (e.g., 50, 100 µg/mL) for the desired time.

  • Isolate total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for COX-2 and a housekeeping gene (e.g., GAPDH).

    • Note: Specific primer sequences for COX-2 can be designed or obtained from published literature. Example primers:

      • COX-2 Forward: 5'-TGAGCATCTACGGTTTGCTG-3'

      • COX-2 Reverse: 5'-TGCTTGTCTGGAACAACTGC-3'

  • Analyze the relative gene expression using the ΔΔCt method.[5]

Western Blotting for Signaling Pathway Analysis
  • Treat cells with this compound for the appropriate time, with or without a stimulus (e.g., LPS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

    • NF-κB Pathway: Antibodies against p-p65, p65, p-IκBα, IκBα.

    • MAPK Pathway: Antibodies against p-p38, p38, p-ERK, ERK, p-JNK, JNK.

    • β1-integrin Pathway: Antibodies against β1-integrin, p-FAK, FAK.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

Visualization

G cluster_0 This compound Action cluster_1 Signaling Pathways A7M Apigenin 7-O- methylglucuronide MAPK MAPK Pathway (p38, ERK) A7M->MAPK IKK IKK A7M->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->Nucleus translocates Inflammation Inflammatory Response (TNF-α, IL-1β, COX-2) Nucleus->Inflammation gene expression

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.

G cluster_0 Experimental Workflow cluster_1 Analysis Techniques Start Cell Seeding (RAW 264.7 or MCF-7) Treatment Treatment with This compound +/- Stimulus (e.g., LPS) Start->Treatment Harvest Harvest Cells or Supernatant Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis MTT MTT Assay (Cytotoxicity) Analysis->MTT ELISA ELISA (Cytokine Levels) Analysis->ELISA qPCR qRT-PCR (Gene Expression) Analysis->qPCR WB Western Blot (Protein Expression/ Phosphorylation) Analysis->WB

Caption: General experimental workflow for studying this compound.

G cluster_0 This compound in Osteogenesis Imperfecta A7M Apigenin 7-O- methylglucuronide Integrin β1-integrin A7M->Integrin modulates Signaling Downstream Signaling Integrin->Signaling Collagen Collagen Synthesis Signaling->Collagen regulates

Caption: Proposed mechanism of this compound in osteogenesis imperfecta.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Apigenin 7-O-methylglucuronide.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in HPLC. For this compound, it can be caused by several factors:

    • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the C18 column.

      • Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of free silanol groups.[1][2]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

    • Column Contamination: Buildup of contaminants on the column can affect peak shape.

      • Solution: Flush the column with a strong solvent or, if necessary, replace it.

  • Question: I am observing peak fronting for my this compound peak. What could be the reason?

  • Answer: Peak fronting is often caused by:

    • Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can cause fronting.

      • Solution: Decrease the sample concentration or the injection volume.

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Poor Resolution or Co-elution

  • Question: I am unable to separate this compound from other related flavonoids in my sample. How can I improve the resolution?

  • Answer: To improve the separation of co-eluting peaks, consider the following adjustments:

    • Optimize Mobile Phase Composition:

      • Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution. Experiment with different gradients to enhance separation.[1][3]

    • Change the Organic Solvent:

      • Solution: If you are using methanol, try switching to acetonitrile, or vice-versa. The difference in solvent selectivity can alter the elution order and improve resolution.

    • Adjust the pH of the Mobile Phase:

      • Solution: The retention of flavonoid glucuronides can be pH-dependent. Adjusting the pH of the aqueous portion of the mobile phase with an acid like formic or phosphoric acid can improve separation.[1][4]

    • Lower the Flow Rate:

      • Solution: Decreasing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

Issue 3: Peak Splitting

  • Question: My this compound peak is appearing as a split or double peak. What is causing this and how do I fix it?

  • Answer: Peak splitting can be a complex issue with several potential causes:[5][6]

    • Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample flow path.[5]

      • Solution: First, try reversing and flushing the column. If the problem persists, the column may need to be replaced.

    • Blocked Frit: A blocked inlet frit can cause uneven flow.[5]

      • Solution: Replace the column inlet frit.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is not miscible with the mobile phase or is significantly stronger, it can cause peak distortion.

      • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.

    • Co-elution of Isomers: It is possible that you have two closely eluting isomers.

      • Solution: To investigate this, try injecting a smaller volume of your sample. If the two peaks remain, it is likely you have two separate compounds. In this case, you will need to optimize your method for better separation as described in the "Poor Resolution" section.[5]

Frequently Asked Questions (FAQs)

1. Column Selection

  • Question: What type of HPLC column is best suited for the analysis of this compound?

  • Answer: A reversed-phase C18 column is the most common and effective choice for the separation of apigenin and its glucuronide derivatives.[1][2][7] Columns with a particle size of 5 µm or smaller are generally recommended for better efficiency and resolution.

2. Mobile Phase Preparation

  • Question: What is a typical mobile phase for the HPLC separation of this compound?

  • Answer: A common mobile phase consists of a mixture of an aqueous solvent and an organic solvent. For example:

    • Solvent A: Water with 0.1% formic acid or 0.1% phosphoric acid.[1][2]

    • Solvent B: Acetonitrile or methanol.[1][3] A gradient elution is often used to achieve a good separation of complex samples.

3. Sample Preparation

  • Question: How should I prepare my sample, especially if it is from a complex matrix like a plant extract or a cream?

  • Answer: For complex matrices, a sample clean-up step is crucial to remove interfering substances and protect the HPLC column. Common techniques include:

    • Liquid-Liquid Extraction (LLE): This method is used to partition the analyte of interest from the sample matrix into an immiscible solvent.[2][8]

    • Solid-Phase Extraction (SPE): SPE can be a very effective technique for cleaning up complex samples and concentrating the analyte. C18 cartridges are often used for this purpose.[9][10]

4. Detection

  • Question: What is the optimal UV wavelength for detecting this compound?

  • Answer: Apigenin and its derivatives typically have a maximum absorption in the range of 335-340 nm.[1][2][3] A photodiode array (PDA) detector is useful for confirming peak identity by examining the UV spectrum.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Apigenin-7-O-Glucuronide

This protocol is based on a validated method for the analysis of Apigenin-7-O-glucuronide in a cream formulation.[2]

  • HPLC System: A standard HPLC system with a PDA detector.

  • Column: YoungJin Biochrom INNO-P C18, 5 µm, 4.6 x 150 mm.[2]

  • Mobile Phase:

    • Solvent A: Distilled water with 0.1% phosphoric acid.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient Program:

    • 0-30 min: 10% to 25% B

    • 30-40 min: 25% to 10% B

    • 40-50 min: 10% B (isocratic)[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 335 nm.[2]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction

This protocol is suitable for extracting Apigenin-7-O-glucuronide from a semi-solid formulation like a cream.[2]

  • Weigh a known amount of the sample (e.g., cream) into a suitable container.

  • Add a specific volume of a suitable solvent (e.g., dichloromethane) to perform the extraction.[2]

  • Vortex or shake the mixture vigorously to ensure thorough mixing and extraction.

  • Centrifuge the mixture to separate the layers.

  • Carefully collect the solvent layer containing the extracted analyte.

  • The collected extract can then be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

Data Presentation

Table 1: Comparison of HPLC Conditions for Apigenin and its Derivatives

ParameterMethod 1[2]Method 2[1]Method 3[3]
Analyte Apigenin-7-O-glucuronideApigenin DerivativesApigenin
Column YoungJin Biochrom INNO-P C18 (5 µm, 4.6x150 mm)Acquity UPLC® BEH C18 (1.7 µm, 2.1x100 mm)Inertsil ODS-3V C18 (5 µm, 4.6x250 mm)
Mobile Phase A Water + 0.1% Phosphoric AcidWater + 0.1% Formic Acid + 0.063% Ammonium FormateDistilled Water
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic AcidAcetonitrile
Elution GradientGradientIsocratic (55:45 A:B)
Flow Rate 1.0 mL/minNot specifiedNot specified
Detection 335 nm340 nm340 nm

Visualizations

Diagram 1: General Experimental Workflow

G Figure 1: General Experimental Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Diagram 2: Troubleshooting Logic for Peak Splitting

G Figure 2: Troubleshooting Decision Tree for Peak Splitting Start Peak Splitting Observed CheckInjection Inject smaller volume Start->CheckInjection SinglePeak Single peak observed CheckInjection->SinglePeak Yes SplitRemains Split remains CheckInjection->SplitRemains No Coelution Likely co-elution of isomers. Optimize separation method. SinglePeak->Coelution CheckColumn Check Column Integrity SplitRemains->CheckColumn FlushColumn Reverse and flush column CheckColumn->FlushColumn First step CheckSolvent Check Sample Solvent CheckColumn->CheckSolvent If column is new/OK ReplaceFrit Replace inlet frit FlushColumn->ReplaceFrit If not fixed ProblemSolved Problem Resolved FlushColumn->ProblemSolved If fixed ReplaceColumn Replace column ReplaceFrit->ReplaceColumn If not fixed ReplaceFrit->ProblemSolved If fixed SolventOK Solvent is compatible CheckSolvent->SolventOK Yes SolventBad Solvent incompatible CheckSolvent->SolventBad No SolventOK->CheckColumn ChangeSolvent Dissolve sample in mobile phase SolventBad->ChangeSolvent ChangeSolvent->ProblemSolved

Caption: Decision tree for troubleshooting peak splitting in HPLC.

References

Troubleshooting low yield in Apigenin 7-O-methylglucuronide extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Apigenin 7-O-methylglucuronide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield of this compound is significantly lower than expected. What are the potential causes?

Low yield can stem from several factors throughout the extraction and purification process. The primary areas to investigate are inefficient initial extraction, degradation of the target compound, and losses during purification steps. A systematic approach to identifying the bottleneck is crucial.

Q2: How can I improve the efficiency of the initial solid-liquid extraction?

The choice of solvent, temperature, solid-to-liquid ratio, and extraction time are critical parameters.[1][2] For flavonoid glycosides, which are generally polar, aqueous organic solvents are often more effective than absolute solvents.

  • Solvent Composition: The polarity of the extraction solvent must be optimized. While highly polar solvents like water can extract the compound, a mixture with alcohols like ethanol or methanol often improves cell wall penetration and overall yield.[2][3]

  • Temperature: Increasing the extraction temperature can enhance solvent efficiency and diffusion rates. However, excessively high temperatures can lead to the degradation of thermolabile compounds like apigenin glycosides.[4][5]

  • Solid-to-Liquid Ratio: A higher solvent volume ensures complete immersion of the plant material and a sufficient concentration gradient to drive extraction. However, an excessively large volume can make subsequent concentration steps more time-consuming and energy-intensive.[2][4]

  • Extraction Method: Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yields by disrupting plant cell walls, but conditions must be carefully controlled to prevent degradation.[4][6]

Q3: I suspect my this compound is degrading during the process. How can I minimize this?

Apigenin glycosides and glucuronides can be susceptible to hydrolysis, particularly under acidic or high-temperature conditions.[4][5][7] The glucuronic acid moiety can be cleaved, leading to the formation of the aglycone (apigenin), which will result in a lower yield of the desired compound.

  • pH Control: Avoid strongly acidic conditions during extraction and purification. The addition of formic acid is sometimes used to improve chromatographic separation, but its concentration and the temperature should be minimized as it can promote hydrolysis.[4][8]

  • Temperature Management: Keep temperatures as low as reasonably possible throughout the process, including during solvent evaporation (e.g., using a rotary evaporator under reduced pressure).[3]

  • Storage: Store extracts and purified fractions at low temperatures (e.g., in a freezer) to prevent degradation over time.[3][9]

Q4: What are the best practices for purifying this compound to avoid yield loss?

Purification can be a multi-step process where losses can occur at each stage. Column chromatography is a common method for separating flavonoids.[3][10]

  • Column Packing: Ensure the stationary phase (e.g., Sephadex LH-20, polyamide, or macroporous resin) is packed uniformly to prevent channeling and poor separation.[3][10]

  • Fraction Collection: Use thin-layer chromatography (TLC) or analytical HPLC to monitor the fractions and ensure that all the target compound is collected.[3][11] Broad or overlapping peaks can lead to either collecting impure fractions or discarding fractions containing the product.

  • Solvent Evaporation: Careful evaporation of solvents from the collected fractions is necessary to prevent loss of the compound.

Data Presentation

Table 1: Effect of Extraction Parameters on Apigenin-7-O-glucoside Yield (Data from a study on a closely related compound as a proxy)

ParameterCondition 1Yield (mg/g)Condition 2Yield (mg/g)Condition 3Yield (mg/g)Reference
Solid/Liquid Ratio 1:10 g/mL~12.51:20 g/mL~16.01:30 g/mL~16.1[4][8]
Extraction Time 25 min~15.235 min~16.045 min~16.1[4][8]
Temperature 25 °C~11.550 °C~16.080 °C~14.0[4][8]
Ultrasound Power 300 W~14.8350 W~16.0500 W~15.5[4][8]

Note: The data above is for Apigenin-7-O-glucoside from Chrysanthemum morifolium and should be used as a general guide for optimizing the extraction of this compound.

Table 2: Influence of pH and Temperature on the Stability of Apigenin-7-O-glucoside (Proxy Data)

pH (at 80°C)Remaining Compound (%)Temperature (with 60% Formic Acid)Remaining Compound (%)Reference
6.85~98%35 °C~95%[4][8][12]
3.55~80%50 °C~85%[4][8][12]
1.10~50%80 °C~60%[4][8][12]

Note: This data illustrates the degradation of a related compound under acidic and high-temperature conditions, highlighting the importance of controlling these parameters.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized method based on efficient flavonoid extraction techniques.[4][8]

  • Preparation of Plant Material: Dry the plant material at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 0.3 mm particle size).[6]

  • Extraction:

    • Mix the powdered plant material with a 70% ethanol-water solution at a solid-to-liquid ratio of 1:20 (g/mL).[4][13]

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at a controlled temperature of 50°C for 35 minutes with an ultrasound power of approximately 350 W.[4]

  • Filtration and Concentration:

    • Filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a crude powder.[13]

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of apigenin glycosides.[3]

  • Column Preparation: Prepare a column with Sephadex LH-20 as the stationary phase and equilibrate it with 80% methanol.

  • Sample Loading: Dissolve the crude extract powder in a small volume of 80% methanol and load it onto the column.

  • Elution: Elute the column with 80% methanol at a flow rate of 1.0 mL/min.

  • Fraction Collection and Monitoring:

    • Collect fractions of a consistent volume (e.g., 5-10 mL).

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 80:20) and compare with a standard of this compound if available.

  • Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Apigenin 7-O-methylglucuronide Inefficient_Extraction Inefficient Initial Extraction? Start->Inefficient_Extraction Degradation Compound Degradation? Start->Degradation Purification_Loss Loss During Purification? Start->Purification_Loss Optimize_Solvent Optimize Solvent System (e.g., 70% Ethanol) Inefficient_Extraction->Optimize_Solvent Yes Check_pH Avoid Low pH (Control Acid Addition) Degradation->Check_pH Yes Check_Column Ensure Proper Column Packing Purification_Loss->Check_Column Yes Optimize_Temp Adjust Temperature (e.g., 50°C) Optimize_Solvent->Optimize_Temp Then Optimize_Ratio Check Solid/Liquid Ratio (e.g., 1:20) Optimize_Temp->Optimize_Ratio Then Improved_Yield Improved Yield Optimize_Ratio->Improved_Yield Check_Temp Reduce Temperature (During Extraction & Evaporation) Check_pH->Check_Temp And Check_Temp->Improved_Yield Monitor_Fractions Monitor Fractions with TLC/HPLC Check_Column->Monitor_Fractions Then Monitor_Fractions->Improved_Yield

Caption: Troubleshooting workflow for low yield of this compound.

Extraction_Workflow Start Start: Powdered Plant Material Extraction Ultrasound-Assisted Extraction (70% Ethanol, 50°C, 35 min) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator < 50°C) Filtration->Concentration Crude_Extract Crude Extract Powder Concentration->Crude_Extract Purification Column Chromatography (Sephadex LH-20) Crude_Extract->Purification Fraction_Collection Fraction Collection & TLC Monitoring Purification->Fraction_Collection Final_Product Pure Apigenin 7-O-methylglucuronide Fraction_Collection->Final_Product

Caption: Generalized experimental workflow for extraction and purification.

Degradation_Pathway A7MG This compound C₂₂H₂₀O₁₁ Apigenin Apigenin (Aglycone) C₁₅H₁₀O₅ A7MG->Apigenin  Hydrolysis (High Temp, Low pH) Glucuronic_Acid Methyl Glucuronate A7MG->Glucuronic_Acid

Caption: Potential degradation pathway of this compound.

References

Improving the stability of Apigenin 7-O-methylglucuronide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apigenin 7-O-methylglucuronide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of this compound in solution.

Troubleshooting Guide

This guide addresses specific issues you might encounter that can impact the stability and experimental outcome of your work with this compound.

Problem Potential Cause Recommended Solution
Compound Degradation Over Time in Solution pH of the Solution: Flavonoids, including apigenin and its glycosides, can be unstable in neutral to alkaline conditions.[1][2]Maintain a slightly acidic pH (pH 4-6) for your stock and working solutions. Use appropriate buffer systems like citrate or acetate. Avoid prolonged storage in neutral or alkaline buffers.
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[2]Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (up to 24 hours), keep solutions on ice or at 4°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
Light Exposure: Flavonoids can be susceptible to photodegradation.Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Presence of Metal Ions: Certain metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the degradation of flavonoids.[1]Use high-purity solvents and glassware. If metal ion contamination is suspected, consider using a chelating agent like EDTA at a low concentration, after verifying it doesn't interfere with your experiment.
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.For long-term storage or sensitive experiments, consider de-gassing your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.
Inconsistent Experimental Results Incomplete Dissolution: this compound may have limited solubility in certain aqueous buffers, leading to inaccurate concentrations.Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol before diluting into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, consistent level (e.g., <0.1%).
Precipitation During Experiment: Changes in temperature or the composition of the experimental medium can cause the compound to precipitate out of solution.Visually inspect your solutions for any signs of precipitation before and during the experiment. If precipitation is observed, you may need to adjust the solvent composition or lower the compound concentration.
Unexpected Peaks in HPLC Analysis Hydrolysis of the Glucuronide: Under strongly acidic conditions, the glycosidic bond can be hydrolyzed, leading to the formation of the aglycone, apigenin.[3]When using acidic modifiers in your HPLC mobile phase, opt for milder acids like formic acid or acetic acid over stronger acids. Analyze samples promptly after preparation to minimize acid-catalyzed hydrolysis.
Formation of Degradation Products: The appearance of new peaks over time is a clear indicator of compound instability under your storage or experimental conditions.Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For a stock solution, it is recommended to use a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents facilitate the dissolution of the compound. For subsequent dilutions into aqueous buffers for experiments, ensure the final concentration of the organic solvent is minimal and consistent across all samples to avoid solvent-induced artifacts.

Q2: How should I store my this compound solutions to ensure maximum stability?

A2: For long-term storage, prepare aliquots of your stock solution in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in tightly sealed, light-protected vials. Avoid repeated freeze-thaw cycles. For short-term use, aqueous working solutions should be prepared fresh and kept at 4°C, protected from light, for no longer than 24 hours.

Q3: My solution of this compound has a slight yellow tint. Is this normal?

A3: Yes, solutions of flavonoids like apigenin and its derivatives are often pale yellow. However, a significant change in color, such as turning dark yellow or brown, may indicate degradation.

Q4: Can I expect the methyl group on the glucuronide to affect the stability compared to Apigenin 7-O-glucuronide?

A4: While specific stability data for this compound is limited, the methyl group may offer some steric hindrance, potentially slowing down enzymatic hydrolysis by β-glucuronidase. Its effect on chemical stability (e.g., against pH or temperature-induced degradation) is not well-documented and should be experimentally verified.

Q5: What are the expected degradation products of this compound?

A5: Under harsh acidic conditions, hydrolysis of the glycosidic bond is a likely degradation pathway, which would yield apigenin and methyl glucuronic acid. Oxidative conditions may lead to the opening of the flavonoid rings, forming smaller phenolic compounds. A forced degradation study is the most effective way to identify the specific degradation products under your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[4][5][6]

Objective: To intentionally degrade this compound under various stress conditions.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.

  • Acidic Degradation: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Degradation: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 and 48 hours. Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all samples, including a non-degraded control, using a suitable stability-indicating HPLC method (see Protocol 2).

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to alkali Alkaline (0.1 M NaOH, RT) stock->alkali Expose to oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (Light Exposure) stock->photo Expose to analyze Analyze Samples by HPLC acid->analyze alkali->analyze oxidative->analyze thermal->analyze photo->analyze compare Compare with Control analyze->compare

Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound and the separation of its potential degradation products.[7][8]

Objective: To quantify the concentration of this compound and resolve it from any degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 15% B

    • 5-20 min: 15% to 40% B

    • 20-25 min: 40% to 15% B

    • 25-30 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 335 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a standard curve by making serial dilutions of a known concentration of this compound.

  • Inject the standards and samples.

  • Integrate the peak area for this compound and any degradation products.

  • Quantify the amount of this compound in the samples using the standard curve.

G cluster_setup Method Setup cluster_run Analysis Workflow column C18 Column separation Gradient Elution column->separation mobile_phase Mobile Phase: A: 0.1% Acid in Water B: Acetonitrile mobile_phase->separation detector UV/PDA Detector (335 nm) sample Inject Sample sample->separation detection Peak Detection separation->detection quant Quantification detection->quant

General workflow for HPLC analysis.

Data Summary

Table 1: Stability of Apigenin 7-O-glucoside after 5 hours at 100°C

pH% RemainingStability
3~90-95%Relatively Stable
5~90-95%Relatively Stable
7~90-95%Relatively Stable
Data inferred from studies on flavone stability.

References

Technical Support Center: LC-MS Analysis of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Apigenin 7-O-methylglucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in the LC-MS analysis of this compound?

Matrix effects in the LC-MS analysis of this compound are primarily caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1][2][3][4][5] Common sources of interference in biological matrices like plasma, serum, or bile include phospholipids, salts, and other small molecules.[4][6]

Q2: How can I assess the presence and extent of matrix effects in my assay?

The presence of matrix effects can be evaluated using several methods. A widely used qualitative approach is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][7] For a quantitative assessment, the post-extraction addition method is commonly employed. This involves comparing the analyte's response in a neat solution to its response in a blank matrix extract spiked with the analyte at the same concentration.[5]

Q3: What are the primary strategies to minimize or eliminate matrix effects?

There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering components from the sample before LC-MS analysis. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are commonly used.[2][8][9] The choice of method depends on the analyte's properties and the sample matrix.[8]

  • Improve Chromatographic Separation: Modifying the chromatographic conditions can separate the analyte of interest from the interfering matrix components, preventing them from co-eluting and entering the ion source at the same time.[2][3]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing reliable correction.[9]

Troubleshooting Guide

Issue 1: Poor peak shape and tailing for this compound.

  • Possible Cause: Sub-optimal chromatographic conditions or interactions with the analytical column.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For acidic compounds like glucuronides, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.

    • Column Choice: Consider using a column with a different stationary phase chemistry. C18 columns are common, but for polar metabolites, a phenyl-hexyl or a polar-embedded column might provide better peak symmetry.

    • Gradient Optimization: Adjust the gradient elution profile to ensure a sharper elution of the analyte peak. A slower gradient around the elution time of the analyte can improve peak shape.

    • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting the sample.[7]

Issue 2: Inconsistent and low recovery of this compound during sample preparation.

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Troubleshooting Steps:

    • Extraction Technique: If using protein precipitation, consider that it may lead to lower recoveries and more significant matrix effects compared to LLE or SPE.[10] For complex matrices like bile, SPE is often more effective at removing interferences.[11][12]

    • LLE Solvent Selection: The choice of organic solvent in LLE is critical. A systematic evaluation of different solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustment of the aqueous phase can significantly improve recovery.[9]

    • SPE Sorbent and Elution Solvent: Ensure the SPE sorbent is appropriate for retaining and eluting a polar metabolite like a glucuronide. A mixed-mode or polymer-based sorbent may be necessary. Optimize the wash and elution solvent composition and pH.

Issue 3: Significant ion suppression observed for this compound.

  • Possible Cause: Co-elution of matrix components, particularly phospholipids from plasma or serum samples.

  • Troubleshooting Steps:

    • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. This can be achieved using specialized SPE cartridges or phospholipid removal plates.[6]

    • Chromatographic Separation: Modify the LC gradient to separate the analyte from the phospholipid elution region. Phospholipids typically elute in the middle of a reversed-phase gradient.

    • Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[3][7]

    • Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] If your instrument allows, testing APCI could be an option.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid method for sample cleanup, suitable for initial screening but may require further optimization to minimize matrix effects.[10][13]

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.[9][14]

  • To 200 µL of plasma or serum sample, add the internal standard.

  • Add 20 µL of 1% formic acid to acidify the sample.

  • Add 1 mL of ethyl acetate (or another suitable immiscible organic solvent).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be adapted and optimized for specific instrumentation.

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and wash the column, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for the specific analyte).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for the analyte and internal standard.

Quantitative Data Summary

Table 1: Method Validation Parameters for LC-MS/MS Analysis of Apigenin and its Glucuronide in Biological Matrices

ParameterApigenin in Rat Plasma[13]Apigenin-7-O-glucuronide in Rat Blood & Bile[11][12]
Linearity Range 0.50 - 500 ng/mL1.56 - 4000 nM (Blood), 10 - 5000 nM (Bile)
Correlation Coefficient (r²) > 0.99≥ 0.98
Intra-day Precision (%RSD) < 13.1%Not specified
Inter-day Precision (%RSD) < 13.1%Not specified
Accuracy -10.6% to 8.6%Not specified
Recovery 86.5% - 90.1%> 85%
Matrix Effect Not specified< 20%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic Start Poor Analytical Result (e.g., Low Recovery, Ion Suppression) Check_Recovery Is Recovery Low and Inconsistent? Start->Check_Recovery Check_Suppression Is there Significant Ion Suppression? Check_Recovery->Check_Suppression No Optimize_Extraction Optimize Sample Prep (LLE, SPE) Check_Recovery->Optimize_Extraction Yes Improve_Cleanup Improve Sample Cleanup (e.g., Phospholipid Removal) Check_Suppression->Improve_Cleanup Yes Final_Method Validated Method Check_Suppression->Final_Method No Optimize_Extraction->Check_Suppression Optimize_Chroma Optimize Chromatography (Separate from Matrix) Improve_Cleanup->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Use_SIL_IS->Final_Method

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

References

Technical Support Center: Apigenin 7-O-glucuronide Methyl Ester Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays with Apigenin 7-O-glucuronide methyl ester (synonym: Apigenin 7-O-methylglucuronide).

Troubleshooting Guide

This guide addresses specific issues that may lead to variability in experimental outcomes.

Issue ID Question Potential Causes & Solutions
AGM-T01 Why am I seeing variable anti-inflammatory effects in my RAW 264.7 cell assays? Compound Stability and Purity: Apigenin glucuronides can be unstable depending on storage conditions, temperature, pH, and solvent.[1] Ensure the compound is stored correctly (powder at -20°C, solutions at -80°C for long-term) and prepare fresh solutions for each experiment.[2] Verify the purity of your compound stock via HPLC.Cellular Metabolism: RAW 264.7 cells may exhibit β-glucuronidase activity, which can hydrolyze the glucuronide moiety, converting the compound to its aglycone, apigenin. Apigenin has its own distinct bioactivity, which could confound the results. Consider using a β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone) as a control to investigate this possibility.Assay-Specific Variability: Ensure consistent cell passage number, seeding density, and LPS stimulation. Variability in these parameters can significantly impact inflammatory responses.[3][4]
AGM-T02 My cell viability/cytotoxicity results (e.g., MTT, Alamar Blue) are inconsistent and show high background. Direct Assay Interference: Flavonoids, due to their reducing properties, can directly reduce colorimetric dyes like MTT and Alamar Blue in the absence of cells, leading to an overestimation of cell viability and inconsistent results.[5][6] It is crucial to include a "compound only" control (no cells) to assess direct dye reduction.Alternative Viability Assays: Consider using a non-colorimetric viability assay, such as the trypan blue exclusion assay, which was found to be a more reliable alternative for assessing the viability of cells treated with flavonoids.[5][6]
AGM-T03 I'm observing lower than expected potency in my MMP inhibition assays. Compound Stability in Assay Buffer: The stability of the methyl ester in the assay buffer is critical. The ester group could be susceptible to hydrolysis. Assess the stability of the compound in your specific assay buffer over the time course of the experiment using HPLC.Enzyme Purity and Activity: Ensure the purity and consistent activity of the MMP enzyme preparation. Use a known, stable MMP inhibitor as a positive control in every experiment to validate assay performance.
AGM-T04 The stimulation of collagen synthesis in my fibroblast cultures is not reproducible. Cellular Metabolism and Aglycone Activity: Similar to the anti-inflammatory assays, hydrolysis of the glucuronide to apigenin could be a factor. Apigenin itself has been shown to stimulate collagen synthesis.[7][8] This metabolic conversion could lead to variability if the rate of hydrolysis is not consistent between experiments.Cell Culture Conditions: The baseline collagen synthesis can be influenced by cell passage number, serum concentration, and confluency. Standardize these conditions carefully across all experiments.
AGM-T05 How do I differentiate the activity of the glucuronide methyl ester from its potential metabolites? Comparative Studies: Test the parent compound, its aglycone (apigenin), and the non-methylated glucuronide (apigenin-7-O-glucuronide) in parallel to understand their relative contributions to the observed effects. Studies have shown that glycosylation can alter the bioactivity of apigenin.[9][10]Metabolite Analysis: Use LC-MS to analyze the cell culture supernatant and cell lysates after treatment to identify and quantify the presence of the parent compound and its potential metabolites. This will provide direct evidence of any bioconversion.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical name for the compound I am working with?

The compound is often referred to as this compound. However, a more structurally precise name found in the literature is Apigenin-7-O-β-D-glucuronide methyl ester .[1][8][11][12] It is advisable to use the full, precise name in publications to avoid ambiguity.

Q2: What are the known signaling pathways affected by Apigenin 7-O-glucuronide and its derivatives?

Apigenin-7-O-glucuronide has been shown to inhibit the LPS-induced inflammatory response by inactivating the AP-1 and MAPK signaling pathways in RAW 264.7 macrophages.[6] Specifically, it can inhibit the phosphorylation of p38 MAPK and ERK. Apigenin, the aglycone, is known to influence the Smad2/3 signaling pathway to induce collagen synthesis.[7][8]

Q3: What are some typical effective concentrations for in vitro bioassays?

The effective concentration can vary significantly depending on the assay and cell type. Based on available literature:

  • Anti-inflammatory assays (LPS-stimulated RAW 264.7 cells): Apigenin-7-O-glucuronide has shown effects at concentrations up to 100 µM.[13]

  • MMP Inhibition: IC50 values for Apigenin-7-O-glucuronide against various MMPs range from 0.27 µM to 22.39 µM.[5]

  • Cytotoxicity: The IC50 for Apigenin-7-O-glucuronide methyl ester against MCF-7 breast cancer cells was reported as 40.17 µg/ml.[14]

Q4: How should I prepare and store stock solutions of Apigenin 7-O-glucuronide methyl ester?

For Apigenin-7-O-glucuronide, it is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C.[2] The powder form should be stored at -20°C.[2]

Quantitative Data Summary

The following tables summarize quantitative data reported for Apigenin-7-O-glucuronide and its methyl ester. Note that data for the methyl ester is limited, and data for the more common glucuronide is included for comparison.

Table 1: Inhibitory Concentrations (IC50) of Apigenin Derivatives

CompoundTarget/AssayCell Line/SystemIC50 ValueReference
Apigenin-7-O-glucuronideMMP-3Biochemical Assay12.87 µM[5]
Apigenin-7-O-glucuronideMMP-8Biochemical Assay22.39 µM[5]
Apigenin-7-O-glucuronideMMP-9Biochemical Assay17.52 µM[5]
Apigenin-7-O-glucuronideMMP-13Biochemical Assay0.27 µM[5]
Apigenin-7-O-β-D-glucuronide methyl esterMCF-7 Cells (Cytotoxicity)MCF-740.17 µg/ml[14]
Apigenin-7-O-glucosideHCT116 Cells (Cytotoxicity)HCT11615 µM[9]
ApigeninHCT116 Cells (Cytotoxicity)HCT11662 µM[9]

Experimental Protocols

Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of apigenin glucuronides.[6][13]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Apigenin 7-O-glucuronide methyl ester (or vehicle control) for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (e.g., TNF-α):

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: Matrix Metalloproteinase (MMP) Inhibition Assay

This is a general protocol for a fluorogenic MMP inhibition assay.[5]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • Dilute a stock solution of a fluorogenic MMP substrate in the assay buffer.

    • Dilute the MMP enzyme in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add various concentrations of Apigenin 7-O-glucuronide methyl ester (or a known inhibitor as a positive control, and vehicle as a negative control).

    • Initiate the reaction by adding the diluted MMP enzyme.

    • Incubate for a predetermined time at 37°C.

    • Add the fluorogenic MMP substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of the compound. Calculate the IC50 value.

Protocol 3: Collagen Synthesis in Human Dermal Fibroblasts (HDFs)

This protocol is based on methods used to assess the effect of apigenin on collagen production.[7][8]

  • Cell Seeding: Seed HDFs in a 6-well plate and grow to near confluency.

  • Compound Treatment: Treat the cells with various concentrations of Apigenin 7-O-glucuronide methyl ester (or vehicle control) in serum-free or low-serum media.

  • Incubation: Incubate for 48-72 hours.

  • Protein Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Collect the cell lysates and determine the protein concentration.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Type I Collagen (e.g., COL1A1) and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Visualizations

LPS-induced Pro-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (p38, ERK) TRAF6->MAPK IKK IKK TRAF6->IKK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS) Nucleus->ProInflammatory_Genes Transcription AGM Apigenin 7-O-glucuronide Methyl Ester AGM->MAPK AGM->AP1

Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by Apigenin 7-O-glucuronide methyl ester.

Troubleshooting_Workflow start Inconsistent Bioassay Results check_compound Check Compound Integrity - Purity (HPLC) - Storage Conditions - Fresh Solutions start->check_compound check_assay Review Assay Parameters - Cell Passage/Density - Controls (Positive/Negative) - Reagent Quality check_compound->check_assay Compound OK outcome2 Identify Source of Variability check_compound->outcome2 Purity/Stability Issue check_metabolism Investigate Metabolism - Add β-glucuronidase inhibitor - Analyze metabolites (LC-MS) check_assay->check_metabolism Assay OK check_assay->outcome2 Assay Parameter Issue check_interference Assess Direct Assay Interference (for colorimetric assays) - 'Compound only' control check_metabolism->check_interference Metabolism Unlikely check_metabolism->outcome2 Metabolism Confirmed outcome1 Consistent Results check_interference->outcome1 No Interference check_interference->outcome2 Interference Detected

Caption: A logical workflow for troubleshooting inconsistent bioassay results with Apigenin 7-O-glucuronide methyl ester.

References

Optimizing dosage for in vivo studies with Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apigenin 7-O-methylglucuronide in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in in vivo studies?

Q2: What is the best route of administration for this compound in animal models?

A2: The choice of administration route depends on the experimental goals.

  • Oral Gavage (PO): This route is often preferred for studying the effects of compounds after oral ingestion. However, flavonoids like apigenin and its glycosides generally have low oral bioavailability due to poor water solubility and metabolism in the gastrointestinal tract.[3][4]

  • Intraperitoneal (IP) Injection: IP injection can bypass the gastrointestinal tract, potentially leading to higher bioavailability compared to oral administration. This route is often used to ensure systemic exposure.[5]

Q3: What are the main challenges when working with this compound in vivo?

A3: The primary challenges are related to its physicochemical properties, which are common for many flavonoids:

  • Low Aqueous Solubility: Apigenin and its derivatives are poorly soluble in water, which makes formulation for in vivo administration difficult.[3][4]

  • Low Bioavailability: Following oral administration, the bioavailability of flavonoids is often low due to poor absorption and extensive first-pass metabolism in the gut and liver.[6][7]

  • Stability: Flavonoids can be unstable under certain conditions, which may affect their efficacy.[7]

Q4: How can I improve the solubility and bioavailability of this compound for my in vivo studies?

A4: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds like flavonoids:

  • Co-solvents: Using a mixture of solvents such as DMSO, PEG300, and Tween 80 in saline or PBS can help to dissolve the compound for injection.[8]

  • Phytosomes: Complexing the flavonoid with phospholipids to form phytosomes can significantly improve aqueous solubility and oral bioavailability.[9][10][11]

  • Nanosystems: Encapsulating the compound in nanocarriers like liposomes or polymeric micelles can enhance its stability and delivery.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of solution during preparation or administration. Low aqueous solubility of this compound.- Increase the percentage of co-solvents (e.g., DMSO, PEG300) in your vehicle, ensuring the final concentration is non-toxic to the animals. - Prepare a fresh solution immediately before each administration. - Consider formulating the compound into a phytosome or other nanoparticle-based delivery system.[9][10][11]
No significant biological effect observed at the initial dose. - Insufficient dosage. - Low bioavailability. - Rapid metabolism and clearance.- Perform a dose-escalation study to find the effective dose range. - Switch from oral gavage to intraperitoneal (IP) injection to increase systemic exposure.[5] - Utilize a formulation strategy to enhance bioavailability (see Q4 in FAQs).
High variability in experimental results between animals. - Inconsistent administration technique (e.g., incorrect gavage or IP injection). - Variability in animal metabolism. - Instability of the compound in the formulation.- Ensure all personnel are thoroughly trained and consistent in their administration techniques.[12][13][14][15] - Increase the number of animals per group to improve statistical power. - Prepare fresh formulations for each experiment and protect from light and heat if the compound is sensitive.
Signs of toxicity in animals (e.g., weight loss, lethargy). - The dose of this compound is too high. - Toxicity of the vehicle (e.g., high concentration of DMSO).- Reduce the dosage of the compound. - Conduct a preliminary toxicity study with the vehicle alone to determine a safe concentration. - For apigenin, doses higher than 50 mg/kg have been associated with hepatotoxicity in mice.[16]

Quantitative Data Summary

Table 1: In Vivo Dosages of Apigenin and its Glucuronide Derivative

CompoundAnimal ModelRoute of AdministrationDosageObserved EffectReference
Apigenin 7-O-glucuronideMouseNot Specified5 or 10 mg/kgImproved survival in a model of septic shock.[1]
ApigeninMouseNot Specified25 and 50 mg/kgDelayed tumor growth.[2]
ApigeninMouseNot Specified25 and 50 mg/kgDecreased the number of lung metastatic colonies.[2]
ApigeninMouseNot Specified25 mg/kgInhibited neuroblastoma tumor growth.[2]
ApigeninMousePre-treated25 or 50 mg/kgPrevented LPS-induced depressive-like behavior.[2]
Quercetin (a similar flavonoid)MouseIntraperitoneal10 mg/kg (3 times/week)Enhanced the antitumor effect of trichostatin A.[5]
Quercetin (a similar flavonoid)MouseOral20 and 100 mg/kg (3 times/week)Did not enhance the antitumor effect of trichostatin A.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringes and needles (25-27 gauge)[15]

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

    • Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the required volume of DMSO by vortexing until fully dissolved.

    • Add the PEG300 to the solution and vortex thoroughly.

    • Add the Tween 80 and vortex until the solution is homogenous.

    • Finally, add the sterile saline to the desired final volume and vortex thoroughly. The final solution should be clear. If precipitation occurs, adjust the vehicle composition.

    • Warm the solution to room temperature before injection.[12]

    • Administer the solution via IP injection into the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[12][15] The injection volume should not exceed 10 ml/kg.[15]

Protocol 2: Administration via Oral Gavage (PO) in Mice
  • Materials:

    • Prepared formulation of this compound

    • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[13]

    • Syringes

  • Procedure:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the correct insertion length of the gavage needle by holding it alongside the mouse from the mouth to the last rib.[17]

    • Gently insert the gavage needle into the mouth and advance it along the hard palate towards the esophagus. The mouse should swallow the needle. Do not force the needle.[13][18]

    • Once the needle is in the esophagus, slowly administer the solution. The recommended maximum volume is 10 ml/kg.[18]

    • After administration, gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.[17]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK This compound This compound This compound->MAPK_Pathway inhibits This compound->IKK inhibits AP-1 AP-1 MAPK_Pathway->AP-1 IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Pro-inflammatory Genes Pro-inflammatory Genes AP-1->Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory Genes

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Dose Range Selection (Based on literature) B Formulation Development (e.g., co-solvent, phytosome) A->B D Dose Administration (PO or IP) B->D C Animal Model Acclimatization C->D E Monitoring for Toxicity (Weight, behavior) D->E F Biological Sample Collection (Blood, tissues) D->F G Pharmacokinetic Analysis (LC-MS/MS) F->G H Pharmacodynamic Analysis (Biomarkers, histology) F->H I Data Interpretation & Dose Optimization G->I H->I

Caption: Experimental workflow for dosage optimization.

Troubleshooting_Guide Start No significant in vivo effect observed CheckDose Is the dose sufficient? Start->CheckDose CheckBioavailability Is bioavailability adequate? CheckDose->CheckBioavailability Yes IncreaseDose Increase dose and repeat CheckDose->IncreaseDose No CheckFormulation Is the formulation stable? CheckBioavailability->CheckFormulation Yes ChangeRoute Switch to IP administration CheckBioavailability->ChangeRoute No (Oral) ImproveFormulation Improve formulation (e.g., nanosystem) CheckBioavailability->ImproveFormulation No (IP) Reformulate Prepare fresh formulation CheckFormulation->Reformulate No End Re-evaluate experimental design CheckFormulation->End Yes IncreaseDose->CheckBioavailability ChangeRoute->End ImproveFormulation->End Reformulate->End

Caption: Troubleshooting decision tree for in vivo experiments.

References

Technical Support Center: Refinement of Apigenin 7-O-methylglucuronide Purification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Apigenin 7-O-methylglucuronide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having trouble with the initial extraction of this compound from my plant material. What are the recommended extraction conditions?

A1: For flavonoid glycosides, including this compound, an optimized extraction process is crucial for a good yield. Ultrasound-assisted extraction is an effective method. Based on studies on similar compounds like apigenin-7-O-glucoside, the following parameters are recommended as a starting point[1]:

  • Solid/Liquid Ratio: 1:20 (g/mL)

  • Extraction Time: 35 minutes

  • Temperature: 50°C

  • Ultrasound Power: 350 W

It is advisable to optimize these conditions for your specific plant material to maximize the yield of this compound.

Q2: My this compound seems to be degrading during preparative HPLC purification, especially when using an acidic mobile phase. How can I prevent this?

A2: Flavonoid glucuronides can be susceptible to hydrolysis under acidic conditions, leading to the cleavage of the glucuronic acid moiety.[1] While an acidic modifier like formic acid is often necessary to improve peak shape and separation in reversed-phase HPLC, its concentration and the temperature should be carefully controlled.[1]

Troubleshooting Steps:

  • Minimize Acid Concentration: Use the lowest concentration of formic acid (or other acid modifier like acetic acid) that still provides good chromatography. Start with 0.1% and adjust as needed.

  • Control Temperature: Perform the purification at ambient temperature or even consider using a column cooling system if your HPLC allows. Higher temperatures can accelerate hydrolysis.[1]

  • Limit Exposure Time: Process the samples as quickly as possible and do not let the extracted material sit in the acidic mobile phase for extended periods before injection.

  • Alternative Stationary Phases: If acid-mediated degradation remains a significant issue, consider using a stationary phase that performs well at a less acidic pH, such as a modern C18 column designed for use at a wider pH range.

Q3: I am observing poor peak resolution and co-eluting impurities during the HPLC purification of this compound. What can I do to improve the separation?

A3: Achieving high purity requires a well-optimized HPLC method. Here are several parameters you can adjust to improve resolution:

  • Gradient Optimization: A shallow gradient elution is often more effective than an isocratic one for separating complex mixtures. Increase the gradient time or decrease the slope of the organic modifier concentration change around the elution time of your target compound.

  • Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) can significantly impact selectivity. If you are using methanol, try switching to acetonitrile, or vice-versa. Sometimes a combination of both can be beneficial.

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Column Chemistry: If you are using a standard C18 column, consider trying a phenyl-hexyl or a pentafluorophenyl (PFP) column. These alternative stationary phases offer different selectivities for aromatic compounds like flavonoids.

Q4: My recovery of this compound is low after column chromatography. What are the potential causes and solutions?

A4: Low recovery from column chromatography can be due to several factors, from irreversible adsorption to improper elution.

Troubleshooting Steps:

  • Choice of Stationary Phase: For flavonoid glycosides, Sephadex LH-20, polyamide, and macroporous resins are commonly used.[2][3] Silica gel can sometimes lead to irreversible adsorption of polar compounds like glycosides. If using silica, ensure it is properly deactivated.

  • Elution Solvent System: A stepwise or gradient elution is generally recommended. Start with a non-polar solvent and gradually increase the polarity. For Sephadex LH-20, methanol is a common eluent.[4] For macroporous resins, a gradient of ethanol in water is often effective.

  • Sample Loading: Do not overload the column. The amount of sample should typically be 1-5% of the stationary phase weight, depending on the separation difficulty.

  • Monitor Fractions Thoroughly: Use thin-layer chromatography (TLC) or analytical HPLC to analyze all collected fractions to ensure you are not discarding fractions containing your compound of interest.

Q5: I have a semi-purified sample of this compound, but I am struggling to crystallize it. What strategies can I try?

A5: Crystallization of flavonoid glycosides can be challenging due to their structural complexity and potential for polymorphism. Co-crystallization is an emerging technique to improve the crystallinity and solubility of flavonoids.[5][6][7]

Strategies to Promote Crystallization:

  • High Purity: Ensure your sample is of the highest possible purity, as impurities can inhibit crystal formation. An additional purification step like preparative HPLC might be necessary.

  • Solvent Selection: Experiment with a variety of solvent systems. Slow evaporation of a solution of the compound in a suitable solvent (e.g., methanol, ethanol, or mixtures with water) is a common starting point. Vapor diffusion, where a precipitant solvent is slowly introduced into a solution of the compound, is another effective technique.

  • Co-crystallization: Consider co-crystallization with a pharmaceutically acceptable coformer. This involves screening for coformers that can form a stable crystal lattice with this compound. This can not only aid in crystallization but also improve the physicochemical properties of the final product.[6]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Flavonoid Glycoside Purification

TechniqueStationary PhaseMobile Phase ExampleAdvantagesDisadvantages
Preparative HPLC C18Acetonitrile/Water with 0.1% Formic Acid (gradient)High resolution and purity, automated.[1]Potential for sample degradation with acid, higher cost, limited sample load.[1]
Column Chromatography Sephadex LH-20MethanolGood for separating compounds with similar structures, mild conditions.[3]Slower, lower resolution than HPLC, requires larger solvent volumes.
Column Chromatography Macroporous ResinEthanol/Water (gradient)High sample loading capacity, good for initial cleanup.Lower resolution, may require further purification steps.
Column Chromatography PolyamideEthanol/Water (gradient)Good selectivity for flavonoids.Can have strong adsorption, may lead to lower recovery.

Experimental Protocols

Protocol 1: Preparative HPLC Purification of this compound

This protocol is adapted from methods used for the purification of apigenin-7-O-glucoside and is a suitable starting point for this compound.[1][2]

  • Sample Preparation: Dissolve the crude or semi-purified extract containing this compound in the initial mobile phase solvent (e.g., 10% acetonitrile in water with 0.1% formic acid) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-45 min: 10-50% B (linear gradient)

    • 45-50 min: 50-90% B (column wash)

    • 50-55 min: 90% B

    • 55-60 min: 90-10% B (re-equilibration)

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

  • Detection: Monitor the elution profile at the λmax of this compound (likely around 330-340 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Post-Purification: Combine the fractions containing the pure compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator). Lyophilize the aqueous residue to obtain the purified compound as a powder.

Protocol 2: Column Chromatography with Sephadex LH-20

This protocol is a general method for the purification of flavonoids and their glycosides.[3][4]

  • Column Packing: Swell the Sephadex LH-20 resin in methanol for several hours. Pack a glass column with the swollen resin to the desired bed height.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol. Adsorb the sample onto a small amount of silica gel or celite, dry it, and carefully load it onto the top of the column bed.

  • Elution: Elute the column with 100% methanol at a slow flow rate.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Analysis: Monitor the fractions by TLC or analytical HPLC to identify those containing this compound.

  • Post-Purification: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Material extraction Ultrasound-Assisted Extraction (Ethanol/Water) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (e.g., Sephadex LH-20) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_hplc TLC/HPLC Analysis fraction_collection->tlc_hplc semi_pure Semi-Pure Fractions tlc_hplc->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_fractions Pure Fractions prep_hplc->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal final_product Pure this compound solvent_removal->final_product hplc_purity HPLC Purity Check final_product->hplc_purity ms_nmr Structural Confirmation (MS, NMR) final_product->ms_nmr

Caption: Experimental workflow for the purification of this compound.

troubleshooting_hplc cluster_resolution Poor Peak Resolution cluster_degradation Sample Degradation cluster_peak_shape Poor Peak Shape start Poor HPLC Results q_resolution Are peaks overlapping? start->q_resolution q_degradation Suspect hydrolysis? (extra peaks, loss of main peak) start->q_degradation q_peak_shape Tailing or fronting peaks? start->q_peak_shape a_gradient Optimize Gradient (shallower slope) q_resolution->a_gradient Yes a_mobile_phase Change Organic Modifier (MeOH <-> ACN) a_gradient->a_mobile_phase a_flow_rate Decrease Flow Rate a_mobile_phase->a_flow_rate a_column Try Different Column Chemistry (e.g., Phenyl-hexyl) a_flow_rate->a_column a_acid Reduce Acid Concentration (e.g., to 0.05% Formic Acid) q_degradation->a_acid Yes a_temp Lower Temperature (run at ambient T) a_acid->a_temp a_time Minimize Run Time a_temp->a_time a_overload Reduce Sample Concentration/ Injection Volume q_peak_shape->a_overload Yes a_ph Adjust Mobile Phase pH a_overload->a_ph a_sample_solvent Dissolve Sample in Initial Mobile Phase a_ph->a_sample_solvent

Caption: Troubleshooting decision tree for HPLC purification issues.

References

Technical Support Center: Enhancing Apigenin Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the bioavailability of Apigenin and modulating the formation of its metabolites, such as Apigenin 7-O-methylglucuronide, in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Apigenin and its glycosides generally low in animal models?

Apigenin's oral bioavailability is limited by several factors. As a Biopharmaceutics Classification System (BCS) Class II drug, it has low aqueous solubility, which restricts its dissolution in the gastrointestinal (GI) tract.[1][2] Furthermore, upon absorption, Apigenin undergoes extensive first-pass metabolism in the intestine and liver.[3][4] The primary metabolic pathways are glucuronidation and sulfation, which convert Apigenin into more water-soluble conjugates, such as this compound, that are readily eliminated.[4][5] This rapid and extensive metabolism significantly reduces the amount of active Apigenin reaching systemic circulation.[2]

Q2: What are the primary metabolites of Apigenin observed in animal models like rats?

In rats, Apigenin is extensively metabolized to Phase I and Phase II conjugates.[3] The principal metabolites are glucuronide and sulfate conjugates.[4][5] Studies have identified mono-glucuronoconjugates and mono-sulfoconjugates of Apigenin as major metabolites excreted in urine.[5] Interestingly, sex differences have been observed in rats, with mature females excreting a higher percentage of glucuronide conjugates, while mature males excrete more sulfate conjugates.[4][5] A Phase I metabolite, luteolin, can also be formed through the action of CYP enzymes.[3]

Q3: What are the most common strategies to improve the systemic exposure of Apigenin?

To enhance the oral bioavailability of Apigenin, formulation and delivery strategies are key. These approaches aim to improve its solubility, dissolution rate, and protect it from extensive first-pass metabolism. Common strategies include:

  • Solid Dispersions: Dispersing Apigenin in a polymer matrix like Pluronic-F127 can enhance its dissolution and bioavailability. Techniques such as microwave, melting, and spray drying are used to prepare these systems.[6][7][8]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations form nano-sized emulsions in the GI tract, which can significantly increase the solubility and absorption of Apigenin.[1][9][10] Components like Gelucire 44/14, Tween 80, and PEG 400 are often used.[9]

  • Mesoporous Silica Nanoparticles: Loading Apigenin into these nanoparticles can improve its solubility and dissolution performance, leading to enhanced oral bioavailability.[11]

Q4: How does the gut microbiota affect the bioavailability of Apigenin glycosides?

Apigenin often occurs in plants as glycosides, such as Apigenin-7-glucoside (A7G).[12] For the Apigenin aglycone to be absorbed, the sugar moiety must first be cleaved. Intestinal bacteria possess enzymes that can hydrolyze these glycosidic bonds, releasing the absorbable Apigenin aglycone.[13][14] Therefore, the composition and activity of the gut microbiota can significantly influence the rate and extent of Apigenin absorption from dietary sources.[13][15]

Q5: What is the role of efflux transporters in the disposition of Apigenin and its glucuronide metabolites?

Efflux transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), are present in the intestine, liver, and kidneys and play a crucial role in limiting the bioavailability of xenobiotics.[16][17] After Apigenin is absorbed into an enterocyte and metabolized to a glucuronide conjugate, these transporters can pump the conjugate back into the intestinal lumen, preventing it from entering systemic circulation.[16][18] This process, known as enteric recycling, further contributes to the low oral bioavailability of Apigenin.[19]

Troubleshooting Guide

Problem: I am observing very low or undetectable plasma concentrations of Apigenin after oral administration to rats.

  • Possible Cause 1: Poor Aqueous Solubility. Apigenin is poorly soluble in water, which limits its dissolution and absorption.[2]

    • Solution: Utilize an enabling formulation strategy. Preparing a solid dispersion with a carrier like Pluronic-F127 or developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) can significantly enhance solubility and dissolution.[6][9] Studies show that SNEDDS can increase the Cmax and AUC of Apigenin by over 90%.[1][10]

  • Possible Cause 2: Extensive First-Pass Metabolism. Apigenin is rapidly converted to glucuronide and sulfate conjugates in the intestine and liver, leading to low systemic levels of the parent compound.[3][4]

    • Solution: Consider co-administration with an inhibitor of glucuronidation, although this may introduce confounding factors. The primary solution remains to use advanced formulations (like SNEDDS) that can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.

  • Possible Cause 3: Insufficient Analytical Sensitivity. The expected plasma concentrations might be below the limit of detection of your analytical method.

    • Solution: Use a highly sensitive and validated analytical method, such as UPLC-MS/MS, for plasma sample analysis.[1][6] Ensure your sample preparation method (e.g., protein precipitation followed by centrifugation) provides adequate recovery.[7]

Problem: My pharmacokinetic data shows high inter-individual variability between animals.

  • Possible Cause 1: Inconsistent Formulation Dosing. If using a suspension of pure Apigenin, inconsistent dispersion can lead to variable dosing between animals.

    • Solution: Ensure the formulation is homogenous. For suspensions, vortex thoroughly before drawing each dose. For advanced formulations like SNEDDS, ensure complete and consistent emulsification before administration. Using a solution or a well-characterized solid dispersion can also improve consistency.[1]

  • Possible Cause 2: Physiological Variability. Differences in gastric emptying time, intestinal motility, and metabolic enzyme activity among animals can contribute to variability.

    • Solution: While physiological variability cannot be eliminated, ensure strict adherence to experimental protocols. Fast animals overnight (with free access to water) to standardize GI conditions. Use a sufficient number of animals per group (n ≥ 5) to obtain statistically meaningful data.

Problem: The Apigenin formulation shows poor physical stability or precipitation upon dilution.

  • Possible Cause: Formulation Instability. The chosen excipients may not be optimal for maintaining Apigenin in a solubilized state, especially upon dilution in aqueous GI fluids.

    • Solution: Conduct a precipitation test. Dilute the formulation (e.g., 1g of SNEDDS in 100mL of water) and monitor for precipitation over several hours at 37°C.[1] If precipitation occurs, optimize the formulation by adjusting the ratio of oil, surfactant, and cosurfactant to improve the stability of the resulting nanoemulsion.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters from studies in rats using different formulation strategies to enhance Apigenin bioavailability.

Table 1: Pharmacokinetic Parameters of Apigenin in Rats Following Oral Administration of Different Formulations

FormulationDose (mg/kg)Cmax (µg/mL)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)Reference
Pure Apigenin Suspension10~0.15~1.3-[1]
Marketed CapsuleNot Specified~0.12~3.8100%[6]
Bio-SNEDDS10~0.31~2.5191.3% (vs. Pure Drug)[1]
Microwave Solid DispersionNot Specified~0.45~12.1319.2% (vs. Marketed)[6]
SNEDDS (GTP2575)251.15 ± 0.304.86 ± 1.15380% (vs. Coarse Powder)[9]

Note: Values are approximated from published graphs or tables for comparative purposes. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS)

This protocol is adapted from studies that successfully enhanced Apigenin bioavailability.[1][10]

  • Screening of Excipients:

    • Determine the solubility of Apigenin in various oils (e.g., coconut oil fatty acid), surfactants (e.g., Imwitor 988, HCO-30), and co-surfactants (e.g., Transcutol P).

    • Select the components that show the highest solubility for Apigenin.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.

    • Titrate each mixture with water and observe the formation of nanoemulsions to identify the optimal concentration ranges.

  • Formulation Preparation:

    • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture in a water bath at 40-50°C and mix using a vortex mixer until a homogenous, transparent liquid is formed.

    • Add the required amount of Apigenin to the mixture and continue mixing until it is completely dissolved. This is the final liquid Bio-SNEDDS formulation.

  • Characterization:

    • Determine the particle size and zeta potential of the nanoemulsion formed upon dilution of the SNEDDS in water using a dynamic light scattering instrument.

    • Analyze the morphology of the nanodroplets using Transmission Electron Microscopy (TEM).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for evaluating the oral bioavailability of an Apigenin formulation.[1][6][9]

  • Animal Acclimatization:

    • Use male Wistar rats (or other appropriate strain) weighing 200-250g.

    • Acclimatize the animals for at least one week before the experiment, with free access to a standard diet and water.

  • Dosing and Grouping:

    • Fast the rats overnight (10-12 hours) before dosing, with continued access to water.

    • Divide the animals into groups (e.g., Group 1: Pure Apigenin suspension; Group 2: Test Formulation).

    • Administer the formulations orally via gavage at a specified dose (e.g., 10 mg/kg Apigenin). The pure drug is typically suspended in a 0.5% w/v solution of sodium carboxymethyl cellulose (CMC).[1]

  • Blood Sampling:

    • Collect blood samples (~0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Protocol 3: Plasma Sample Preparation and UPLC-MS/MS Analysis

This protocol describes a common method for quantifying Apigenin in rat plasma.[1][6][7]

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 50 µL of an internal standard (IS) solution (e.g., Prednisolone, 200 µg/mL in methanol).[7]

    • Add 750 µL of methanol to precipitate the plasma proteins.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge the samples at high speed (e.g., 15,000 rpm) for 10 minutes.

    • Transfer the clear supernatant to a new vial for analysis.

  • UPLC-MS/MS Conditions:

    • Column: A reverse-phase column such as a BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm).[1][6]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water. A common isocratic ratio is 35:65 (v/v).[1][6]

    • Flow Rate: Approximately 0.25 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Use a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for Apigenin and the IS.

Visualizations

cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation / Liver A7G Apigenin-7-Glucoside (A7G) (from diet) Hydrolysis Microbiota Hydrolysis A7G->Hydrolysis deglycosylation APG Apigenin (APG) (administered form) Absorption Intestinal Absorption APG->Absorption Feces Excretion (Feces) APG->Feces unabsorbed Hydrolysis->APG Metabolism1 Intestinal Metabolism (Glucuronidation/Sulfation) Absorption->Metabolism1 PortalVein Portal Vein Absorption->PortalVein enters circulation Efflux Efflux (MRP2, P-gp) Metabolism1->Efflux Conjugates APG-Glucuronides (e.g., this compound) & Sulfates Metabolism1->Conjugates Efflux->Feces back to lumen Metabolism2 Hepatic Metabolism (Glucuronidation/Sulfation) PortalVein->Metabolism2 Systemic Systemic Circulation (Free APG - Low Bioavailability) PortalVein->Systemic escapes first-pass Metabolism2->Conjugates Urine Excretion (Urine) Conjugates->Urine

Caption: Metabolic pathway and factors limiting the oral bioavailability of Apigenin.

start Start acclimatize Animal Acclimatization (1 week) start->acclimatize fasting Overnight Fasting (12 hours) acclimatize->fasting dosing Oral Gavage Dosing (e.g., 10 mg/kg) fasting->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling centrifuge Centrifugation to Separate Plasma sampling->centrifuge storage Store Plasma at -80°C centrifuge->storage analysis UPLC-MS/MS Analysis storage->analysis pk_calc Pharmacokinetic Calculations (Cmax, AUC) analysis->pk_calc end End pk_calc->end

Caption: Experimental workflow for an in vivo pharmacokinetic study in rats.

cluster_physicochemical Physicochemical Barriers cluster_physiological Physiological Barriers cluster_outcome Outcome cluster_solutions Potential Solutions Solubility Low Aqueous Solubility Bioavailability Low Oral Bioavailability Solubility->Bioavailability Dissolution Poor Dissolution Rate Dissolution->Bioavailability Metabolism Extensive First-Pass Metabolism (Intestinal & Hepatic) Metabolism->Bioavailability Efflux Transporter-Mediated Efflux Efflux->Bioavailability Formulation Formulation Strategies (SNEDDS, Solid Dispersions) Formulation->Solubility Improves Formulation->Dissolution Improves Formulation->Metabolism Partially Bypasses

References

Minimizing batch-to-batch variability of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Apigenin 7-O-methylglucuronide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound, leading to variability between batches.

Issue 1: Low Yield of this compound in Enzymatic Synthesis

Potential Cause Troubleshooting Step
Suboptimal Enzyme Activity - Verify the activity of the UDP-glucuronosyltransferase (UGT) and O-methyltransferase (OMT) enzymes. - Ensure proper storage conditions for the enzymes (-80°C in appropriate buffer). - Perform a small-scale pilot reaction to confirm enzyme activity before proceeding with a large-scale synthesis.
Incorrect Reaction Conditions - Optimize the pH and temperature of the reaction mixture. Most UGTs and OMTs have optimal activity at a pH between 7.0 and 8.0 and temperatures between 25°C and 37°C. - Ensure the correct molar ratio of substrates (Apigenin, UDPGA, and S-adenosyl methionine). A common starting point is a 1:1.5:1.5 molar ratio.
Cofactor Degradation - Use freshly prepared solutions of UDPGA and S-adenosyl methionine (SAM), as they can degrade over time. - Keep cofactor solutions on ice during reaction setup.
Product Inhibition - Monitor the reaction progress over time. If the reaction plateaus, it may be due to product inhibition. - Consider a fed-batch approach where substrates are added incrementally.

Issue 2: Inconsistent Purity Profile Between Batches

Potential Cause Troubleshooting Step
Incomplete Reactions - Increase the reaction time or the amount of enzyme to ensure the reaction goes to completion. - Monitor the reaction by HPLC-UV to confirm the disappearance of starting materials and intermediates.
Side Product Formation - The presence of other hydroxyl groups on apigenin can lead to the formation of regioisomers. Consider using a UGT with high regioselectivity for the 7-OH position. - Over-methylation can also occur. Optimize the concentration of SAM and the reaction time to minimize this.
Degradation of Product - Flavonoid glycosides can be susceptible to hydrolysis under acidic or basic conditions.[1] Ensure that the pH during workup and purification is kept close to neutral. - Avoid prolonged exposure to high temperatures.
Contamination from Starting Materials - Use high-purity apigenin as the starting material. - Ensure all reagents and solvents are of high quality.

Issue 3: Poor Resolution and Peak Tailing During HPLC Purification

Potential Cause Troubleshooting Step
Column Overload - Reduce the amount of sample injected onto the preparative HPLC column. - Perform multiple smaller injections instead of one large injection.
Inappropriate Mobile Phase - Optimize the mobile phase composition. A gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point. - Ensure the mobile phase components are fully miscible and degassed.
Column Contamination or Degradation - Flush the column with a strong solvent to remove any adsorbed impurities. - If performance does not improve, the column may need to be replaced.
Secondary Interactions with Silica - The free silanol groups on the silica support can interact with the hydroxyl groups of the flavonoid, leading to peak tailing. - Use an end-capped column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control to ensure batch-to-batch consistency?

A1: The most critical parameters include the quality and purity of starting materials (apigenin, enzymes, cofactors), precise control of reaction conditions (pH, temperature, time), and consistent purification and workup procedures. Implementing strict standard operating procedures (SOPs) for each step is crucial.

Q2: How can I accurately quantify the concentration of this compound in my final product?

A2: A validated HPLC-UV or HPLC-MS method is recommended for accurate quantification.[2][3][4][5] A calibration curve should be prepared using a certified reference standard of this compound. An internal standard can also be used to improve accuracy and precision.

Q3: What are the expected common impurities in the synthesis of this compound?

A3: Common impurities may include unreacted apigenin, the intermediate Apigenin 7-O-glucuronide, regioisomers (e.g., Apigenin 4'-O-methylglucuronide), and potentially di-methylated or di-glucuronidated species.

Q4: What is the best way to store this compound to ensure its stability?

A4: For long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. For solutions, prepare them fresh and store at -20°C for short periods. Stability studies should be conducted to determine the appropriate storage conditions and shelf-life for your specific formulation.[6][7][8]

Quantitative Data Summary

The following tables present representative data from three hypothetical batches to illustrate potential variability.

Table 1: Batch Synthesis and Purification Data

Parameter Batch A Batch B Batch C
Starting Apigenin (mg) 500500500
Reaction Time (hours) 242624
Final Yield (mg) 325280340
Overall Yield (%) 45.3%39.0%47.4%
Purity (by HPLC-UV, %) 98.5%96.2%99.1%

Table 2: Impurity Profile by HPLC-UV (%)

Impurity Batch A Batch B Batch C
Unreacted Apigenin 0.5%1.8%0.3%
Apigenin 7-O-glucuronide 0.8%1.5%0.5%
Unknown Impurity 1 0.2%0.5%0.1%
Total Impurities 1.5%3.8%0.9%

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic synthesis.

Step 1: Synthesis of Apigenin 7-O-glucuronide

  • In a reaction vessel, dissolve Apigenin (1 equivalent) in a minimal amount of DMSO.

  • Add this solution to a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl2 (10 mM).

  • Add UDP-glucuronic acid (UDPGA, 1.5 equivalents).

  • Initiate the reaction by adding a recombinant UDP-glucuronosyltransferase (UGT) with known activity towards the 7-OH position of apigenin.[9][10][11][12]

  • Incubate the reaction at 30°C with gentle agitation for 24 hours.

  • Monitor the formation of Apigenin 7-O-glucuronide by HPLC-UV.

  • Once the reaction is complete, quench it by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to precipitate the enzyme and other proteins.

  • Collect the supernatant for the next step.

Step 2: Methylation of Apigenin 7-O-glucuronide

  • To the supernatant containing Apigenin 7-O-glucuronide, add S-adenosyl methionine (SAM, 1.5 equivalents).

  • Initiate the methylation reaction by adding a recombinant O-methyltransferase (OMT).

  • Incubate the reaction at 30°C with gentle agitation for 12 hours.

  • Monitor the formation of this compound by HPLC-UV.

  • Upon completion, quench the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture and collect the supernatant for purification.

Protocol 2: Purification by Preparative HPLC

  • Concentrate the supernatant from the synthesis step under reduced pressure.

  • Redissolve the residue in a minimal amount of the mobile phase.

  • Filter the sample through a 0.45 µm filter.

  • Purify the crude product using a preparative reversed-phase C18 HPLC column.

  • Use a gradient elution system, for example, from 10% to 60% acetonitrile in water (both containing 0.1% formic acid) over 40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 335 nm).

  • Collect the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Lyophilize the final product to obtain a solid powder.

Protocol 3: Quality Control by HPLC-UV

  • Prepare a stock solution of the purified this compound in methanol.

  • Use an analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Employ a gradient elution similar to the preparative method, but with a faster gradient (e.g., 10% to 60% acetonitrile in 20 minutes).

  • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Detect the analyte at 335 nm.

  • Calculate the purity by determining the peak area of this compound as a percentage of the total peak area.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Apigenin glucuronidation Enzymatic Glucuronidation (UGT, UDPGA) start->glucuronidation intermediate Apigenin 7-O-glucuronide glucuronidation->intermediate methylation Enzymatic Methylation (OMT, SAM) intermediate->methylation crude_product Crude Product methylation->crude_product prep_hplc Preparative HPLC crude_product->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization final_product Final Product: This compound lyophilization->final_product hplc_uv HPLC-UV Analysis (Purity) final_product->hplc_uv lc_ms LC-MS Analysis (Identity) final_product->lc_ms nmr NMR Spectroscopy (Structure) final_product->nmr

Caption: Experimental workflow for the synthesis and quality control of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus integrin β1-Integrin fak FAK integrin->fak src Src fak->src pi3k PI3K src->pi3k ras Ras src->ras akt Akt pi3k->akt transcription Modulation of Gene Expression akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription apigenin Apigenin 7-O- methylglucuronide apigenin->integrin Modulates

Caption: Potential signaling pathway modulated by this compound.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_purity Purity Issues cluster_analysis Analytical Issues start Batch-to-Batch Variability Observed low_yield Low Yield? start->low_yield high_impurities High Impurity Levels? start->high_impurities inconsistent_data Inconsistent Analytical Results? start->inconsistent_data check_enzymes Check Enzyme Activity & Purity low_yield->check_enzymes check_reagents Check Reagent Quality (Apigenin, Cofactors) low_yield->check_reagents check_conditions Verify Reaction Conditions (pH, Temp, Time) low_yield->check_conditions incomplete_rxn Incomplete Reaction? (Check by HPLC) high_impurities->incomplete_rxn side_products Side Products? (Check by LC-MS) high_impurities->side_products degradation Degradation? (Check pH, Temp) high_impurities->degradation check_hplc Troubleshoot HPLC (Column, Mobile Phase) inconsistent_data->check_hplc check_standards Verify Reference Standard Quality inconsistent_data->check_standards validate_method Validate Analytical Method inconsistent_data->validate_method

Caption: Troubleshooting logic for addressing batch-to-batch variability.

References

Technical Support Center: NMR Analysis of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apigenin 7-O-methylglucuronide and related flavonoid glucuronides. The information provided aims to help identify and resolve common artifacts and issues encountered during NMR spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows a broad hump instead of sharp signals for the sugar protons. What could be the cause?

A1: Broadening of the sugar proton signals in flavonoid glucuronides is a common issue. Several factors can contribute to this:

  • Residual Water: The hydroxyl groups on the glucuronide moiety can exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or Methanol-d₄). This chemical exchange is a common cause of signal broadening.

  • Conformational Exchange: The glucuronide ring can exist in multiple conformations that are in intermediate exchange on the NMR timescale, leading to broadened signals.

  • Aggregation: At higher concentrations, flavonoid glycosides can aggregate, which restricts molecular tumbling and results in broader lines.

Troubleshooting Steps:

  • Ensure Dry Solvent: Use freshly opened or properly dried deuterated solvents. Adding molecular sieves to the NMR tube can also help.

  • Optimize Concentration: Try acquiring the spectrum at a lower concentration to minimize aggregation effects.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help. Lowering the temperature may slow down conformational exchange, resulting in sharper signals for individual conformers. Conversely, increasing the temperature might average out the conformations, also leading to sharper signals.

Q2: I'm observing a "rolling" or distorted baseline in my NMR spectrum. How can I fix this?

A2: A rolling baseline is a frequent artifact in NMR spectroscopy and can obscure weak signals and affect integration accuracy. Potential causes include:

  • Receiver Overload: A very strong signal, such as the residual solvent peak, can overload the receiver, leading to baseline distortion.

  • Acoustic Ringing: This can occur in experiments with wide spectral widths and is a result of the excitation pulse "ringing down".[1]

  • Incorrect Acquisition Parameters: An improperly set acquisition time or pre-scan delay can contribute to baseline issues.

  • Poor Shimming: An inhomogeneous magnetic field will lead to poor lineshapes and can contribute to baseline problems.

Troubleshooting Steps:

  • Solvent Suppression: If the residual solvent peak is the issue, employ a solvent suppression pulse sequence (e.g., presaturation or WATERGATE).[2]

  • Adjust Acquisition Parameters: Try reducing the pulse width and increasing the acquisition time.[3]

  • Processing: Use backward linear prediction during processing if available on your software.[4] Most NMR processing software also has functions for automatic or manual baseline correction that can be applied after Fourier transformation.[5]

  • Shimming: Carefully shim the magnetic field to optimize homogeneity.

Q3: The phase of my spectrum is difficult to correct automatically, especially in the aromatic region. Why does this happen and how can I manually correct it?

A3: Phasing problems are common, particularly with complex molecules like flavonoid glycosides which have many overlapping signals.[6]

  • Causes of Phasing Issues:

    • Instrumental Delays: Delays in the pulse sequence and detection process can lead to frequency-dependent phase errors.[6]

    • Low Signal-to-Noise: Automatic phasing algorithms often struggle with noisy spectra.

    • Broad Signals: The presence of broad signals, such as those from the sugar moiety or residual water, can interfere with automatic phasing routines.

  • Manual Phasing Guide:

    • Zero-Order Correction (ph0): Select a well-defined, isolated peak, preferably on one side of the spectrum. Adjust the zero-order phase until the baseline on both sides of this peak is level.

    • First-Order Correction (ph1): Move to a peak on the opposite side of the spectrum. Adjust the first-order phase until the baseline around this peak is also flat.

    • Iterate: You may need to make small adjustments to both ph0 and ph1 iteratively to achieve a flat baseline across the entire spectrum. It is often helpful to vertically zoom in on the baseline to see small distortions.[6]

Quantitative Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for Apigenin-7-O-β-D-glucuronide methyl ester, a close structural analog of this compound.[7] This data can be used as a reference for signal assignment and to identify potential artifacts. The primary difference will be observed in the chemical shift of the C-6" carbonyl and the O-methyl protons of the glucuronide moiety.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Apigenin Moiety
2-161.77
36.90 (s)102.39
4-178.23
5-157.95
66.35 (d)99.13
7--
86.20 (d)93.99
9--
10-104.48
1'-120.05
2', 6'6.80 (d)134.73
3', 5'6.189 (d)108.36
4'-156.87
Glucuronide Moiety
1"5.18 (d)151.15
2"3.9 (m)146.23
3"3.72 (m)136.93
4"3.9 (m)146.23
5"5.18 (d)151.15
6" (C=O)--
O-CH₃1.173 (s)17.98

Note: Data obtained in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.[7] Chemical shifts are referenced to TMS.

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra and minimizing artifacts.

  • Compound Purity: Ensure the sample of this compound is of high purity. Impurities will complicate the spectrum.

  • Solvent Selection: Due to the polar nature of flavonoid glucuronides, deuterated polar solvents are required.

    • Recommended Solvents: DMSO-d₆, Methanol-d₄.

    • Solvent Purity: Use high-purity deuterated solvents from a freshly opened ampule or bottle to minimize water content. Store solvents over molecular sieves to keep them dry.

  • Sample Concentration:

    • For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient.

    • For ¹³C NMR, a higher concentration of 10-20 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

    • Note: Very high concentrations can lead to viscosity-induced line broadening and aggregation.

  • Dissolution and Filtration:

    • Weigh the sample accurately and dissolve it completely in the chosen deuterated solvent in a small vial.

    • Gentle warming or sonication can aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition Parameters

The following are recommended starting parameters for acquiring ¹H NMR spectra of this compound. These may need to be optimized based on the specific instrument and sample.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments). If water suppression is needed, use a presaturation sequence (e.g., zgpr).

  • Temperature: Start at room temperature (e.g., 298 K). Consider variable temperature experiments if line broadening is an issue.

  • Spectral Width (SW): A spectral width of at least 15 ppm is recommended to cover the aromatic, sugar, and any exchangeable proton signals.

  • Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T₁) is necessary.

  • Acquisition Time (AQ): Aim for an acquisition time of at least 2-3 seconds to ensure good digital resolution.

Visualizations

Artifact_Troubleshooting_Workflow Troubleshooting Workflow for NMR Artifacts start Start: Observe NMR Spectrum Artifacts broad_signals Broad Signals? start->broad_signals baseline_distortion Distorted Baseline? broad_signals->baseline_distortion No check_solvent Check Solvent Dryness & Sample Concentration broad_signals->check_solvent Yes phasing_issue Phasing Issues? baseline_distortion->phasing_issue No check_shimming Improve Shimming baseline_distortion->check_shimming Yes manual_phase Perform Manual Phase Correction (ph0, ph1) phasing_issue->manual_phase Yes end_node Clean Spectrum phasing_issue->end_node No vt_nmr Perform Variable Temperature NMR check_solvent->vt_nmr vt_nmr->end_node adjust_params Adjust Acquisition Parameters (pw, at) check_shimming->adjust_params use_suppression Use Solvent Suppression adjust_params->use_suppression process_correction Apply Baseline Correction During Processing use_suppression->process_correction process_correction->end_node manual_phase->end_node

Caption: Troubleshooting workflow for common NMR artifacts.

Artifact_Sources Potential Sources of NMR Artifacts cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing impure_sample Sample Impurities artifact NMR Artifacts (Broad Signals, Rolled Baseline, Phasing Errors) impure_sample->artifact wet_solvent Residual Water in Solvent wet_solvent->artifact wrong_conc Incorrect Concentration wrong_conc->artifact particulates Particulate Matter particulates->artifact poor_shimming Poor Shimming poor_shimming->artifact wrong_params Incorrect Parameters (pw, sw, at) wrong_params->artifact receiver_overload Receiver Overload receiver_overload->artifact auto_phase_fail Automatic Phasing Failure auto_phase_fail->artifact baseline_algo Incorrect Baseline Algorithm baseline_algo->artifact

Caption: Potential sources of artifacts in NMR experiments.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Apigenin and its Metabolite, Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the naturally occurring flavonoid, apigenin, and its metabolite, apigenin 7-O-methylglucuronide. While direct comparative data for this compound is limited, this guide synthesizes available research on apigenin and its closely related glucuronide and glucoside derivatives to offer valuable insights for research and development.

Overview of Apigenin and its Metabolism

Apigenin is a widely studied flavonoid found in various plants, fruits, and vegetables, known for its broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] In vivo, apigenin is often found conjugated to glycosides.[3] Following ingestion, these glycosides are metabolized to apigenin, which is then further metabolized in the liver and other tissues into glucuronide and sulfate conjugates for excretion.[4] This metabolic process can influence the bioavailability and biological activity of apigenin and its derivatives.

Comparative Biological Activity

While direct head-to-head studies on apigenin versus this compound are scarce, research on apigenin and its other glucuronidated and glucosidated forms provides evidence that conjugation can significantly impact its biological effects.

Anticancer Activity

Studies have shown that both apigenin and its derivatives possess anticancer properties, though their potency can vary. For instance, in a study on human colon cancer cells (HCT116), apigenin-7-O-glucoside demonstrated a significantly stronger cytotoxic effect than apigenin. The IC50 value for apigenin-7-O-glucoside was found to be approximately four-fold lower than that of apigenin, indicating greater potency.[5] Similarly, apigenin-7-O-β-D-glucuronide methyl ester has been shown to exhibit dose-dependent cytotoxic activity against MCF-7 breast cancer cells.[6]

Anti-inflammatory Activity

Apigenin is a well-documented anti-inflammatory agent that can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7] Its derivatives also exhibit potent anti-inflammatory effects. Apigenin-7-O-β-D-glucuronide has been shown to inhibit the release of nitric oxide (NO), prostaglandin E2 (PGE2), and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[3] This effect is mediated through the inhibition of the AP-1 and MAPK signaling pathways.[3]

Antioxidant Activity

Apigenin and its derivatives are known to possess antioxidant properties. However, the specific comparative antioxidant activity between apigenin and this compound is not well-documented in the available literature. A study comparing apigenin and seven of its derivatives found varying effects on biomarkers of oxidative stress, suggesting that the structure of the derivative plays a crucial role in its antioxidant capacity.

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the biological activities of Apigenin and its derivatives.

CompoundBiological ActivityCell LineIC50 ValueReference
Apigenin CytotoxicityHCT116 (Colon Cancer)62 µM[5]
Apigenin-7-O-glucoside CytotoxicityHCT116 (Colon Cancer)15 µM[5]
Apigenin-7-O-β-D-glucuronide methyl ester CytotoxicityMCF-7 (Breast Cancer)40.17 µg/ml[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (Apigenin or its derivatives) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Note: Some flavonoids can directly reduce MTT in the absence of cells, which can interfere with the assay results. It is crucial to include appropriate controls, such as wells with the compounds and MTT but without cells, to account for any direct reduction.[8][9]

Anti-inflammatory Activity (LPS-induced Cytokine Production)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).

Protocol:

  • Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time period (e.g., 24 hours) to induce the production of inflammatory cytokines.

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • The inhibitory effect of the compounds on cytokine production is calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated cells without treatment.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat them with the test compounds for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of apigenin and its derivatives.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Apigenin Apigenin Apigenin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Apigenin's Anti-inflammatory Signaling Pathway.

G start Seed cells in 96-well plate treat Treat with Apigenin or derivatives start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read

Caption: Experimental Workflow for MTT Assay.

Conclusion

The available evidence suggests that apigenin and its metabolites, including glucuronide and glucoside derivatives, are potent bioactive compounds with significant anticancer and anti-inflammatory activities. The process of glucuronidation or glucosidation appears to modulate these activities, in some cases enhancing the potency of the parent compound. However, a direct and comprehensive comparison of the biological activities of apigenin and this compound is a clear gap in the current scientific literature. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this specific metabolite and to understand the structure-activity relationships within this class of flavonoids. Such studies will be crucial for the development of apigenin and its derivatives as potential therapeutic agents.

References

A Comparative Efficacy Analysis: Apigenin 7-O-methylglucuronide vs. Apigenin 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of two apigenin derivatives: Apigenin 7-O-methylglucuronide and Apigenin 7-O-glucoside. While both compounds share the core structure of the flavone apigenin, modifications at the 7-position with different glycosidic moieties can significantly influence their pharmacological properties. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the evaluation of these compounds for research and development purposes.

Overview of Biological Activities

Apigenin and its glycosides are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antifungal properties. The addition of a glucoside or a methylglucuronide group can alter the solubility, bioavailability, and ultimately, the efficacy of the parent apigenin molecule.

Apigenin 7-O-glucoside (also known as Apigetrin or Cosmosiin) is a well-studied derivative with demonstrated anti-proliferative, antioxidant, and anti-inflammatory effects[1]. Studies have shown that in some instances, the glycosylated form exhibits more potent activity compared to the aglycone apigenin[2].

This compound is a less extensively studied derivative. However, the available data suggests it also possesses noteworthy biological activities, particularly in the realms of collagen synthesis modulation, antioxidant effects, and cytotoxicity against cancer cells. It is important to note the distinction from the related compound, apigenin-7-O-glucuronide, which has also been investigated for its anti-inflammatory properties[3].

Quantitative Data Comparison

The following tables summarize the available quantitative data for the two compounds, providing a basis for a comparative assessment of their efficacy.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineAssayIC50Reference
Apigenin 7-O-glucosideHCT116 (Colon Carcinoma)MTT15 µM[4]
ApigeninHCT116 (Colon Carcinoma)MTT62 µM[4]
This compoundMCF-7 (Breast Cancer)Not Specified40.17 µg/ml[5]

Table 2: Comparative Anti-inflammatory Activity Data

CompoundModelMeasured ParameterEffectReference
Apigenin 7-O-glucosideLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionInhibition[6]
Apigenin 7-O-glucuronideLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ReleaseInhibition (30.7% at 1 µg/mL, 97.1% at 10 µg/mL)
Apigenin 7-O-glucuronideLPS-stimulated RAW 264.7 macrophagesTNF-α ReleaseInhibition (26.2% at 5 µg/mL, 83.8% at 10 µg/mL)

Table 3: Comparative Antioxidant Activity Data

CompoundAssayResultReference
This compoundDPPH Radical ScavengingIC50 = 36.38 µg/ml[7][8]
This compoundNitric Oxide (NO) Radical ScavengingIC50 = 29.74 µg/ml[8]
ApigeninDPPH Radical Scavenging-[9]
ApigeninABTS Radical ScavengingIC50 = 344 µg/mL[9]
ApigeninFerric Reducing Antioxidant Power (FRAP)Concentration-dependent increase[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these apigenin derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the effect of a compound on cell proliferation and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., HCT116, A549, H1975, HT29) are seeded in 96-well plates at a specific density (e.g., 3 x 104 cells/well) and allowed to adhere overnight[4][10].

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., Apigenin 7-O-glucoside or Apigenin) or vehicle control (DMSO) for a specified duration (e.g., 48 hours)[4].

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration, e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 2-4 hours) at 37°C[4][10].

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells[4][10].

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm or 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control[4][10].

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compound (e.g., Apigenin 7-O-glucoside or Apigenin 7-O-glucuronide) for a short period (e.g., 1 hour) before stimulation[6].

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) for a longer duration (e.g., 24 hours) to induce an inflammatory response[6].

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm)[6].

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Antioxidant Capacity Assays (DPPH and ABTS)

These assays are commonly used to determine the free radical scavenging ability of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • The test compound at various concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

    • The decrease in absorbance, indicating the scavenging of the DPPH radical, is measured spectrophotometrically at a specific wavelength (e.g., 517 nm)[9].

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • The test compound is added to the ABTS•+ solution.

    • After a set incubation time, the reduction in absorbance is measured at a specific wavelength (e.g., 734 nm)[9].

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the observed biological activities is critical. The following diagrams illustrate the known signaling pathways modulated by these apigenin derivatives and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Analysis compound_prep Compound Preparation (this compound & Apigenin 7-O-glucoside) treatment Cell Treatment (Varying concentrations and incubation times) compound_prep->treatment cell_culture Cell Culture (e.g., Cancer cells, Macrophages) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO, TNF-α measurement) treatment->anti_inflammatory antioxidant Antioxidant Assay (e.g., DPPH, ABTS) treatment->antioxidant data_analysis Data Analysis (IC50 calculation, Statistical analysis) cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) data_analysis->pathway_analysis

Caption: General experimental workflow for evaluating the efficacy of apigenin derivatives.

PI3K_AKT_mTOR_pathway A7G Apigenin 7-O-glucoside PTEN PTEN A7G->PTEN activates PI3K PI3K PTEN->PI3K inhibits AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway modulated by Apigenin 7-O-glucoside.[1][11]

MAPK_pathway LPS LPS MAPK MAPK (p38, ERK) LPS->MAPK A7G_uronide Apigenin 7-O-glucuronide A7G_uronide->MAPK inhibits AP1 AP-1 (c-Jun) MAPK->AP1 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) AP1->Inflammation

Caption: MAPK signaling pathway potentially modulated by this compound.[3][12]

Comparative Efficacy and Discussion

Direct comparative studies between this compound and Apigenin 7-O-glucoside are limited. However, based on the available data, some inferences can be drawn.

In terms of cytotoxic activity , Apigenin 7-O-glucoside has been shown to be significantly more potent than its aglycone, apigenin, against HCT116 colon cancer cells[4]. The IC50 value reported for this compound against MCF-7 breast cancer cells suggests it also possesses anticancer properties, though a direct comparison is challenging due to the different cell lines and assay conditions[5].

Regarding anti-inflammatory effects , both Apigenin 7-O-glucoside and the closely related Apigenin 7-O-glucuronide have demonstrated the ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages[6]. The glucuronide form showed potent, dose-dependent inhibition of both NO and TNF-α release. This suggests that the glucuronide moiety is compatible with, and may even enhance, anti-inflammatory activity. The methylation in this compound could further influence its potency and cellular uptake, warranting further investigation.

A study on osteogenesis imperfecta fibroblasts revealed a differential effect between the two compounds: both normalized type I collagen synthesis, but only pectolinarin (another apigenin derivative), and not this compound or Apigenin 7-O-glucuronide, significantly decreased the content of glycosaminoglycans. This highlights that subtle structural differences can lead to distinct biological outcomes.

Conclusion

Both this compound and Apigenin 7-O-glucoside are promising bioactive compounds with demonstrated therapeutic potential. Apigenin 7-O-glucoside is more extensively characterized, with strong evidence for its anticancer, anti-inflammatory, and antioxidant effects, often surpassing the efficacy of its parent aglycone.

This compound, while less studied, exhibits significant antioxidant and cytotoxic activities. Its structural similarity to the anti-inflammatory Apigenin 7-O-glucuronide suggests it likely shares this property. The methyl group may alter its lipophilicity and interaction with molecular targets, potentially leading to a unique pharmacological profile.

Further head-to-head comparative studies are essential to definitively determine the relative efficacy of these two derivatives. Researchers are encouraged to utilize the provided experimental protocols and consider the highlighted signaling pathways in their future investigations to fully elucidate the therapeutic potential of these apigenin glycosides.

References

A Comparative Analysis of Apigenin 7-O-methylglucuronide and Other Flavonoids in Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive guide provides a comparative study of Apigenin 7-O-methylglucuronide and other prominent flavonoids, including its parent aglycone Apigenin, Luteolin, Kaempferol, and Quercetin. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their biological activities supported by experimental data. The guide delves into their anti-inflammatory, antioxidant, and cytotoxic properties, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key signaling pathways.

Comparative Biological Activity

Flavonoids are a class of polyphenolic compounds widely recognized for their diverse pharmacological effects. This section compares the in vitro biological activities of this compound and its analogues with other well-known flavonoids. Due to the limited direct comparative data on this compound, data from structurally similar compounds like Apigenin-7-O-glucoside and Apigenin-7-O-β-D-glucuronide methyl ester are included to provide valuable insights.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids is a key area of investigation. The following table summarizes the comparative efficacy of various flavonoids in inhibiting protein denaturation and protease activity, common in vitro indicators of anti-inflammatory action.

CompoundAssayConcentration% InhibitionIC50Reference
Apigenin Albumen Denaturation500µg/ml49.2%-[1]
Vitexin Albumen Denaturation500µg/ml54.2%-[1]
Aspirin (Standard) Albumen Denaturation200µg/ml55.6%-[1]
Apigenin Proteinase Inhibition500µg/ml54.2%-[1]
Vitexin Proteinase Inhibition500µg/ml57.8%-[1]
Aspirin (Standard) Proteinase Inhibition200µg/ml55.6%-[1]
Antioxidant Activity

The antioxidant capacity of flavonoids is crucial to their protective effects against oxidative stress-related diseases. The table below presents a comparison of the free radical scavenging activity of various flavonoids using DPPH and ABTS assays.

CompoundAssayIC50 (µg/mL)Reference
Apigenin-7-O-β-D-glucuronide methyl ester DPPH36.38[2]
Apigenin-7-O-β-D-glucuronide methyl ester Nitric Oxide Scavenging29.74[2]
Apigenin DPPH-[3]
Luteolin DPPH2.099[3]
Kaempferol DPPH5.318[3]
Quercetin DPPH1.84[3]
Apigenin ABTS0.8243[3]
Luteolin ABTS0.59[3]
Kaempferol ABTS0.8506[3]
Quercetin ABTS0.5083[3]
Ascorbic Acid (Standard) DPPH4.49[2]
BHT (Standard) DPPH10.5[3]
Cytotoxic Activity

Several flavonoids have demonstrated potent cytotoxic effects against various cancer cell lines. The following table compares the half-maximal inhibitory concentration (IC50) of apigenin and its glycoside derivative against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines.

CompoundCell LineIC50 (µM)Reference
Apigenin-7-O-glucoside HCT11615[3]
Apigenin HCT11662[3]
Apigenin-7-O-β-D-glucuronide methyl ester MCF-740.17 µg/ml[4]

Experimental Protocols

Detailed methodologies for the key in vitro anti-inflammatory assays are provided below to facilitate reproducibility and further investigation.

Inhibition of Albumin Denaturation Assay

This assay is a widely used in vitro method to assess the anti-inflammatory activity of compounds.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation is a measure of its anti-inflammatory potential.

Procedure:

  • The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at varying concentrations.

  • A control solution is prepared by substituting the test compound with an equal volume of distilled water.

  • The solutions are incubated at 37°C for 15 minutes.

  • Following incubation, the mixtures are heated at 70°C in a water bath for 5 minutes to induce denaturation.

  • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Proteinase Inhibitory Activity Assay

This assay evaluates the ability of a compound to inhibit proteinases, which are involved in the inflammatory process.

Principle: Leukocyte proteinases play a significant role in tissue damage during inflammation. Therefore, inhibitors of these enzymes can provide a significant level of protection against inflammation.

Procedure:

  • The reaction mixture (2 mL total volume) contains 0.06 mg of trypsin, 1 mL of 20 mM Tris-HCl buffer (pH 7.4), and 1 mL of the test compound at various concentrations.

  • The mixture is incubated at 37°C for 5 minutes.

  • After incubation, 1 mL of 0.8% (w/v) casein is added as a substrate.

  • The mixture is incubated for an additional 20 minutes.

  • The reaction is terminated by adding 2 mL of 70% perchloric acid.

  • The cloudy suspension is centrifuged, and the absorbance of the supernatant is measured at 210 nm against a buffer blank.

  • The percentage inhibition of proteinase activity is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Signaling Pathways and Experimental Workflows

Apigenin and its derivatives exert their biological effects by modulating key cellular signaling pathways. This section provides diagrams of these pathways and typical experimental workflows used to study them.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Apigenin and its glycosides have been shown to inhibit this pathway.[5][6]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates Apigenin_Derivatives Apigenin & Derivatives Apigenin_Derivatives->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB_active->Inflammatory_Genes activates

NF-κB Signaling Pathway Inhibition by Apigenin Derivatives.
MAPK/AP-1 Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascades are also critical in mediating inflammatory responses. Apigenin-7-O-β-D-glucuronide has been demonstrated to inhibit this pathway.[7]

MAPK_AP1_Pathway cluster_mapk MAPK Cascade LPS LPS p38 p38 LPS->p38 activates ERK ERK LPS->ERK activates Apigenin_Glucuronide Apigenin-7-O-β-D-glucuronide Apigenin_Glucuronide->p38 inhibits Apigenin_Glucuronide->ERK inhibits c-Jun c-Jun p38->c-Jun phosphorylates ERK->c-Jun phosphorylates AP-1 AP-1 c-Jun->AP-1 forms Inflammatory_Response Inflammatory Gene Expression AP-1->Inflammatory_Response activates

MAPK/AP-1 Pathway Inhibition by Apigenin-7-O-β-D-glucuronide.
Experimental Workflow for Signaling Pathway Analysis

A typical workflow to investigate the effect of flavonoids on signaling pathways involves cell culture, treatment, and subsequent molecular analysis.

Experimental_Workflow cluster_analysis 4. Molecular Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Treatment 2. Treatment - Flavonoid (e.g., Apigenin derivative) - Inflammatory stimulus (e.g., LPS) Cell_Culture->Treatment Lysate_Prep 3. Cell Lysis & Protein Extraction Treatment->Lysate_Prep Western_Blot Western Blot (for protein phosphorylation, e.g., p-p38, p-ERK, IκBα) Lysate_Prep->Western_Blot Luciferase_Assay Luciferase Reporter Assay (for transcription factor activity, e.g., NF-κB, AP-1) Lysate_Prep->Luciferase_Assay Data_Analysis 5. Data Analysis & Interpretation Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis

References

A Head-to-Head Comparison: Apigenin 7-O-methylglucuronide and Dexamethasone in the Attenuation of Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the anti-inflammatory properties of Apigenin 7-O-methylglucuronide, a naturally occurring flavonoid, and Dexamethasone, a well-established synthetic glucocorticoid. This objective analysis is based on experimental data from studies on Apigenin 7-O-glucuronide, a closely related compound, and Dexamethasone in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.

Executive Summary

Both Apigenin 7-O-glucuronide and Dexamethasone demonstrate significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). Their mechanism of action converges on the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of the inflammatory response. While direct comparative studies are limited, this guide synthesizes available data to provide an indirect head-to-head analysis of their efficacy and molecular mechanisms.

Comparative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of Apigenin 7-O-glucuronide and Dexamethasone on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO ProductionReference
Apigenin 7-O-glucuronide25 µM~40%
50 µM~65%
100 µM~85%
Dexamethasone1 µM~50%[1]
10 µM~75%[1]
50 µM~95%[1]

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundConcentration% Inhibition of TNF-α ProductionReference
Apigenin 7-O-glucuronide25 µM~30%
50 µM~55%
100 µM~75%
Dexamethasone1 µMSignificant Inhibition[2]
10 µMSignificant Inhibition[2]

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundConcentration% Inhibition of PGE2 ProductionReference
Apigenin 7-O-glucuronide25 µM~35%
50 µM~60%
100 µM~80%
DexamethasoneNot specifiedSignificant Inhibition[3]

Mechanism of Action: Modulation of the MAPK Signaling Pathway

Both compounds exert their anti-inflammatory effects, at least in part, by inhibiting the phosphorylation of key proteins in the MAPK signaling cascade, namely p38 and Extracellular signal-Regulated Kinase (ERK).

Table 4: Effect on p38 and ERK Phosphorylation

CompoundEffect on p38 PhosphorylationEffect on ERK PhosphorylationReference
Apigenin 7-O-glucuronideInhibitionInhibition
DexamethasoneInhibitionNo significant inhibition[4][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a general experimental workflow for evaluating anti-inflammatory compounds.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKs MAPKKs TAK1->MAPKKs IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) NFkappaB->ProInflammatory_Genes translocates to nucleus and induces transcription p38 p38 MAPKKs->p38 ERK ERK MAPKKs->ERK AP1 AP-1 p38->AP1 activates ERK->AP1 activates AP1->ProInflammatory_Genes induces transcription Apigenin This compound Apigenin->p38 inhibits phosphorylation Apigenin->ERK inhibits phosphorylation Dexamethasone Dexamethasone Dexamethasone->p38 inhibits phosphorylation

Caption: LPS-induced inflammatory signaling pathway and points of inhibition by this compound and Dexamethasone.

G cluster_workflow Experimental Workflow start Seed RAW 264.7 Macrophages pretreatment Pre-treat with This compound or Dexamethasone start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Lyse Cells stimulation->cell_lysis no_assay Nitric Oxide Assay (Griess Reagent) supernatant_collection->no_assay tnf_assay TNF-α ELISA supernatant_collection->tnf_assay pge2_assay PGE2 ELISA supernatant_collection->pge2_assay western_blot Western Blot for p-p38, p-ERK, etc. cell_lysis->western_blot end Data Analysis no_assay->end tnf_assay->end pge2_assay->end western_blot->end

Caption: General experimental workflow for assessing the anti-inflammatory effects of test compounds in LPS-stimulated macrophages.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Specific details may vary between studies.

Cell Culture and Treatment

RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Cells are then pre-treated with various concentrations of Apigenin 7-O-glucuronide or Dexamethasone for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 18-24 hours).[6]

Nitric Oxide (NO) Assay (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[7][8] Briefly, an equal volume of culture supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a short incubation at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.[9]

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and PGE2

The concentrations of TNF-α and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[10][11] In a typical competitive ELISA for PGE2, the sample or standard is added to a microplate pre-coated with a capture antibody. A fixed amount of HRP-labeled PGE2 is then added, and the mixture is incubated. After washing, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of PGE2 in the sample is inversely proportional to the signal intensity.

Western Blot Analysis for MAPK Phosphorylation

To determine the phosphorylation status of p38 and ERK, cells are lysed after treatment, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38 and ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13] To ensure equal protein loading, the membranes are often stripped and re-probed with antibodies against the total forms of p38 and ERK, or a housekeeping protein like β-actin.[14]

Conclusion

Both this compound (based on data from its glucuronide form) and Dexamethasone are potent inhibitors of LPS-induced inflammation in macrophages. They effectively reduce the production of key inflammatory mediators, NO, TNF-α, and PGE2. Their mechanisms of action converge on the MAPK signaling pathway, although they may exhibit differential effects on specific kinases within this cascade. The data presented in this guide provides a valuable resource for researchers in the field of inflammation and drug discovery, facilitating an informed comparison of a promising natural compound with a standard-of-care anti-inflammatory drug. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.

References

Unveiling the In Vivo Anti-Inflammatory Potential of Apigenin 7-O-methylglucuronide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Apigenin 7-O-methylglucuronide against other well-established anti-inflammatory flavonoids, Luteolin and Quercetin. The data presented is collated from various preclinical studies, offering a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Comparative Efficacy of Flavonoids in In Vivo Inflammation Models

The anti-inflammatory activity of this compound and its counterparts has been evaluated in two standard preclinical models: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Endotoxemia. The following tables summarize the quantitative data from these studies, showcasing the dose-dependent efficacy of each compound in reducing key inflammatory markers.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rodents
CompoundSpeciesDoseRoute of AdministrationTime Point (hours)Inhibition of Paw Edema (%)Reference
Apigenin-7-O-β-D-glucuronide methyl esterRat100 mg/kgOral323.38[1]
Apigenin-7-O-β-D-glucuronide methyl esterRat200 mg/kgOral334.92[1]
LuteolinMouse10 mg/kg--Significant reduction[2]
LuteolinMouse25 mg/kg--Significant reduction[2]
LuteolinMouse50 mg/kg--Significant reduction[2]
Indomethacin (Standard)Rat10 mg/kgOral351.08[3]

Note: Data for this compound was available for a closely related methyl ester derivative.

Table 2: Effect on Pro-Inflammatory Cytokines in LPS-Induced Endotoxemia
CompoundSpeciesDoseRoute of AdministrationCytokine% ReductionReference
ApigeninRat5 mg/kgIntraperitonealTNF-αSignificant[4][5][6][7]
ApigeninRat5 mg/kgIntraperitonealIL-1βSignificant[4][5][6][7]
ApigeninRat15 mg/kgIntraperitonealIL-6Significant[4][5][6][7]
ApigeninRat30 mg/kgIntraperitonealTNF-αSignificant[4][5][6][7]
ApigeninRat30 mg/kgIntraperitonealIL-1βSignificant[4][5][6][7]
ApigeninRat30 mg/kgIntraperitonealIL-6Significant[4][5][6][7]
LuteolinMouse--TNF-αSignificant[8]
LuteolinMouse--IL-6Significant[8]
QuercetinMouse5-100 mg/kg-TNF-αSignificant[9]
QuercetinMouse5-100 mg/kg-IL-6Significant[9]
Dexamethasone (Standard)Rat15 mg/kgIntraperitonealTNF-α, IL-1β, IL-6Significant[4][5]

Note: Data for this compound in the LPS model was not available, hence data for its aglycone, Apigenin, is presented.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats or ICR mice are typically used.[10]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[11]

  • Grouping: Animals are randomly divided into control, standard drug (e.g., Indomethacin), and test compound groups.[12]

  • Compound Administration: Test compounds are administered orally or intraperitoneally at predetermined doses, typically 30-60 minutes before carrageenan injection.[13][14]

  • Induction of Edema: A 1% solution of carrageenan in saline (0.05-0.1 mL) is injected into the sub-plantar surface of the right hind paw of each animal.[12][14] The left paw may be injected with saline as a control.[12]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12][13]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Endotoxemia

This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.

  • Animals: Male Wistar rats or C57BL/6 mice are commonly used.[15][16]

  • Acclimatization: Animals are allowed to acclimatize for a minimum of 3 days before the experiment.[16]

  • Grouping: Animals are randomly assigned to control, standard drug (e.g., Dexamethasone), and test compound groups.

  • Compound Administration: The test compound is administered, typically via intraperitoneal injection, 30-60 minutes prior to LPS challenge.[4][15]

  • Induction of Endotoxemia: A non-lethal or lethal dose of LPS (from E. coli) is administered intraperitoneally. Doses can range from 30 µg/kg to 20 mg/kg depending on the experimental endpoint.[4][16]

  • Sample Collection: Blood samples are collected at various time points (e.g., 4, 12, 24 hours) after LPS injection.[4]

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits.[4][15]

  • Data Analysis: The levels of cytokines in the treated groups are compared to the LPS-only control group to determine the percentage of reduction.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of these flavonoids are primarily mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

G Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB TLR4->NFkB Activates MAPK MAPK TLR4->MAPK Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Cytokines Induces Transcription Apigenin This compound (and other flavonoids) Apigenin->NFkB Inhibits Apigenin->MAPK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by flavonoids.

G In Vivo Anti-Inflammatory Assay Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping acclimatization->grouping treatment Compound/Vehicle Administration grouping->treatment induction Induction of Inflammation (Carrageenan or LPS) treatment->induction measurement Measurement of Inflammatory Markers (Paw Edema / Cytokines) induction->measurement analysis Data Analysis measurement->analysis end End analysis->end

References

Replicating Published Findings on Apigenin 7-O-methylglucuronide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published findings on Apigenin 7-O-methylglucuronide, a naturally occurring flavonoid, to assist researchers in replicating and expanding upon existing research. We present a synthesis of its biological activities, focusing on its anti-inflammatory effects and its role in collagen synthesis. This document includes quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways to facilitate a deeper understanding of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from published studies on this compound and its closely related analogue, Apigenin-7-O-glucuronide. This data provides a basis for comparing the potency and efficacy of these compounds across different biological assays.

Table 1: Anti-inflammatory Activity of Apigenin Derivatives

CompoundAssayCell LineKey FindingsIC50 ValueReference
Apigenin-7-O-β-D-glucuronideInhibition of NO, PGE2, and TNF-α productionRAW 264.7 macrophagesDose-dependent inhibition of pro-inflammatory mediators.Not explicitly reported, but significant effects observed at concentrations up to 100 µM.[1][2]
Apigenin-7-O-β-D-glucuronide methyl esterCOX-2 InhibitionNot specified (in vitro enzyme assay)Dose-dependent inhibition of COX-2 activity.42.55 µg/mL[3]
ApigeninInhibition of COX-2 and iNOS transcriptional activationRAW 264.7 macrophagesPotent inhibitor of both COX-2 and iNOS.< 15 µM[4]

Table 2: Cytotoxicity of Apigenin Derivatives

CompoundCell LineAssayKey FindingsIC50 ValueReference
Apigenin-7-O-β-D-glucuronide methyl esterMCF-7 (Breast Cancer)MTT AssayDose-dependent cytotoxic effect.40.17 µg/mL[5]
Apigenin-7-O-glucosideHCT116 (Colon Cancer)MTT Assay4-fold stronger cytotoxic effect than Apigenin.15 µM[6]
ApigeninHCT116 (Colon Cancer)MTT AssayDose-dependent reduction in cell viability.62 µM[6]

Table 3: Effect on Collagen Synthesis

CompoundCell LineAssayKey FindingsEffective ConcentrationReference
This compoundOsteogenesis Imperfecta (OI) FibroblastsCollagen Type I SynthesisSignificantly induced collagen type I synthesis.30 µM[5][7]
Apigenin 7-O-glucuronideOsteogenesis Imperfecta (OI) FibroblastsCollagen Type I SynthesisSignificantly induced collagen type I synthesis.30 µM[5][7]

Experimental Protocols

To facilitate the replication of the cited findings, detailed methodologies for key experiments are provided below. These protocols are synthesized from the methods sections of the referenced publications.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

b. Nitric Oxide (NO) Production Assay (Griess Test):

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader. A standard curve with sodium nitrite is used to quantify NO concentration.

c. Cytokine (TNF-α, PGE2) Measurement (ELISA):

  • The levels of TNF-α and PGE2 in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

d. Western Blot for Signaling Proteins (p-p38, p-ERK):

  • After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol describes how to evaluate the effect of this compound on collagen production in fibroblast cells.

a. Cell Culture and Treatment:

  • Culture human dermal fibroblasts (HDFs) or osteogenesis imperfecta (OI) fibroblasts in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and L-ascorbic acid (50 µg/mL) at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to confluence.

  • Treat the cells with this compound (e.g., 30 µM) in serum-free media for 48-72 hours.

b. Type I Collagen Quantification (ELISA):

  • Collect the cell culture medium.

  • Quantify the amount of secreted type I pro-collagen using a commercially available ELISA kit according to the manufacturer's protocol.

c. Western Blot for Collagen Type I:

  • Lyse the cells and perform western blotting as described in the previous protocol, using a primary antibody specific for Collagen Type I.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK) TLR4->MAPK_cascade Apigenin This compound Apigenin->MAPK_cascade Inhibits AP1 AP-1 (c-Jun) MAPK_cascade->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Inflammation Inflammatory Response (NO, PGE2, TNF-α) Gene_expression->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

collagen_synthesis_pathway cluster_nucleus Nucleus Apigenin This compound Beta1_integrin β1-Integrin Apigenin->Beta1_integrin Activates Downstream_signaling Downstream Signaling (Details to be elucidated) Beta1_integrin->Downstream_signaling Nucleus Nucleus Downstream_signaling->Nucleus Collagen_gene_expression Collagen Gene Expression (COL1A1, COL1A2) Collagen_synthesis Increased Collagen Synthesis Collagen_gene_expression->Collagen_synthesis

Caption: Proposed signaling pathway for this compound-induced collagen synthesis.

experimental_workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, Fibroblasts) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation data_collection Data Collection stimulation->data_collection elisa ELISA (Cytokines, Collagen) data_collection->elisa griess_assay Griess Assay (Nitric Oxide) data_collection->griess_assay western_blot Western Blot (Signaling Proteins) data_collection->western_blot mtt_assay MTT Assay (Cytotoxicity) data_collection->mtt_assay end End elisa->end griess_assay->end western_blot->end mtt_assay->end

Caption: General experimental workflow for studying this compound.

References

A Comparative Analysis of Apigenin 7-O-methylglucuronide and Luteolin Derivatives: Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical properties of Apigenin 7-O-methylglucuronide and various luteolin derivatives, with a focus on their antioxidant and anti-inflammatory activities. The information presented is collated from various scientific studies to aid researchers in evaluating these flavonoids for potential therapeutic applications.

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse pharmacological activities. Among them, apigenin and luteolin, and their respective derivatives, have garnered significant interest for their potent antioxidant and anti-inflammatory effects. This guide specifically compares this compound with several luteolin derivatives, providing available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways.

Comparative Quantitative Data

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and various luteolin compounds. It is important to note that the data is compiled from different studies, and direct comparison of IC50 values should be done with caution due to potential variations in experimental conditions.

Table 1: In Vitro Antioxidant Activity (IC50 values)
CompoundDPPH Radical Scavenging Assay (µg/mL)Nitric Oxide (NO) Scavenging Assay (µg/mL)Reference
This compound36.38[1]29.74[1][1]
Luteolin2.10[2]-[2]
Luteolin26.30[3][4]-[3][4]
Luteolin-phospholipid complex28.33[5]-[5]

Lower IC50 values indicate higher antioxidant activity.

Table 2: In Vitro Anti-inflammatory Activity
CompoundAssayEffectIC50 ValueReference
Apigenin 7-O-glucuronideInhibition of TNF-α, NO, and PGE2 release in LPS-stimulated RAW 264.7 macrophagesDose-dependent suppressionNot specified[6][7][8]
This compoundInhibition of TNF-α in LPS-stimulated RAW 264.7 cellsDose-dependent inhibition~45 µg/mL[9]
LuteolinInhibition of NO production in LPS-induced RAW 264.7 cellsDose-dependent reduction-[2]
LuteolinInhibition of TNF-α and IL-6 expressionSignificant inhibitionNot specified[10]
Luteolin-7-O-glucosideInhibition of TNF-α and IL-6 expressionSignificant inhibitionNot specified[10]
Orientin (Luteolin-8-C-glucoside)Inhibition of TNF-α, IL-6, and IL-1β expressionSignificant inhibitionNot specified[10]
Homoorientin (Luteolin-6-C-glucoside)Inhibition of TNF-α and IL-6 expressionSignificant inhibitionNot specified[10]

IC50 values represent the concentration required to inhibit 50% of the biological activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or adapt these protocols for their own comparative studies.

In Vitro Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well microplate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox is commonly used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a sodium nitroprusside solution.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).

  • Mix the test compound at various concentrations with the sodium nitroprusside solution.

  • Incubate the mixture at room temperature under light for a specific duration (e.g., 150 minutes).

  • After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the solution.

  • Measure the absorbance of the resulting chromophore at a specific wavelength (typically 546 nm).

  • The percentage of NO scavenging activity is calculated by comparing the absorbance of the sample with that of the control (without the test compound).

  • The IC50 value is determined from the dose-response curve.

In Vitro Anti-inflammatory Activity Assays

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours).

  • For NO measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent as described in the NO scavenging assay.

  • For PGE2 and cytokine measurement: Collect the cell culture supernatant and quantify the levels of PGE2, TNF-α, IL-6, etc., using commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits according to the manufacturer's instructions.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • The percentage of inhibition is calculated relative to the LPS-stimulated control group.

  • IC50 values can be determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in the anti-inflammatory effects of these flavonoids and a general workflow for their comparative evaluation.

Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, ERK, JNK) TAK1->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes transcription AP1 AP-1 MAPK->AP1 activates AP1->Nucleus Apigenin_Luteolin Apigenin/Luteolin Derivatives Apigenin_Luteolin->IKK inhibit Apigenin_Luteolin->NFkB inhibit translocation Apigenin_Luteolin->MAPK inhibit Apigenin_Luteolin->AP1 inhibit activation

Caption: Simplified signaling pathway of LPS-induced inflammation and points of inhibition by apigenin and luteolin derivatives.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis Apigenin This compound Antioxidant Antioxidant Activity (DPPH, NO Scavenging) Apigenin->Antioxidant Anti_inflammatory Anti-inflammatory Activity (LPS-stimulated Macrophages) Apigenin->Anti_inflammatory Luteolin Luteolin Derivatives Luteolin->Antioxidant Luteolin->Anti_inflammatory IC50 IC50 Value Determination Antioxidant->IC50 Anti_inflammatory->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General experimental workflow for the comparative analysis of flavonoid bioactivity.

Discussion and Conclusion

The available data suggests that both this compound and luteolin derivatives possess significant antioxidant and anti-inflammatory properties. Luteolin, the parent compound of its derivatives, generally exhibits very potent antioxidant activity, as indicated by its low IC50 value in the DPPH assay. The anti-inflammatory mechanisms of both classes of compounds appear to involve the modulation of key signaling pathways such as NF-κB and MAPK, leading to the suppression of pro-inflammatory mediators.[6][7][11]

A direct comparison is challenging due to the lack of studies performing a side-by-side analysis of this compound and specific luteolin derivatives under identical experimental conditions. The structural differences, such as the number and position of hydroxyl groups and the nature of the glycosidic linkage, are known to significantly influence the biological activity of flavonoids.

Future research should focus on direct comparative studies to elucidate the structure-activity relationships and to definitively determine which of these compounds, or their derivatives, holds the most promise for development as therapeutic agents. The experimental protocols and data presented in this guide provide a foundation for such investigations.

References

A Comparative Analysis of the Cytotoxicity of Apigenin 7-O-Methylglucuronide and its Aglycone, Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the flavonoid glycoside, Apigenin 7-O-methylglucuronide, and its aglycone counterpart, apigenin. This analysis is supported by experimental data from peer-reviewed studies to assist researchers in evaluating their potential as therapeutic agents.

Summary of Cytotoxic Activity

Quantitative data from in vitro studies reveals significant differences in the cytotoxic potency of apigenin and its glycosylated forms. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, varies depending on the specific compound and the cancer cell line being tested.

CompoundCell LineIC50 ValueReference
Apigenin 7-O-glucoside HCT116 (Colon Cancer)15 µM[1]
Apigenin HCT116 (Colon Cancer)62 µM[1]
Apigenin-7-O-β-D-glucuronide methyl ester MCF-7 (Breast Cancer)40.17 µg/ml[2][3]
Apigenin A375P (Melanoma)≥50 µM[4]
Apigenin A375SM (Melanoma)≥50 µM[4]
Apigenin HT29 (Colon Cancer)Viability reduced at 6.25 µM, 12.5 µM, 25 µM, and 50 µM[5]
Apigenin HeLa (Cervical Cancer)10 µM (at 72h)
Apigenin SiHa (Cervical Cancer)68 µM (at 72h)
Apigenin CaSki (Cervical Cancer)76 µM (at 72h)
Apigenin C33A (Cervical Cancer)40 µM (at 72h)
Apigenin 7-O-glucoside HeLa (Cervical Cancer)47.26 µM (at 48h)[6]

Note: Data for Apigenin 7-O-glucoside is presented as a close surrogate for this compound due to the limited direct comparative studies on the latter.

The data suggests that the glycoside form, specifically Apigenin 7-O-glucoside, exhibits significantly greater cytotoxic potency against HCT116 colon cancer cells compared to its aglycone, apigenin, with an approximately four-fold lower IC50 value.[1]

Experimental Protocols

The cytotoxic effects of these compounds are primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol (General)
  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or apigenin) and incubated for a specified period (typically 24, 48, or 72 hours).[4][5]

  • MTT Addition: After the incubation period, an MTT solution (e.g., 5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.[4][7] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, producing a colored solution.[4][7]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 550 nm or 570 nm) using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Apigenin and its derivatives exert their cytotoxic effects through the modulation of various signaling pathways, ultimately leading to apoptosis (programmed cell death) and inhibition of cell proliferation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates treatment Treat with varying concentrations of this compound or Apigenin start->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt Proceed to assay formazan_formation Incubate for formazan crystal formation add_mtt->formazan_formation solubilize Solubilize crystals with DMSO formazan_formation->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability Raw data determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end Compare Cytotoxicity determine_ic50->end Final Result

Apigenin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] Key molecular targets and pathways affected by apigenin include:

  • PI3K/Akt/mTOR Pathway: Apigenin can inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[8][9]

  • MAPK/ERK Pathway: Modulation of this pathway by apigenin can also contribute to its pro-apoptotic effects.[10]

  • STAT3 Signaling: Inhibition of STAT3 activation has been linked to the anti-metastatic effects of apigenin.[8]

  • p53 Activation: Apigenin can induce the expression of the tumor suppressor protein p53, which in turn can trigger apoptosis.

  • Bcl-2 Family Proteins: Apigenin can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[8]

  • Caspase Activation: The induction of apoptosis by apigenin often involves the activation of caspases, the executioner enzymes of apoptosis.[8][9]

The enhanced cytotoxicity of the glycoside form may be attributed to differences in cellular uptake, metabolism, or interaction with specific cellular targets.

Apigenin_Signaling_Pathway cluster_input Stimulus cluster_pathways Signaling Pathways cluster_downstream Downstream Effects cluster_outcome Cellular Outcome apigenin Apigenin / this compound pi3k_akt PI3K/Akt/mTOR Pathway apigenin->pi3k_akt Inhibits mapk MAPK/ERK Pathway apigenin->mapk Modulates stat3 STAT3 Signaling apigenin->stat3 Inhibits p53 p53 Activation apigenin->p53 Induces bcl2 Modulation of Bcl-2 Family (↑Bax / ↓Bcl-2) pi3k_akt->bcl2 proliferation Inhibition of Proliferation pi3k_akt->proliferation caspases Caspase Activation mapk->caspases stat3->proliferation p53->bcl2 p53->caspases apoptosis Apoptosis bcl2->apoptosis caspases->apoptosis

Conclusion

The available evidence suggests that glycosylation of apigenin can significantly enhance its cytotoxic activity against certain cancer cell lines. Specifically, Apigenin 7-O-glucoside, a compound structurally similar to this compound, demonstrates superior potency compared to its aglycone, apigenin. Both compounds exert their effects by modulating key signaling pathways involved in cell survival and apoptosis. Further research is warranted to fully elucidate the cytotoxic potential and mechanisms of action of this compound across a broader range of cancer cell types.

References

Validating Target Engagement of Apigenin 7-O-methylglucuronide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, validating the interaction of a small molecule with its intended biological target is a critical step in the development of new therapeutic agents. This guide provides a comparative overview of methods to validate the target engagement of Apigenin 7-O-methylglucuronide, a naturally occurring flavonoid derivative. Due to the limited direct experimental data on this compound, this guide will leverage data from its close analog, Apigenin-7-O-glucuronide, and the parent compound, Apigenin, to provide a framework for comparison against other known inhibitors of relevant biological targets.

Executive Summary

Apigenin and its derivatives have been shown to modulate various signaling pathways implicated in inflammation and cancer. One of the key target classes for these compounds are the Matrix Metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. This guide will focus on comparing the inhibitory activity of Apigenin-7-O-glucuronide against several MMPs with that of other known MMP inhibitors. Furthermore, it will provide detailed experimental protocols for key target engagement validation assays and visualize the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Apigenin-7-O-glucuronide and other known inhibitors against various Matrix Metalloproteinases. Lower IC50 values indicate greater potency.

CompoundMMP-2 (IC50)MMP-3 (IC50)MMP-8 (IC50)MMP-9 (IC50)MMP-13 (IC50)
Apigenin-7-O-glucuronide-12.87 µM[1]22.39 µM[1]17.52 µM[1]0.27 µM[1]
Batimastat (BB-94)4 nM[2]20 nM[2]-4 nM[2]-
Marimastat (BB-2516)6 nM[3]9 nM[3]-3 nM[3]-
SB-3CT13.9 nM (Ki)[2]--600 nM (Ki)[2]-
ARP 10012 nM[2]----

Note: Data for this compound is not directly available; data for Apigenin-7-O-glucuronide is presented as a close structural analog. "Ki" denotes the inhibition constant, another measure of inhibitor potency.

Experimental Protocols

Validating the direct binding of a small molecule like this compound to its target protein is essential. Below are detailed methodologies for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein can alter the protein's thermal stability.

Protocol:

  • Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Heating: After treatment, heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Lysis and Separation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble, non-aggregated proteins.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer. Prepare a solution of this compound in the same buffer. Degas both solutions to avoid air bubbles.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.

Protocol:

  • Chip Preparation: Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing this compound (the analyte) over the sensor chip surface.

  • Binding Measurement: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Kinetic Analysis: Monitor the association of the analyte during the injection and its dissociation after the injection is stopped.

  • Data Fitting: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is used to identify the protein targets of a small molecule from a complex biological sample.

Protocol:

  • Bait Immobilization: Immobilize a derivatized version of this compound (the "bait") onto a solid support, such as agarose beads.

  • Incubation: Incubate the bait-coupled beads with a cell lysate or tissue extract.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the proteins that specifically bind to the bait.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). Proteins that are significantly enriched in the this compound pulldown compared to a control are considered potential targets.

Mandatory Visualization

Signaling Pathways

Apigenin and its derivatives are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Toll-like Receptor 4 (TLR4) Toll-like Receptor 4 (TLR4) Inflammatory Stimuli (LPS)->Toll-like Receptor 4 (TLR4) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K MAPK Cascade (ERK, p38) MAPK Cascade (ERK, p38) Toll-like Receptor 4 (TLR4)->MAPK Cascade (ERK, p38) IKK IKK Toll-like Receptor 4 (TLR4)->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) MAPK Cascade (ERK, p38)->Transcription Factors (e.g., AP-1, NF-κB) NF-κB NF-κB IKK->NF-κB NF-κB->Transcription Factors (e.g., AP-1, NF-κB) Apigenin Derivative Apigenin Derivative Apigenin Derivative->PI3K Apigenin Derivative->Akt Apigenin Derivative->MAPK Cascade (ERK, p38) Apigenin Derivative->IKK Gene Expression Gene Expression Transcription Factors (e.g., AP-1, NF-κB)->Gene Expression Proliferation, Inflammation, Angiogenesis Proliferation, Inflammation, Angiogenesis Gene Expression->Proliferation, Inflammation, Angiogenesis

Caption: Apigenin derivatives inhibit key inflammatory and proliferative signaling pathways.

Experimental Workflows

Experimental_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) cluster_APMS Affinity Purification-Mass Spectrometry (AP-MS) CETSA1 Cell Treatment with Compound CETSA2 Thermal Denaturation CETSA1->CETSA2 CETSA3 Cell Lysis & Centrifugation CETSA2->CETSA3 CETSA4 Quantify Soluble Target Protein CETSA3->CETSA4 ITC1 Load Protein into Cell, Ligand into Syringe ITC2 Titrate Ligand into Protein ITC1->ITC2 ITC3 Measure Heat Change ITC2->ITC3 ITC4 Determine Thermodynamic Parameters ITC3->ITC4 SPR1 Immobilize Target Protein on Chip SPR2 Inject Compound (Analyte) SPR1->SPR2 SPR3 Monitor Binding in Real-time SPR2->SPR3 SPR4 Calculate Kinetic Constants (ka, kd, Kd) SPR3->SPR4 APMS1 Immobilize Baited Compound APMS2 Incubate with Cell Lysate APMS1->APMS2 APMS3 Wash and Elute Bound Proteins APMS2->APMS3 APMS4 Identify Proteins by Mass Spectrometry APMS3->APMS4

Caption: Workflow for key target engagement validation assays.

Conclusion

Validating the target engagement of this compound requires a multi-faceted approach employing a suite of biophysical and cell-based assays. While direct quantitative data for this specific compound is currently limited, the information available for its close analogs provides a strong foundation for designing robust validation studies. By comparing its activity against known inhibitors of targets like MMPs and by utilizing the detailed experimental protocols provided, researchers can effectively characterize the molecular interactions of this compound and advance its potential as a therapeutic agent.

References

Apigenin 7-O-methylglucuronide: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the therapeutic potential of Apigenin 7-O-methylglucuronide, comparing its performance in laboratory cell cultures versus living organisms. This report synthesizes available experimental data to provide a comprehensive overview of its anti-inflammatory and anti-cancer properties.

Apigenin and its derivatives, including this compound, are flavonoids found in various plants that have garnered significant interest for their potential health benefits.[1][2] Extensive research, both in controlled laboratory settings (in vitro) and in animal models (in vivo), has demonstrated their capacity to modulate key cellular pathways involved in inflammation and cancer.[1][3] This guide provides a detailed comparison of the efficacy of this compound and its closely related analogs in these two distinct research environments, highlighting both its promise and the challenges associated with translating laboratory findings into clinical applications.

In Vitro Efficacy: Potent Anti-inflammatory and Anti-cancer Activity in Cell Cultures

In the controlled environment of cell cultures, this compound and its related compounds have shown significant dose-dependent effects on various cell lines. These studies provide a foundational understanding of the molecule's mechanism of action at the cellular level.

Anti-inflammatory Effects

This compound and its analogs consistently demonstrate potent anti-inflammatory properties in macrophage cell lines, such as RAW 264.7, which are commonly used to study inflammatory responses.[4][5][6] When these cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory reaction, treatment with apigenin derivatives leads to a significant reduction in the production of key pro-inflammatory mediators.[4][5][6]

Key Findings from In Vitro Anti-inflammatory Studies:

Cell LineCompoundConcentrationEffectReference
RAW 264.7 MacrophagesApigenin-7-O-β-D-glucuronide methyl ester50 and 100 μg/mlDose-dependent inhibition of TNF-α and IL-1β production.[5][7][8][5][7][8]
RAW 264.7 MacrophagesApigenin-7-O-β-D-glucuronide (AG)Not specifiedDose-dependent inhibitory effect on the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[4][4]
RAW 264.7 MacrophagesApigenin-7-glucuronide (A7G)1-10 μg/mLDose-dependent inhibition of nitric oxide (NO) and TNF-α release.[6][6]
Anti-cancer Effects

The anti-proliferative and pro-apoptotic effects of apigenin derivatives have been evaluated in various cancer cell lines. These studies reveal the potential of these compounds to halt cancer cell growth and induce programmed cell death.

Key Findings from In Vitro Anti-cancer Studies:

Cell LineCompoundConcentrationEffectReference
MCF-7 (Breast Cancer)Apigenin-7-O-β-D-glucuronide methyl ester1, 5, 10, 50, and 100 µg/mlDose-dependent decrease in cell viability with an IC50 of 40.17 µg/ml.[1][1]
HCT116 (Colon Cancer)Apigenin-7-O-glucoside (AP7Glu)15 µM (IC50)Reduced cell viability and induced cell death; approximately 4-fold stronger than apigenin.[9][9]
Various Cancer Cell LinesApigeninVariousInhibition of cell proliferation and induction of apoptosis by modulating signaling pathways like PI3K/Akt/mTOR.[3][3]

In Vivo Efficacy: Promise and Bioavailability Challenges in Animal Models

While in vitro studies provide valuable mechanistic insights, in vivo studies in animal models are crucial for understanding a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.

Anti-inflammatory and Protective Effects

In vivo studies have corroborated the anti-inflammatory potential of apigenin and its derivatives observed in vitro. For instance, Apigenin-7-O-β-D-glucuronide (AG) has been shown to protect mice from LPS-induced endotoxin shock by inhibiting the production of pro-inflammatory cytokines.[10] Furthermore, Apigenin-7-diglucuronide (A7DG) has demonstrated remarkable protective effects on the retina in mice with bright light-induced photoreceptor degeneration by mitigating oxidative stress and inflammation.[11]

Key Findings from In Vivo Studies:

Animal ModelCompoundDosageEffectReference
Mice (LPS-induced endotoxin shock)Apigenin-7-O-β-D-glucuronide (AG)Not specifiedProtected mice from endotoxin shock by inhibiting proinflammatory cytokine production.[10][10]
BALB/c Mice (Bright light-induced photoreceptor degeneration)Apigenin-7-diglucuronide (A7DG)Not specifiedRemarkable photoreceptor protection, alleviation of apoptosis, and mitigation of oxidative stress.[11][11]
Mice (Azoxymethane/dextran sodium sulfate-induced colitis-associated cancer)Manilkara zapota leaf aqueous extract (containing apigenin derivatives)Not specifiedImproved Disease Activity Index scores, likely due to anti-inflammatory effects.[4][4]
Bioavailability and Metabolism

A significant challenge in translating the in vitro efficacy of apigenin and its glycosides to in vivo settings is their low oral bioavailability.[12][13] After ingestion, these compounds undergo extensive metabolism, including glucuronidation and sulfation, in the intestine and liver, which can affect their absorption and distribution.[12][13] The composition of the gut microbiota also plays a crucial role in the metabolism of apigenin glycosides, further influencing their bioavailability.[14]

Experimental Protocols

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or its analogs for a specified period.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: After incubation, the cell culture supernatant is collected. The levels of nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines (TNF-α, IL-1β) are quantified using specific assays such as the Griess reagent for NO and ELISA kits for cytokines.[4][5][6]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture and Seeding: Cancer cells (e.g., MCF-7, HCT116) are cultured and seeded in 96-well plates.[1][9]

  • Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specific duration (e.g., 48 hours).[9]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[1]

In Vivo Animal Study (LPS-induced Endotoxin Shock)
  • Animal Model: Mice are used for this study.[10]

  • Treatment: One group of mice is pre-treated with Apigenin-7-O-β-D-glucuronide (AG), while the control group receives a vehicle.

  • Induction of Shock: A lethal dose of LPS is administered to both groups to induce endotoxin shock.

  • Observation and Analysis: The survival rate of the mice is monitored over time. Blood samples can be collected to measure the levels of pro-inflammatory cytokines to assess the compound's anti-inflammatory effect in the living organism.[10]

Signaling Pathways and Experimental Workflow Visualizations

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

G Apigenin Derivative Anti-inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, ERK) MyD88->MAPK IkappaB IκB IKK->IkappaB inhibits NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) Apigenin_Derivative This compound Apigenin_Derivative->IKK inhibits Apigenin_Derivative->MAPK inhibits AP1 AP-1 MAPK->AP1 AP1->Nucleus translocation

Caption: Anti-inflammatory signaling pathway modulated by this compound.

G In Vitro Efficacy Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7, MCF-7) Treatment Treat Cells with Compound Cell_Culture->Treatment Compound_Prep Prepare Apigenin Derivative Solutions Compound_Prep->Treatment Stimulation Induce Response (e.g., LPS for inflammation, none for cytotoxicity) Treatment->Stimulation Data_Collection Collect Supernatant or Lyse Cells Stimulation->Data_Collection Quantification Quantify Biomarkers (ELISA, Griess, MTT) Data_Collection->Quantification

Caption: General workflow for in vitro efficacy testing.

G In Vivo Efficacy Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mice) Administration Administer Compound (e.g., oral, i.p.) Animal_Model->Administration Compound_Admin Prepare Compound for Administration Compound_Admin->Administration Induction Induce Disease Model (e.g., LPS injection) Administration->Induction Observation Observe Phenotypes (e.g., survival, tumor size) Induction->Observation Tissue_Analysis Collect Tissues/Blood for Biomarker Analysis Observation->Tissue_Analysis

Caption: General workflow for in vivo efficacy testing.

Conclusion

This compound and its related compounds exhibit significant and promising anti-inflammatory and anti-cancer effects in in vitro models. These studies have been instrumental in elucidating the molecular mechanisms underlying their bioactivity, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK.[1][10]

The transition from in vitro to in vivo settings presents a more complex picture. While animal studies have confirmed the therapeutic potential of these compounds, they have also highlighted the critical challenge of bioavailability. The extensive metabolism of apigenin derivatives in the body can limit their systemic exposure and, consequently, their efficacy.[12][13]

Future research should focus on strategies to enhance the bioavailability of this compound, such as the development of novel drug delivery systems.[12] A deeper understanding of its pharmacokinetic and pharmacodynamic properties in different preclinical models is also essential. By addressing these challenges, the full therapeutic potential of this promising natural compound can be explored for the development of novel treatments for inflammatory diseases and cancer.

References

Benchmarking Apigenin 7-O-methylglucuronide Against Other MMP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the matrix metalloproteinase (MMP) inhibitor Apigenin 7-O-methylglucuronide with other established MMP inhibitors. The following sections present quantitative data on inhibitory activities, detailed experimental protocols for assessing MMP inhibition, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity of MMP Inhibitors

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-8 (nM)MMP-9 (nM)MMP-13 (nM)MMP-14 (nM)
Apigenin 7-O-glucuronide --12,870[2][3][4]-22,390[2][3][4]17,520[2][3][4]270[2][3][4]-
Batimastat (BB-94) 3[5][6]4[5][6]20[5][6]6[6]-4[5][6]--
Marimastat (BB-2516) 5[7][8][9][10]6[7][8][9][10]230[11]13[7][8][9][10]-3[7][8][9][10]-9[7][9][10]
Doxycycline >400,000[12]56,000[12][13]32,000[12][13]28,000[12]26,000-50,000[12]608,000[14]2,000-50,000[12]-
TIMP-1 (Ki) -----3,360[15]--
TIMP-2 (Ki) --------

Note: IC50 values are presented in nanomolars (nM) for ease of comparison. Values for Apigenin 7-O-glucuronide and Doxycycline were converted from µM to nM. A lower IC50 value indicates greater potency. TIMP inhibition is often represented by the inhibition constant (Ki), which is conceptually similar to IC50.

Experimental Protocols

Accurate assessment of MMP inhibition requires robust and reproducible experimental methods. The following are detailed protocols for two commonly used assays for determining MMP activity and inhibition.

Fluorometric MMP Inhibition Assay

This assay provides a quantitative measure of MMP activity by detecting the cleavage of a fluorescently labeled peptide substrate.

Principle: The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[16]

Materials:

  • Recombinant active human MMP enzyme (e.g., MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound) and a known control inhibitor (e.g., NNGH)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 325/393 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized MMP enzyme in assay buffer to a stock concentration.

    • Dissolve the fluorogenic substrate in DMSO to create a stock solution.

    • Prepare a serial dilution of the test inhibitor and control inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Enzyme Control: Diluted MMP enzyme and assay buffer.

      • Inhibitor Wells: Diluted MMP enzyme and the serial dilutions of the test/control inhibitor.

      • Blank Wells: Assay buffer only.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the diluted fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at Ex/Em = 325/393 nm.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (primarily MMP-2 and MMP-9) in biological samples.

Principle: Proteins in a sample are separated by size via SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Staining the gel with Coomassie Blue reveals areas of gelatin degradation as clear bands against a blue background, indicating the presence and activity of gelatinases.[16]

Materials:

  • Conditioned cell culture media or tissue extracts

  • SDS-PAGE equipment

  • Polyacrylamide gel solution containing 0.1% gelatin

  • Non-reducing sample buffer

  • Washing Buffer (e.g., 2.5% Triton X-100 in water)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

  • Staining Solution (0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)

  • Destaining Solution (methanol:acetic acid:water)

Procedure:

  • Sample Preparation:

    • Collect conditioned media and centrifuge to remove cells.

    • Mix the sample with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load the samples onto the gelatin-containing polyacrylamide gel.

    • Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • Remove the gel and wash it twice for 30 minutes each in washing buffer to remove SDS.

    • Incubate the gel in incubation buffer overnight at 37°C to allow for gelatin digestion.

  • Staining and Destaining:

    • Stain the gel with Coomassie Blue staining solution for 1-2 hours.

    • Destain the gel with destaining solution until clear bands appear against a blue background.

  • Analysis:

    • The clear bands represent areas of gelatinolytic activity. The molecular weight of the active MMPs can be estimated by comparing their position to a molecular weight standard. The intensity of the bands can be quantified using densitometry to provide a semi-quantitative measure of MMP activity.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to MMP inhibition.

MMP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prepare Reagents Prepare Enzyme, Substrate, and Inhibitors Serial Dilution Perform Serial Dilution of Inhibitors Prepare Reagents->Serial Dilution Plate Setup Add Enzyme and Inhibitors to 96-well Plate Serial Dilution->Plate Setup Pre-incubation Incubate for Enzyme-Inhibitor Interaction Plate Setup->Pre-incubation Reaction Initiation Add Fluorogenic Substrate Pre-incubation->Reaction Initiation Measure Fluorescence Kinetic Measurement of Fluorescence Increase Reaction Initiation->Measure Fluorescence Data Analysis Calculate Inhibition and IC50 Value Measure Fluorescence->Data Analysis

Caption: Workflow of a fluorometric MMP inhibition assay.

TGF_Beta_MMP_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus TGF-beta TGF-β TGF-beta-R TGF-β Receptor TGF-beta->TGF-beta-R SMADs SMADs TGF-beta-R->SMADs Canonical Pathway p38_MAPK p38 MAPK TGF-beta-R->p38_MAPK Non-Canonical Pathway Pro-MMPs Pro-MMPs Active_MMPs Active MMPs Pro-MMPs->Active_MMPs Activation Active_MMPs->TGF-beta Activates latent TGF-β Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) SMADs->Transcription_Factors p38_MAPK->Transcription_Factors MMP_Gene_Expression Increased MMP Gene Expression Transcription_Factors->MMP_Gene_Expression MMP_Gene_Expression->Pro-MMPs Translation & Secretion Inhibitor Inhibitor Inhibitor->Active_MMPs Inhibits

Caption: TGF-β signaling pathway leading to MMP expression.

References

Statistical Validation of Apigenin 7-O-methylglucuronide's Efficacy in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Apigenin 7-O-methylglucuronide's performance in various disease models, supported by experimental data. We delve into its anti-inflammatory, neuroprotective, and anticancer properties, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the efficacy of this compound and its related compounds in various experimental settings.

Table 1: Anti-inflammatory Activity
CompoundModel SystemBiomarkerConcentration% Inhibition / EffectStatistical Significance
This compound LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)50 µg/mLSignificant Inhibitionp < 0.05
This compound LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2)50 µg/mLSignificant Inhibitionp < 0.05
This compound LPS-stimulated RAW 264.7 macrophagesTNF-α100 µg/mLSignificant Inhibitionp < 0.05
This compound LPS-stimulated RAW 264.7 macrophagesIL-1β100 µg/mLSignificant Inhibitionp < 0.05
ApigeninLPS-stimulated RAW 264.7 macrophagesTNF-α30 µMSignificant decrease in expression and secretionNot specified
ApigeninLPS-stimulated RAW 264.7 macrophagesIL-1030 µMSignificant decrease in expression and secretionNot specified
Apigenin-7-O-glucosideLPS-induced RAW 264.7 cellsNF-κB/NLRP3/caspase-1 signalingNot specifiedStrong inhibitory effectNot specified
Vitexin (Apigenin-8-C-glucoside)In-vitro proteinase inhibitionProteinase500 µg/mL57.8%Not specified
Aspirin (Standard)In-vitro proteinase inhibitionProteinase200 µg/mL55.6%Not specified
Table 2: Cytotoxic Activity against Cancer Cells
CompoundCell LineAssayIC50 Value
This compound MCF-7 (Breast Cancer)Not specified40.17 µg/mL
Apigenin-7-O-glucosideHCT116 (Colon Cancer)MTT Assay15 µM
ApigeninHCT116 (Colon Cancer)MTT Assay62 µM
ApigeninHT29 (Colorectal Cancer)MTT Assay50 µM (at 24h)
ApigeninHT29 (Colorectal Cancer)MTT Assay12.5 µM (at 48h)
ApigeninMCF-7 (Breast Cancer)Variable slope dose-response2.30 µM
ApigeninMDA-MB-231 (Breast Cancer)Variable slope dose-response4.07 µM
Table 3: Neuroprotective Activity
CompoundModel SystemKey Findings
ApigeninIn vitro models of neuroinflammationPreserved neuron and astrocyte integrity, reduced microglial activation.[1]
ApigeninCerebral ischemic/reperfusion injuryPromoted cell viability and proliferation, reduced apoptotic cell death.
ApigeninKainic acid-induced excitotoxicitySuppressed excitotoxicity and ROS generation.

Note: Data specifically for the neuroprotective effects of this compound is limited in the reviewed literature. The data presented here for Apigenin provides a relevant comparison.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Anti-inflammatory Assay: LPS-induced RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

    • Prostaglandin E2 (PGE2), TNF-α, and IL-1β: The levels of these pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Statistical Analysis: Data are typically expressed as mean ± standard deviation (SD). Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's). A p-value of less than 0.05 is considered statistically significant.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
  • Animal Model: Adult male Sprague-Dawley rats are used. Anesthesia is induced, and a nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: this compound or a vehicle control is administered intraperitoneally or intravenously at specific time points before or after the induction of ischemia.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system (e.g., a 0-5 point scale, where 0 indicates no deficit and 5 indicates severe deficit).

  • Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 or 48 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is then quantified using image analysis software.

  • Statistical Analysis: Neurological scores are often analyzed using non-parametric tests (e.g., Mann-Whitney U test). Infarct volumes are typically compared using a t-test or ANOVA. A p-value of less than 0.05 is considered statistically significant.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 LPS-induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 MAPK TAK1->p38 ERK ERK TAK1->ERK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 induces AP1 AP-1 p38->AP1 activates ERK->AP1 activates AP1->Cytokines induces AP1->iNOS_COX2 induces Apigenin Apigenin 7-O-methylglucuronide Apigenin->IKK inhibits Apigenin->p38 inhibits Apigenin->ERK inhibits

Caption: Signaling pathway of LPS-induced inflammation and points of inhibition by this compound.

G cluster_1 Experimental Workflow: In Vitro Anti-inflammatory Assay A Seed RAW 264.7 cells in 96-well plates B Pre-treat with This compound A->B C Induce inflammation with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Measure NO, PGE2, TNF-α, IL-1β (ELISA) E->F G Statistical Analysis F->G

Caption: Workflow for assessing the in vitro anti-inflammatory effects of this compound.

G cluster_2 Experimental Workflow: MCAO In Vivo Model A Anesthetize Rats B Induce Middle Cerebral Artery Occlusion (MCAO) A->B C Administer Apigenin 7-O-methylglucuronide or Vehicle B->C D Reperfusion C->D E Assess Neurological Deficit Score D->E F Measure Infarct Volume (TTC Staining) D->F G Statistical Analysis E->G F->G

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Apigenin 7-O-Methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Apigenin 7-O-methylglucuronide, ensuring compliance with safety regulations and fostering a culture of trust and reliability in laboratory operations.

Hazard Assessment and Classification

Key Hazard Information (based on Apigenin-7-O-glucuronide):

  • Acute Oral Toxicity: Category 4[1][2]

  • Acute Aquatic Toxicity: Category 1[1]

  • Chronic Aquatic Toxicity: Category 1[1]

Due to its potential environmental toxicity, this compound waste should be treated as hazardous chemical waste .

Proper Disposal Procedures

The fundamental principle of laboratory waste management is to formulate a disposal plan before beginning any experiment[3]. All chemical waste, including this compound, must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste collection program[4].

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Collect all waste containing this compound separately from other waste streams.

    • This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

    • Do not mix with non-hazardous waste.

  • Waste Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid for waste collection[3]. The original container can be used if it is in good condition[5].

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all constituents and their approximate concentrations.

    • Indicate the date when waste was first added to the container (accumulation start date)[6].

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation[5].

    • The SAA must be inspected weekly for any leaks or container degradation[5].

    • Keep the waste container closed except when adding waste[3].

  • Disposal of Empty Containers:

    • A container that held this compound should be considered to have held an acutely hazardous waste, given the aquatic toxicity.

    • Such containers must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol, or DMSO, in which the compound is soluble)[4][6][7].

    • Collect all rinsate as hazardous waste and add it to your this compound waste container[3][4].

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular trash, in accordance with institutional policy[4].

  • Requesting Waste Pickup:

    • Once the waste container is full or you have completed the project, contact your institution's EHS office to schedule a hazardous waste pickup. Do not transport hazardous waste yourself[4].

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Not applicable due to aquatic toxicity. Generally between 5.5 and 10.5 for approved substances.[8]
Maximum SAA Storage 55 gallons of hazardous waste; 1 quart of acutely toxic waste.
Empty Container Residue No more than 2.5 cm (1 inch) of residue or 3% by weight for containers <110 gal.[3]

Experimental Workflow for Disposal

Below is a visual representation of the proper disposal workflow for this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management cluster_container Empty Container Handling A Experiment Generates This compound Waste B Segregate Waste (Solid & Liquid) A->B Collect C Select & Label Compatible Waste Container B->C Contain D Store in Designated Satellite Accumulation Area (SAA) C->D Store Safely E Request EHS Waste Pickup D->E When Full F EHS Collects Waste E->F G Transportation to Approved Disposal Facility F->G H Final Disposal (e.g., Incineration) G->H I Original Apigenin 7-O-methylglucuronide Container J Triple-Rinse with Appropriate Solvent I->J K Collect Rinsate as Hazardous Waste J->K L Deface Label J->L K->C Add to Waste M Dispose of Container in Regular Trash L->M

Disposal workflow for this compound.

Logical Relationship of Disposal Decisions

The decision-making process for chemical waste disposal is hierarchical and prioritizes safety and regulatory compliance.

Decision-making process for chemical waste disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling. Always consult your institution's specific waste management guidelines and your EHS office for any questions.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with Apigenin 7-O-methylglucuronide. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Recommended Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment should be worn:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that meet EN 166 or ANSI Z87.1 standards are required to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory CoatA clean, buttoned lab coat is mandatory to protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols may be generated, a properly fitted N95 (or equivalent) respirator is recommended.

Operational and Disposal Plans

Handling and Storage:

  • Avoid inhalation of dust and contact with skin and eyes[1].

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[1].

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician[1].

  • If on Skin: Remove contaminated clothing and rinse the affected area thoroughly with water[1].

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[1].

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen[1].

Spill Management:

  • Wear appropriate PPE.

  • Carefully sweep up solid spills to avoid generating dust.

  • Collect the spilled material in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Due to its aquatic toxicity, do not allow the compound or its containers to enter drains or waterways[1].

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Compound in a Fume Hood DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Work Area & Glassware Experiment->Decontaminate DisposeWaste Dispose of Waste in Designated Hazardous Waste Container Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.